molecular formula C32H23CrN6O8+ B599347 Solvent black 34 CAS No. 32517-36-5

Solvent black 34

Cat. No.: B599347
CAS No.: 32517-36-5
M. Wt: 671.566
InChI Key: KGLAAFNLHJEXKX-KPKCBVMSSA-O
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Description

Solvent Black 34 is a chromium complexed monoazo dye recognized in scientific research for its exceptional solubility and stability in non-polar organic solvent-based systems . Its primary research value lies in its application as a colorant for hydrocarbon-based materials, where it facilitates the study of polymer coloration, surface coating formulations, and the development of specialized inks . Researchers utilize this dye in the formulation of wood stains and coatings to investigate substrate penetration and UV durability, aided by the dye's documented strong light fastness . Its compatibility with a wide range of synthetic resins and excellent thermal stability also makes it a critical component in studies involving high-temperature processes, such as the coloration of plastics during injection molding and the development of baking finishes . Furthermore, this compound is employed in the development of printing inks and for specialized coloring processes on substrates such as aluminum and polyester foils . The mechanism of action involves its solubility in organic solvents, which allows for even dispersion and interaction with the target material, resulting in a deep, uniform bluish-black shade without precipitation, enabling consistent and reliable experimental results in material science applications . This product is strictly for research use only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

chromium;hydron;1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H11N3O4.Cr/c2*20-14-8-5-10-3-1-2-4-12(10)16(14)18-17-13-7-6-11(19(22)23)9-15(13)21;/h2*1-9,20-21H;/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMSUORPDNJWIC-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])O)O.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H23CrN6O8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32517-36-5
Record name Chromate(1-), bis[1-[2-(hydroxy-.kappa.O)-4-nitrophenyl]diazenyl-2-naphthalenolato(2-)-.kappa.O]-, hydrogen (1:1), (OC-6-22')-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.420
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Solvent Black 34

This technical guide provides a comprehensive overview of the known chemical properties of this compound (CAS No. 32517-36-5), a metal-complex solvent dye. The information is compiled from various sources to assist researchers and professionals in understanding its chemical nature, solubility, and stability.

General and Chemical Identification

This compound is a monoazo, metal-complex dye.[1][2][3][4][5] It is also known by other names, including Solvent Brown RB, Zapon Fast Black B, and Orgalon Black 804.[6] The dye appears as a black or bluish-black powder.[3][4][6][7]

There are some discrepancies in the reported molecular formula and weight, which is common for complex dyes. The chemical structure is a chromium complex formed from the diazotization of 2-Amino-5-nitrophenol and coupling with Naphthalen-2-ol.[8][9] The most frequently cited molecular formulas for the complex are C32H18CrN6O8H and C32H19CrN6O8, with a corresponding molecular weight of approximately 667.53 g/mol .[6][8][10] A simpler formula, C16H11N3O4 with a molecular weight of 309.28, likely refers to the single azo dye ligand before complexation with chromium.[2][5][9]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 32517-36-5[1][2][6][7][8]
EINECS Number 251-079-5[6][7][8]
C.I. Number 12195[7]
Chemical Family Monoazo series, Metal Complex[1][2][3][4][5]
Appearance Black / Bluish Black Powder[3][4][6][7]
Molecular Formula (Complex) C32H18CrN6O8H / C32H19CrN6O8[6][8][10]
Molecular Weight (Complex) 667.53 g/mol [8][10]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Density 1.26 g/cm³[3]
Light Fastness 7[3][4]
Acid Resistance 5[6]
Alkali Resistance 5[6]
Heat Stability Stable at 150°C (30 min), 180°C (10 min), and 200°C (1 min)[2][7][9]

Solubility

This compound is characterized by its excellent solubility in a wide range of organic solvents, which is a key feature of metal-complex solvent dyes.[4][6][11] It is slightly soluble in water.[10][12][13] The solubility data in various organic solvents are presented in Table 3.

Table 3: Solubility of this compound in Organic Solvents

SolventSolubility (g/L)
Methyl Ethyl Ketone (MEK) 200 - 300[2][3][6][7]
Anone (Cyclohexanone) 200[6]
Methyl Isobutyl Ketone (MIBK) 200[6]
2-Ethoxyethanol 200[2][3][7]
1-Methoxy-2-propanol 100[2][3][7]
Ethanol 50[2][3][6][7]
n-Butanol 50[6]
n-Propanol 50[2][3][7]
Carbinol (Methanol) 50[6]
Ethyl Acetate 30[7]
Toluene 20[2][7]
Butyl Cellosolve 450[1]
Ethyl Cellosolve 500[1]
Xylene 50[1]

Experimental Protocols

Detailed experimental protocols for the determination of the aforementioned chemical properties were not available in the reviewed literature. However, standard methodologies for determining these properties are outlined below.

Solubility Determination: A common method for determining the solubility of a substance is the shake-flask method. A supersaturated solution of the solute in the solvent is prepared and agitated at a constant temperature for a prolonged period to reach equilibrium. The solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Heat Stability Testing: Heat stability is typically assessed by exposing the substance to a specific temperature for a defined period and then observing any changes in its physical or chemical properties, such as color change, degradation, or loss of solubility. For dyes, this often involves applying the dye to a substrate and then heating it in an oven, followed by a colorimetric assessment of the color change.

Synthesis Pathway

This compound is synthesized through a multi-step process involving diazotization, azo coupling, and metal complexation.[8][9] The general workflow for its synthesis is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Diazotization Diazotization 2-Amino-5-nitrophenol->Diazotization Naphthalen-2-ol Naphthalen-2-ol Azo_Coupling Azo_Coupling Naphthalen-2-ol->Azo_Coupling Diazotization->Azo_Coupling Diazo Intermediate Metal_Complexation Metal_Complexation Azo_Coupling->Metal_Complexation Monoazo Dye Ligand This compound This compound Metal_Complexation->this compound Chromium Salt

Caption: Synthesis workflow for this compound.

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[14] However, available Material Safety Data Sheets (MSDS) provide some general information. The acute oral toxicity (LD50) in rats is reported to be 8000 mg/kg.[15] It is not classified as a hazardous product, but it may cause eye and skin irritation, and irritation to the mucous membranes and upper respiratory tract upon inhalation.[14][16] It is also noted to be potentially harmful to aquatic organisms if released into surface water.[16] Standard safety precautions, such as using personal protective equipment and ensuring adequate ventilation, are recommended when handling this substance.[14]

Applications

This compound is utilized in a variety of applications due to its excellent solubility and stability. These include:

  • Wood stains and coatings[7][9]

  • Printing inks[7][9]

  • Coloring for aluminum foil and hot stamping foils[7][9]

  • Paints and coatings, including leather finishes and baking finishes[7][9]

  • Stationery ink[7][9]

  • Plastic coatings[7][9]

References

Solvent Black 34 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solvent Black 34

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 32517-36-5), a metal-complex solvent dye. It covers its core chemical identity, molecular structure, physicochemical properties, and established industrial applications. Detailed information on its synthesis process and a summary of available toxicological data are included. This document aims to serve as a foundational resource for professionals requiring technical data on this compound.

Core Chemical Identity and Molecular Structure

This compound, also known by its Colour Index name C.I. 12195, is a monoazo metal-complex dye.[1][2] Its CAS Registry Number is 32517-36-5 .[1][3] The molecular structure consists of a central chromium atom complexed with two molecules of a single azo dye.[1] This is classified as a 1:2 chromium complex.[4]

The chemical name is Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[5] The molecular formula for the uncomplexed single azo dye is C₁₆H₁₁N₃O₄, with a molecular weight of 309.28 g/mol .[1] For the 1:2 chromium complex, a molecular formula of C₃₂H₁₈CrN₆O₈·H and a molecular weight of 667.53 g/mol has also been reported.[3][4]

Physicochemical Properties

This compound is a black or bluish-black powder.[4][6] It is characterized by its excellent solubility in a wide range of organic solvents and good compatibility with various resins.[1][6] It also exhibits strong heat resistance and light fastness.[7][8]

Table 1: General Properties and Fastness Ratings
PropertyValue/Rating
AppearanceBlack Powder[4][6]
ShadeBluish Black[4]
Heat Resistance≥ 200 °C[3][4]
Light Fastness7-8 (on a scale of 1-8)[4]
Acid Resistance4-5 (on a scale of 1-5)[4]
Alkali Resistance4-5 (on a scale of 1-5)[4]
Water Resistance5 (on a scale of 1-5)[4]
pH Value6.0 - 8.0[6]
Table 2: Solubility Data
SolventSolubility (g/L)
Methyl Ethyl Ketone (MEK)300 - 450[4][6]
Ethyl Cellosolve500[4]
Butyl Cellosolve450[4]
Cyclohexanone500[4]
Dimethylformamide (DMF)500[4]
Diacetone Alcohol (DAA)500[4]
Ethanol150[4]
Methanol100[4]
Toluene150[4]
Xylene50[4]

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The primary stages are the diazotization of an aromatic amine, followed by an azo coupling reaction, and concluding with metal complexation.

Methodology:

  • Diazotization: 2-Amino-5-nitrophenol is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This reaction converts the primary amino group into a highly reactive diazo group (-N₂⁺).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, Naphthalen-2-ol (also known as β-Naphthol).[1] This electrophilic substitution reaction forms the characteristic azo linkage (-N=N-) and produces a monoazo dye molecule.

  • Metal Complexation: The final step involves reacting the monoazo dye with a chromium salt. Two molecules of the azo dye coordinate with one chromium atom to form the stable 1:2 chromium complex that constitutes this compound.[1][5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_products Intermediates & Final Product A 2-Amino-5-nitrophenol P1 Step 1: Diazotization A->P1 B Naphthalen-2-ol P2 Step 2: Azo Coupling B->P2 C Chromium Salt P3 Step 3: Metal Complexation C->P3 I1 Diazonium Salt P1->I1 I2 Monoazo Dye P2->I2 F1 This compound (1:2 Cr Complex) P3->F1 I1->P2 I2->P3

Figure 1: Synthesis workflow for this compound.

Toxicological and Safety Data

While not classified as a hazardous substance for transport, this compound requires careful handling in a laboratory setting.[9] The toxicological properties have not been exhaustively investigated, but available Material Safety Data Sheets (MSDS) provide key information.[10]

Acute Effects:

  • The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[10]

  • It may cause irritation to the eyes, skin (in sensitive individuals), and respiratory tract upon contact or inhalation.[10]

Chronic Effects & Other Data:

  • Mutagenicity data has been reported, though it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[10]

  • It is noted as being harmful to aquatic organisms if released directly into surface water.[9]

Table 3: Summary of Toxicological Hazards
EndpointObservation
Acute Oral Toxicity Harmful if swallowed; may cause stomach discomfort.[10]
Skin Irritation May cause skin irritation in sensitive individuals.[10]
Eye Irritation May cause irritation to eyes.[10]
Respiratory Irritation May cause irritation to the respiratory tract.[10]
Mutagenicity Mutagenicity data has been reported.[10]
Ecotoxicity Harmful to aquatic organisms.[9]

Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles and gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[10]

Applications and Relevance

The primary applications of this compound are industrial, leveraging its solubility and stability. There is no evidence in the reviewed literature of its use in drug development or other biomedical applications. Its main function is as a colorant.

Established Uses:

  • Coatings and Stains: Widely used for wood stains, wood coatings, baking finishes, and plastic coatings.[3]

  • Inks: A common component in printing inks and stationery inks.[3]

  • Foil and Leather: Used for coloring aluminum and hot stamping foils, as well as in leather finishes.[3]

  • Cosmetics: The dye is also used in personal care and cosmetics.[2]

The utility of this compound in these areas stems directly from its physicochemical properties. Its high solubility in organic solvents makes it ideal for solvent-based systems like inks and coatings, while its heat and light stability ensure the durability of the color in the final product.

Applications_Diagram cluster_props Key Properties cluster_apps Industrial Applications A This compound P1 High Solubility (Organic Solvents) A->P1 P2 Excellent Heat & Light Stability A->P2 P3 Good Resin Compatibility A->P3 P4 Bright, Intense Color A->P4 App1 Wood Stains & Coatings P1->App1 App2 Printing Inks P1->App2 App3 Leather & Foil Coloring P1->App3 App4 Plastic Coatings P1->App4 P2->App1 P2->App3 P2->App4 P3->App1 P3->App4 P4->App1 P4->App2 P4->App3 P4->App4

Figure 2: Relationship between properties and applications.

Conclusion

This compound is a well-characterized metal-complex dye with significant industrial utility as a colorant in coatings, inks, and plastics. Its synthesis is a standard multi-step process for azo dyes. While it possesses a favorable stability profile for these applications, the available toxicological data, particularly the reported mutagenicity, necessitates cautious handling. For professionals in research and drug development, this compound serves as a reference compound for a metal-complex azo dye, though it currently holds no known position in therapeutic or biomedical research.

References

Synthesis and manufacturing process of C.I. Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Solvent Black 34

Introduction

C.I. This compound, also identified by the Colour Index number 12195 and CAS number 32517-36-5, is a metal-complex solvent dye.[1][2][3] Chemically, it is a 1:2 chromium complex of a monoazo dye.[1][4][5] The dye is characterized by its bluish-black powder form and its solubility in various organic solvents, making it suitable for a wide range of applications including wood stains, printing inks, metal coatings, and leather finishing.[3][6][7][8] This technical guide provides a comprehensive overview of its synthesis, manufacturing processes, and key physicochemical properties, intended for researchers and professionals in chemistry and material science.

Chemical and Physical Properties

C.I. This compound is a complex organometallic compound. The foundational structure is a monoazo dye which is then complexed with chromium.[1] Its properties are summarized in the tables below.

Identifier Value
C.I. NameThis compound
C.I. Number12195[1][2][3][9]
CAS Number32517-36-5[1][2][3][4][6][10][11]
Chemical NameChromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-, hydrogen[4][12]
Molecular FormulaC32H18CrN6O8·H[2][6][10]
Molecular Weight667.53 g/mol [2][4][5][6][13]
AppearanceBluish Black Powder[5][11]
Chemical ClassMonoazo, 1:2 Chromium Complex[1][5][11]

Synthesis Pathway Overview

The synthesis of C.I. This compound is a multi-step process that involves the creation of a monoazo dye, followed by coordination with a chromium ion. The overall pathway can be broken down into three primary stages:

  • Diazotization: The process begins with the diazotization of an aromatic amine, specifically 2-Amino-5-nitrophenol.[1][4][7]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, Naphthalen-2-ol (2-naphthol), to form the monoazo dye intermediate.[1][4][7]

  • Complexation: Finally, two molecules of the monoazo dye are chelated with a single chromium (III) ion to form the stable 1:2 metal complex, which is the final this compound product.[1][4][14]

G cluster_reactants Raw Materials A 2-Amino-5-nitrophenol P1 Step 1: Diazotization A->P1 B Naphthalen-2-ol P2 Step 2: Azo Coupling B->P2 C Chromium Source (CRF) P3 Step 3: Complexation C->P3 I1 Diazonium Salt Intermediate P1->I1 I2 Monoazo Dye Intermediate P2->I2 F C.I. This compound (1:2 Cr Complex) P3->F I1->P2 I2->P3

Caption: Chemical synthesis pathway of C.I. This compound.

Experimental Protocols and Manufacturing Process

The manufacturing process integrates the three core synthesis steps into a scaled industrial workflow. The following protocols are based on established chemical principles and specific process details outlined in patent literature.

Protocol 1: Synthesis of the Monoazo Dye Intermediate

This phase involves the diazotization and azo coupling reactions.

  • Step 1.1: Diazotization of 2-Amino-5-nitrophenol

    • Objective: To convert the primary aromatic amine into a diazonium salt.

    • Methodology: 2-Amino-5-nitrophenol is dispersed in an acidic aqueous medium (e.g., hydrochloric or sulfuric acid) and cooled to a low temperature (typically 0-5 °C). A solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature. The reaction progress is monitored for a slight excess of nitrous acid, confirming the complete conversion of the amine to its diazonium salt.

  • Step 1.2: Azo Coupling with Naphthalen-2-ol

    • Objective: To form the azo linkage between the diazonium salt and the coupling agent.

    • Methodology: Naphthalen-2-ol is dissolved in an alkaline solution (e.g., sodium hydroxide) to form the soluble naphthoxide ion, which acts as the active coupling species. The cold diazonium salt solution from the previous step is then slowly added to the Naphthalen-2-ol solution. The temperature is kept low, and the pH is controlled to facilitate the electrophilic aromatic substitution, resulting in the precipitation of the monoazo dye intermediate.

Protocol 2: Chromium Complexation Reaction

This protocol is based on an improved method described in Chinese patent CN103242673A, which aims to shorten reaction times and increase equipment utilization.[14]

  • Objective: To form the final 1:2 chromium-azo dye complex.

  • Methodology:

    • An alcohol ether solvent and an amide mixed solvent are charged into a reactor along with a chromium complexing agent (designated as CRF).[14]

    • The mixture is heated to an initial temperature of 90-100 °C.[14]

    • The monoazo dye intermediate, synthesized as per Protocol 1, is added to the heated solvent-catalyst mixture.[14]

    • The reaction temperature is then directly raised to 138-150 °C.[14]

    • The reaction is held at this temperature for 2.5 to 3.5 hours.[14]

    • After the reaction period, the mixture is cooled to room temperature, which causes the final product to precipitate.[14]

    • The solid C.I. This compound is isolated by filtration, followed by washing to remove residual solvents and unreacted materials.[14] The product is then dried.

G A Raw Material Input (Amine, Naphthol, Solvents, Cr Agent) B Diazotization Reactor A->B C Azo Coupling Reactor B->C D Complexation Reactor C->D E Heating (138-150 °C) & Reaction (2.5-3.5h) D->E Add Azo Intermediate F Cooling & Precipitation E->F G Isolation (Filtration) F->G H Purification (Washing) G->H I Drying H->I J Final Product: C.I. This compound Powder I->J

Caption: General manufacturing workflow for C.I. This compound.

Quantitative Data Summary

The performance and application suitability of this compound are defined by its physical and chemical properties.

Table 1: Physicochemical Properties and Fastness Ratings
PropertyValue
Heat Resistance200 °C (min)[5], 220 °C[8]
Light Fastness (Scale 1-8)7-8[8]
Acid Resistance (Scale 1-5)4-5[8], 5[5]
Alkali Resistance (Scale 1-5)4-5[8], 5[5]
Water Resistance (Scale 1-5)5[5]
Density1.30 g/cm³[5]
Volatiles (at 105 °C)1.0% max[5]
Water Soluble Content1.0% max[5]
Table 2: Solubility Data
SolventSolubility (g/L at 20°C)[8]
2-Ethoxyethanol200
1-Methoxy-2-Propanol100
Alcohol50
N-Propanol50
Methyl Ethyl Ketone (M.E.K.)300
Ethyl Acetate30
Toluene20
Table 3: Complexation Reaction Parameters (Improved Method)
ParameterValueReference
Initial Heating Temperature90 - 100 °C[14]
Final Reaction Temperature138 - 150 °C[14]
Reaction Time2.5 - 3.5 hours[14]

References

Solubility of Solvent Black 34 in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Solvent Black 34 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a metal-complex dye, in a range of common organic solvents. Understanding the solubility characteristics of this dye is crucial for its application in various fields, including industrial coatings, printing inks, and plastics, as well as for toxicological and research purposes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors influencing its solubility.

Introduction to this compound

This compound is a bluish-black powder belonging to the metal-complex class of dyes.[1] Its structure incorporates a central metal ion, which enhances its stability, color depth, and resistance to heat and light.[2] While it is nearly insoluble in water, it exhibits good to excellent solubility in various polar organic solvents.[1][3] This property makes it highly suitable for solvent-based applications where deep, stable coloration is required.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection in research and formulation.

Organic SolventSolubility (g/L)
Alcohol (general)50[1][4]
n-Propanol50[1][4]
Methanol100[5]
Ethanol150[5]
1-Methoxy-2-propanol100[1][4]
2-Ethoxyethanol200[1][4]
Butyl Cellosolve450[5]
Ethyl Cellosolve500[5]
Methyl Ethyl Ketone (MEK)300[1][4]
Methyl Ethyl Ketone (MEK)450[5]
Ethyl Acetate30[1][4]
Toluene20[1][4]
Toluene150[5]
Xylene50[5]
Cyclohexanone500[5]
Dimethylformamide (DMF)500[5]
Diacetone Alcohol (DAA)500[5]
Methyl Isobutyl Ketone (MIBK)200[5]
Mixed Solvent500[5]

Note: Solubility values can vary depending on the specific grade and purity of the dye and solvent, as well as the temperature and experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a dye such as this compound in an organic solvent. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Materials and Equipment:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials or flasks with secure caps

  • Constant temperature bath or shaker

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Pre-weighed evaporation dishes or beakers

  • Fume hood

  • Vacuum oven or controlled temperature hot plate

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a vial or flask. The presence of undissolved solid is necessary to ensure saturation.

    • Securely cap the container to prevent solvent evaporation.

    • Place the container in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration:

    • Allow the mixture to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution in a fume hood.

    • Gently evaporate the solvent using a controlled heat source, such as a low-temperature hot plate or a vacuum oven. Avoid high temperatures that could cause the dye to decompose.

  • Mass Determination:

    • Once all the solvent has evaporated, transfer the evaporation dish to a desiccator to cool to room temperature without absorbing moisture.

    • Weigh the dish containing the dry dye residue on an analytical balance.

    • Repeat the process of heating (in the oven), cooling, and weighing until a constant mass is achieved.

  • Calculation of Solubility:

    • Subtract the initial mass of the empty evaporation dish from the final constant mass to determine the mass of the dissolved this compound.

    • Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved dye (g) / Volume of filtered solution (L)

Factors Influencing Solubility

The solubility of a metal-complex dye like this compound is influenced by several interconnected factors. The following diagram illustrates these relationships.

Factors Affecting Solubility of this compound Solubility Solubility of This compound Solute Solute Properties (this compound) Solute->Solubility Solvent Solvent Properties Solvent->Solubility Conditions External Conditions Conditions->Solubility Structure Molecular Structure (Metal-Complex) Structure->Solute Size Molecular Size Size->Solute Polarity Polarity Polarity->Solvent H_Bonding Hydrogen Bonding Capacity H_Bonding->Solvent Temperature Temperature Temperature->Conditions Pressure Pressure Pressure->Conditions

Caption: Logical relationship of factors influencing the solubility of this compound.

Key Considerations for Solubility:

  • "Like Dissolves Like" Principle: The solubility of this compound is highest in polar organic solvents because its molecular structure has polar characteristics.[1]

  • Molecular Structure: As a metal-complex dye, its structure allows for strong interactions with solvent molecules that can solvate the metal center and organic ligands.[2]

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[6][7] This is because the additional energy helps to overcome the intermolecular forces within the solid dye.[7]

  • Solvent Polarity: Solvents with higher polarity, such as alcohols and ketones, are generally more effective at dissolving polar dyes like this compound.[1]

References

Alternative names and synonyms for Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Solvent Black 34, a significant metal-complex solvent dye. Designed for researchers, scientists, and professionals in drug development, this document details its alternative names, chemical identifiers, physical and chemical properties, and common applications.

Nomenclature and Identification

This compound is known by a variety of synonyms and trade names across different suppliers and regions. Accurate identification is crucial for scientific research and industrial applications. The primary identifiers for this compound are its CAS Registry Number, Colour Index number, and EINECS number.

A number of trade names are used for this compound, including Zapon Fast Black B, Permalex Black BG, and Valifast Black 3804.[1][2][3] Additional synonyms include Transparent Black BG, Oil Black 811, and Black 3804.[4][5][6]

Below is a summary of the key identifiers for this compound:

Identifier TypeIdentifier
CAS Number 32517-36-5
Colour Index (C.I.) 12195[2][4][7]
EINECS Number 251-079-5[2]

The systematic chemical name for this compound is Chromate(1-), bis[1-[[2-(hydroxy-κO)-4-nitrophenyl]azo-κN1]-2-naphthalenolato(2-)-κO]-, hydrogen. This name reflects its structure as a chromium complex of a monoazo dye.

The relationship between these identifiers and names is illustrated in the diagram below.

Solvent_Black_34_Nomenclature cluster_identifiers Chemical Identifiers cluster_synonyms Synonyms & Trade Names This compound This compound CAS: 32517-36-5 CAS: 32517-36-5 This compound->CAS: 32517-36-5 C.I.: 12195 C.I.: 12195 This compound->C.I.: 12195 EINECS: 251-079-5 EINECS: 251-079-5 This compound->EINECS: 251-079-5 Zapon Fast Black B Zapon Fast Black B This compound->Zapon Fast Black B Permalex Black BG Permalex Black BG This compound->Permalex Black BG Valifast Black 3804 Valifast Black 3804 This compound->Valifast Black 3804 Transparent Black BG Transparent Black BG This compound->Transparent Black BG Oil Black 811 Oil Black 811 This compound->Oil Black 811

Nomenclature and Identifiers for this compound

Chemical and Physical Properties

This compound is a monoazo metal-complex dye, which accounts for its excellent solubility in a wide range of organic solvents and its good compatibility with various resins.[1][8] Its chemical structure, a chromium complex, imparts high light and heat fastness. There are some discrepancies in the reported molecular formula and weight, which is common for complex dyes and may depend on the specific complex structure. The most frequently cited molecular formula is C₃₂H₁₈CrN₆O₈·H with a molecular weight of 667.53 g/mol .[6][9] However, a simpler formula of C₁₆H₁₁N₃O₄ with a molecular weight of 309.28 g/mol is also reported, likely representing the ligand of the metal complex.[4]

The following table summarizes key quantitative properties of this compound.

PropertyValue
Chemical Family Monoazo Series, Metal Complex[8]
Appearance Bluish Black Powder[5][8]
Molecular Formula C₃₂H₁₈CrN₆O₈·H (for the complex)[6][9]
Molecular Weight 667.53 g/mol (for the complex)[6][9]
Solubility in MEK (20°C) ≥ 300 g/L
Moisture Content ≤ 2.0%
pH Value 6.0 - 8.0

Experimental Protocols

While specific, detailed analytical protocols for this compound are not extensively published in peer-reviewed literature, a general methodology for its synthesis can be inferred from its chemical class. Additionally, a standard procedure for its application in ink formulations is provided below.

General Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis typical for azo dyes, followed by complexation with a metal salt.[4]

Step 1: Diazotization of 2-Amino-5-nitrophenol

  • Prepare a solution of 2-Amino-5-nitrophenol in an acidic medium (e.g., hydrochloric acid and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the diazonium salt.

  • Confirm the completion of the reaction using starch-iodide paper.

Step 2: Azo Coupling with Naphthalen-2-ol

  • Prepare a solution of Naphthalen-2-ol (beta-naphthol) in an alkaline medium (e.g., sodium hydroxide (B78521) solution).

  • Slowly add the previously prepared diazonium salt solution to the Naphthalen-2-ol solution, maintaining a controlled pH and low temperature.

  • The azo coupling reaction will proceed, resulting in the formation of the dye molecule.

Step 3: Metal Complexation

  • Introduce a chromium salt (e.g., chromium acetate (B1210297) or chromium chloride) to the azo dye solution.

  • Heat the mixture to facilitate the formation of the chromium complex, where one chromium atom complexes with two molecules of the monoazo dye.[4]

  • The final product, this compound, is then isolated by filtration, washed, and dried.

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Diazotization Diazotization 2-Amino-5-nitrophenol->Diazotization Naphthalen-2-ol Naphthalen-2-ol Azo Coupling Azo Coupling Naphthalen-2-ol->Azo Coupling Chromium Salt Chromium Salt Metal Complexation Metal Complexation Chromium Salt->Metal Complexation Diazotization->Azo Coupling Azo Coupling->Metal Complexation This compound This compound Metal Complexation->this compound

General Synthesis Workflow for this compound
Formulation of a Solvent-Based Ink

This compound is widely used in the formulation of printing inks. A general protocol for preparing a solvent-based ink is as follows:

Components:

  • Colorant: this compound (1-10% by weight)

  • Solvent System: A blend of organic solvents such as ethanol, glycol ethers, or ketones.

  • Resin/Binder: A polymer like polyurethane or acrylic (5-25% by weight).

  • Additives: Surfactants, plasticizers, etc. (<5% by weight).

Procedure:

  • Dissolve the resin in the chosen solvent system with constant stirring until a homogenous solution is formed.

  • Gradually add this compound to the resin solution and continue mixing until the dye is completely dissolved.

  • Incorporate any additives into the mixture.

  • Filter the final ink formulation to eliminate any undissolved particles.

Applications

Due to its excellent solubility and stability, this compound finds application in a variety of industries. Its primary uses include:

  • Wood stains and coatings[2]

  • Printing inks[2]

  • Coloring of aluminum foil and hot stamping foils[2]

  • Leather and plastic finishing[1][2]

  • Baking finishes and stationery inks[2]

  • Plastic coatings[2]

Safety and Handling

This compound is a chemical substance and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves and safety glasses, and to work in a well-ventilated area.

References

Navigating the Unseen: A Technical Guide to the Health and Safety of Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for Solvent Black 34 (CAS No. 32517-36-5), a metal-complex azo dye. Given the limited publicly available toxicological data specific to this compound, this guide synthesizes information from various material safety data sheets (MSDS), general knowledge of azo dye toxicology, and standardized experimental protocols to offer a thorough perspective on its potential risks and safe handling procedures.

Chemical and Physical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling and use in a laboratory setting.[1][2] This substance is a bluish-black powder with excellent solubility in a wide range of organic solvents, a characteristic that makes it valuable in various industrial applications, including inks and coatings.[2][3][4]

PropertyValueReference
CAS Number 32517-36-5[2][3][5][6][7]
C.I. Number 12195[3][7]
Molecular Formula C₁₆H₁₁N₃O₄ (for the ligand)[1]
Molecular Weight 309.28 g/mol (for the ligand)[1]
Appearance Black to bluish-black powder[1][2][4][6]
Odor Odorless[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, toluene, and cyclohexanone.[5][6]
Stability Stable under normal temperatures and pressures.[1]
Incompatibilities Strong oxidizing and reducing agents.[1]
Hazardous Decomposition Products Irritating and toxic fumes and gases may be generated during a fire.[1]

Hazard Identification and Classification

The hazard classification for this compound varies across different sources, underscoring the need for a cautious approach. Some sources classify it as non-hazardous, while others indicate more significant health risks.[1][8]

Potential Health Effects:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[1]

  • Inhalation: May cause irritation to the respiratory tract.[1]

  • Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]

  • Eye Contact: Dust may cause eye irritation and inflammation.[1]

  • Chronic Effects: Some sources note "possible risks of irreversible effects" and that "mutagenicity data reported," though specific studies are not cited.[1] It is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[1]

Toxicological Data Summary

Quantitative toxicological data for this compound is limited in the public domain. The following table summarizes the available information.

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) Not SpecifiedOral> 5000 mg/kg
Mutagenicity Not SpecifiedNot SpecifiedData Reported[1]

Note: The "Mutagenicity data reported" finding highlights a potential hazard, but without access to the specific studies, the nature and strength of the mutagenic effect are unknown.

Potential Mechanism of Toxicity: Azo Dye Metabolism

Azo dyes, as a class, are known to exert their toxic effects, including genotoxicity and carcinogenicity, through metabolic activation. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and gut microbiota. This process breaks the dye molecule into its constituent aromatic amines. These aromatic amines are often the actual toxic agents, capable of binding to DNA and inducing mutations.

Azo_Dye_Metabolism Solvent_Black_34 This compound (Azo Dye) Reductive_Cleavage Azoreductases (Liver, Gut Microbiota) Solvent_Black_34->Reductive_Cleavage Reductive Cleavage Aromatic_Amines Aromatic Amines (Metabolites) Reductive_Cleavage->Aromatic_Amines Metabolic_Activation Metabolic Activation (e.g., N-hydroxylation) Aromatic_Amines->Metabolic_Activation Reactive_Intermediates Reactive Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations Cellular_Damage Cellular Damage Mutations->Cellular_Damage

Potential metabolic activation pathway of azo dyes.

Experimental Protocols for Toxicological Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Methodology:

  • Animal Model: Typically, young adult female rats are used.

  • Dosage: A stepwise procedure is used with a starting dose based on the known properties of the substance. Dosing is sequential, with a group of three animals at each step.

  • Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Endpoint: The LD50 is estimated based on the number of animal mortalities at different dose levels.

OECD_423_Workflow start Select Starting Dose dose1 Dose Group 1 (3 animals) start->dose1 observe1 Observe for 14 days (Mortality, Clinical Signs, Body Weight) dose1->observe1 decision1 Outcome? observe1->decision1 dose2 Dose Next Group (3 animals) at lower or higher dose decision1->dose2 Equivocal stop Stop Test and Estimate LD50 decision1->stop Clear Toxicity or No Toxicity dose2->observe1

Workflow for OECD 423 Acute Oral Toxicity Test.
In Vitro Mutagenicity - OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

This test identifies substances that cause gene mutations.

Methodology:

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in the body.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations.

  • Endpoint: A positive result is a concentration-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the negative control.

OECD_471_Workflow start Prepare Bacterial Strains and Test Substance Concentrations plate Plate Bacteria with Test Substance (with and without S9 mix) start->plate incubate Incubate Plates plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Dependent Increase count->analyze positive Positive for Mutagenicity analyze->positive Yes negative Negative for Mutagenicity analyze->negative No

Workflow for OECD 471 Ames Test.
In Vitro Chromosomal Aberration Test - OECD Test Guideline 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Test System: Cultured mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).

  • Procedure: Cells are exposed to the test substance at various concentrations. After a suitable treatment period, the cells are arrested in metaphase.

  • Analysis: Chromosomes are prepared and analyzed microscopically for structural aberrations.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations indicates a positive result.

OECD_473_Workflow start Culture Mammalian Cells expose Expose Cells to Test Substance (with and without S9 mix) start->expose arrest Arrest Cells in Metaphase expose->arrest prepare Harvest Cells and Prepare Chromosome Spreads arrest->prepare analyze Microscopic Analysis for Chromosomal Aberrations prepare->analyze evaluate Evaluate for Dose-Dependent Increase in Aberrations analyze->evaluate positive Positive for Clastogenicity evaluate->positive Yes negative Negative for Clastogenicity evaluate->negative No

Workflow for OECD 473 Chromosomal Aberration Test.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If dust is generated and engineering controls are inadequate, use a NIOSH-approved respirator.[1]

Handling Procedures:

  • Avoid generating and accumulating dust.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Wash hands thoroughly after handling.[1]

  • Contaminated clothing should be removed and washed before reuse.[1]

First Aid and Emergency Procedures

In Case of Exposure:

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[1]

Conclusion

This compound is a useful chemical with a safety profile that requires careful management. While specific toxicological data are scarce, the information available from MSDS and the general understanding of azo dye toxicology suggest that it should be handled with caution. The potential for irritation, harm upon ingestion, and possible irreversible effects, including mutagenicity, necessitates the use of appropriate engineering controls and personal protective equipment. Researchers, scientists, and drug development professionals must adhere to the safety protocols outlined in this guide and consult their institution's safety procedures when working with this compound to minimize exposure and ensure a safe laboratory environment.

References

Thermal stability and degradation of Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Degradation of C.I. Solvent Black 34

Introduction

C.I. This compound is a metal-complex azo dye known for its deep black shade and excellent solubility in a variety of organic solvents.[1][2] It finds extensive application in coloring materials such as wood stains, printing inks, aluminum foils, leather finishes, and plastic coatings.[3][4] Chemically, it is a chromium complex of a monoazo dye.[2] The manufacturing process involves the diazotization of 2-amino-5-nitrophenol, which is then coupled with naphthalen-2-ol.[3][5] This resulting organic ligand is subsequently complexed with a chromium salt.[3][5] The presence of the metal ion enhances its stability, including its resistance to heat and light, compared to non-metallized azo dyes.[1]

This technical guide provides a comprehensive overview of the thermal stability and degradation of this compound, addressing key aspects relevant to researchers, scientists, and professionals in drug development and material science. The document summarizes available thermal data, outlines detailed experimental protocols for its analysis, and proposes a likely thermal degradation pathway.

Thermal Stability

It is important to note that the reported values for heat resistance can vary, likely due to different testing methodologies and criteria for determining stability (e.g., duration of exposure, acceptable color change).

Summary of Reported Thermal Properties

The following table summarizes the publicly available data on the thermal resistance of this compound.

ParameterValueSource(s)
Heat Resistance220 °C[1]
Heat Resistance200 °C (min)[4]
Heat Resistance160 °C[6]
Chemical StabilityStable under normal temperatures and pressures[7]
Conditions to AvoidExcess heat, strong oxidants[7]
Hazardous Decomposition ProductsIrritating and toxic fumes and gases; Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ)[7]

Experimental Protocols for Thermal Analysis

To obtain precise and reliable data on the thermal stability and degradation profile of this compound, standardized thermal analysis techniques are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at high temperatures.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition, or an oxidative atmosphere (e.g., air or oxygen) to assess oxidative stability. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 800-1000 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.

Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup cluster_run Analysis cluster_data Data Processing A Weigh 5-10 mg of This compound B Place in TGA crucible A->B C Set atmosphere (N2 or Air) B->C D Program temperature ramp (e.g., 10 °C/min to 1000 °C) E Run TGA Experiment D->E F Generate TGA and DTG curves E->F G Determine decomposition temperatures F->G

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

Objective: To identify melting points and decomposition temperatures and to quantify the enthalpy changes associated with these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at a low temperature.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events are identified as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the chemical composition of the degradation products of a material.

Objective: To identify the volatile and semi-volatile compounds released during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of the dye (microgram to low milligram range) is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 500-800 °C) in an inert atmosphere. This causes the molecule to break down into smaller, more volatile fragments.

  • GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated fragments are then introduced into the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Proposed Thermal Degradation Pathway

While specific experimental data on the degradation products of this compound is not available, a plausible degradation pathway can be proposed based on the known chemistry of metal-complex azo dyes. The primary mechanism of thermal degradation for azo dyes is the cleavage of the azo bond (-N=N-).

The initial step in the thermal degradation is likely the dissociation of the chromium-ligand bonds. This would be followed by the homolytic cleavage of the azo bond, leading to the formation of radical species. These highly reactive radicals can then undergo further reactions, such as hydrogen abstraction and recombination, to form a variety of smaller aromatic compounds. Given the starting materials for the synthesis of this compound, potential degradation products could include derivatives of aminonitrophenol and naphthol, as well as various nitrogen-containing compounds and oxides of carbon and nitrogen upon further decomposition at higher temperatures.

Degradation_Pathway A This compound (Chromium Complex) B Heat (Δ) A->B C Dissociation of Chromium-Ligand Bonds B->C D Azo Ligand C->D E Cleavage of Azo Bond (-N=N-) D->E F Aromatic Radical Species E->F G Further Reactions (Hydrogen Abstraction, Recombination) F->G H Degradation Products: - Derivatives of Aminonitrophenol - Derivatives of Naphthol - Nitrogenous Compounds G->H I High Temperature Oxidation H->I J CO, CO₂, NOₓ I->J

Caption: Proposed thermal degradation pathway for this compound.

Conclusion

C.I. This compound is a thermally stable metal-complex azo dye, with reported heat resistance values ranging from 160 °C to 220 °C. The lack of detailed, publicly available TGA and DSC data necessitates that for critical applications, its thermal properties be determined using the standardized experimental protocols outlined in this guide. The proposed degradation pathway, initiated by the cleavage of the azo bond, provides a theoretical framework for understanding the byproducts of its thermal decomposition. Further research utilizing techniques such as Py-GC-MS is required to definitively identify the specific degradation products and to fully elucidate the decomposition mechanism of this compound. This information is crucial for ensuring its safe and effective use in high-temperature applications and for conducting comprehensive risk assessments.

References

Understanding the mechanism of Solvent Black 34 staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Black 34, identified by CAS number 32517-36-5 and C.I. number 12195, is a metal-complex solvent dye.[1][2][3] Primarily utilized in industrial applications such as inks, coatings, and the coloration of plastics and leather, its use as a biological stain in histological or cytological applications is not documented in the reviewed scientific literature.[1][2][4] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound and offers a theoretical perspective on its potential staining mechanism based on its chemical structure. It is crucial to note that the information presented herein is based on its industrial applications, and any potential for biological staining is hypothetical and would require empirical validation.

Core Properties of this compound

This compound is a bluish-black powder with a chemical formula of C32H18CrN6O8H and a molecular weight of 667.53.[5][6][7] It is a monoazo, chromium-complex dye.[2][3] Its defining characteristic is its solubility in a range of organic solvents and its insolubility in water.[8]

Quantitative Data Summary

The following table summarizes the known quantitative properties of this compound.

PropertyValueNotes
CAS Number 32517-36-5-
C.I. Number 12195-
Molecular Formula C32H18CrN6O8.HAs a chromium complex.
Molecular Weight 667.53 g/mol -
Appearance Bluish-black powder[5]
Heat Resistance 140 - 160°C[5][6]
Light Fastness 4-5 to 7On a scale of 1 to 8, where 8 is the highest.
Acid Resistance 5On a scale of 1 to 5, where 5 is the best.[6]
Alkali Resistance 5On a scale of 1 to 5, where 5 is the best.[6]

Solubility Profile (g/L):

SolventSolubility (g/L)
Ethanol (B145695)50
1-Methoxy-2-propanol100
N-propanol50
2-Ethoxyethanol200
Methyl Ethyl Ketone (MEK)200 - 300
N-Butanol50
Ethyl Acetate-
Xylene-
Ethyl Cellulose400

Chemical Structure and Synthesis

This compound is synthesized through the diazotization of 2-amino-5-nitrophenol, which is then coupled with Naphthalen-2-ol.[8] This resulting monoazo dye is then converted into a chromium complex, with one chromium atom complexed with two molecules of the dye.[8] The chemical name is Chromate (1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[9]

Caption: Chemical structure of the this compound ligand.

Theoretical Staining Mechanism

While there is no direct evidence for the use of this compound as a biological stain, its chemical nature as a metal-complex solvent dye allows for a hypothetical mechanism of action in a histological context.

The staining process would likely be a combination of physical and chemical interactions:

  • Hydrophobic Interactions: As a "solvent" dye, this compound is lipophilic. This property would drive its partitioning from a polar solvent (like an alcohol-water mixture) into nonpolar, lipid-rich structures within a cell or tissue. This is the primary mechanism for lysochrome dyes.

  • Metal Complex Interactions: The presence of the chromium metal complex introduces the potential for coordination chemistry-based interactions. The metal center could form coordinate bonds with electron-donating groups present in biological macromolecules, such as nitrogen in proteins or phosphate (B84403) groups in nucleic acids. This could lead to a broader staining profile than a simple lysochrome.

G cluster_process Theoretical Staining Pathway This compound\nin alcoholic solution This compound in alcoholic solution Partitioning into\nlipid-rich structures Partitioning into lipid-rich structures This compound\nin alcoholic solution->Partitioning into\nlipid-rich structures Hydrophobic Interaction Coordination with\nbiomacromolecules Coordination with biomacromolecules This compound\nin alcoholic solution->Coordination with\nbiomacromolecules Metal Complex Interaction Stained Lipid\n(Blue-Black) Stained Lipid (Blue-Black) Partitioning into\nlipid-rich structures->Stained Lipid\n(Blue-Black) Stained Proteins/Nucleic Acids\n(Hypothetical) Stained Proteins/Nucleic Acids (Hypothetical) Coordination with\nbiomacromolecules->Stained Proteins/Nucleic Acids\n(Hypothetical)

Caption: Hypothetical staining mechanism of this compound.

Experimental Protocols

A thorough search of scientific literature and technical databases did not yield any established protocols for the use of this compound in histological or cytological staining. The protocols available are for its industrial applications, which are not transferable to a biological research setting.

Should researchers wish to investigate the potential of this compound as a biological stain, they would need to develop and optimize a protocol from first principles. This would involve:

  • Solvent Selection: Determining an appropriate solvent system that maximizes dye solubility while minimizing tissue damage. Based on its properties, a high-concentration ethanol or propylene (B89431) glycol solution might be a starting point.

  • Concentration and Incubation Time: Empirical testing would be required to find the optimal dye concentration and incubation time to achieve sufficient staining without excessive background.

  • Differentiation: A critical step would be to find a suitable differentiation solution to remove excess, non-specifically bound dye. This would likely be a lower concentration of the primary solvent.

  • Tissue Preparation: The compatibility of the dye with different fixation methods (e.g., formalin-fixed paraffin-embedded vs. frozen sections) would need to be assessed.

Conclusion

This compound is a well-characterized industrial metal-complex dye with high solubility in organic solvents. There is currently no evidence to support its use as a histological stain. While a theoretical staining mechanism can be proposed based on its chemical properties, any application in a biological context would require extensive validation. Researchers seeking to stain lipids in tissues are advised to use well-established and validated methods with dyes such as Sudan Black B or Oil Red O.

References

Unveiling the Distinction: A Technical Guide to Solvent Black 34 and Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and application of staining reagents are paramount. This guide provides an in-depth clarification of two historically conflated dyes: Solvent Black 34 and Sudan Black B. While both are black, solvent-soluble dyes, they are fundamentally different chemical entities with distinct properties and applications. This paper will elucidate their differences through a comparative analysis of their chemical identities, properties, and primary uses, supplemented with detailed experimental protocols for the biologically significant Sudan Black B.

Core Clarification: Separate Identities

Contrary to some historical and commercial ambiguity, this compound and Sudan Black B are not the same compound. Sudan Black B is correctly identified by the Colour Index as C.I. 26150 and is also known as Solvent Black 3 .[1][2][3] In contrast, this compound is designated as C.I. 12195 .[4] This fundamental difference in their Colour Index numbers signifies distinct chemical structures and, consequently, different applications.

Comparative Data at a Glance

The following tables summarize the key quantitative and qualitative differences between these two dyes.

Table 1: Chemical and Physical Properties

PropertyThis compoundSudan Black B (Solvent Black 3)
Colour Index Name C.I. 12195[4]C.I. 26150[1][2][3]
CAS Number 32517-36-5[4]4197-25-5[1][5]
Molecular Formula C₁₆H₁₁N₃O₄ or C₃₂H₁₈CrN₆O₈·H (as a metal complex)[6]C₂₉H₂₄N₆[1][2]
Molecular Weight ~309.28 g/mol (for C₁₆H₁₁N₃O₄)~456.5 g/mol [1][7]
Chemical Class Monoazo, Metal Complex[8]Diazo[7][9]
Appearance Bluish-black powder[8]Dark brown to black powder[3][5]
Melting Point Not consistently reported120-124 °C[3][5]
Maximum Absorption (λmax) Not specified in literature596-605 nm[2][3]

Table 2: Solubility and Application Profile

FeatureThis compoundSudan Black B (Solvent Black 3)
Primary Applications Industrial: wood stains, printing inks, leather finishes, plastic coatings, soap coloration.[4][10][11][12]Biological/Medical: staining of lipids, triglycerides, lipoproteins, chromosomes, Golgi apparatus, leukocyte granules.[9][13][14][15]
Solubility Excellent solubility in a wide range of organic solvents (e.g., alcohols, ketones, esters).[8][16][17]Soluble in fats, oils, ethanol (B145695), acetone, propylene (B89431) glycol; insoluble in water.[2][5]
Staining Mechanism Acts as a colorant for various materials.Lysochrome (fat-soluble dye); stains via selective solubility in lipids.[7][18]
Biological Staining Use Not documented for biological staining.Widely used in histology, hematology, and cytology.[14][15][19]

Applications in Research and Development

The distinct properties of these dyes dictate their utility. This compound is a versatile industrial colorant valued for its stability and solubility in organic media.[17] Its applications are extensive in the manufacturing sector, including the coloration of wood, plastics, inks, and leather goods.[4][10][11][12]

Conversely, Sudan Black B is an indispensable tool in the life sciences. As a lysochrome, it is a fat-soluble dye used extensively for the histochemical staining of a broad range of lipids, including neutral fats, phospholipids, and sterols.[7][9][13] Its ability to stain intracellular lipid droplets and the granules of leukocytes makes it a critical reagent in hematology for differentiating leukemias, in neuroscience for visualizing myelin sheaths, and in metabolic research for studying lipid storage diseases.[14][15][19]

Experimental Protocols for Sudan Black B Staining

Given its relevance to the target audience, detailed protocols for Sudan Black B are provided below. The choice of protocol depends on the sample type.

Protocol 1: Staining of Lipids in Frozen Tissue Sections

This method is ideal for the demonstration of neutral fats and phospholipids.

Reagents:

  • 10% Phosphate-Buffered Formalin

  • Propylene Glycol

  • Sudan Black B Staining Solution (0.7 g Sudan Black B in 100 ml Propylene Glycol)

  • 85% Propylene Glycol

  • Nuclear Fast Red Solution (for counterstaining)

  • Aqueous Mounting Medium (e.g., Glycerin Jelly)

Procedure:

  • Cut frozen sections at 8-12 µm and mount them on glass slides.

  • Fix the sections in 10% phosphate-buffered formalin for 1 minute.[18]

  • Rinse thoroughly in two changes of distilled water.

  • Dehydrate the sections by placing them in 100% propylene glycol for 10-15 minutes.[18]

  • Incubate the slides in the pre-heated (60°C) Sudan Black B staining solution for 30 minutes to 1 hour.[18]

  • Differentiate in 85% propylene glycol for 3 minutes.[13]

  • Rinse well in distilled water.

  • Counterstain with Nuclear Fast Red for 3-5 minutes.

  • Wash in tap water.

  • Mount with an aqueous mounting medium.

Expected Results:

  • Lipids: Blue-black to black

  • Nuclei: Red

Protocol 2: Staining of Blood or Bone Marrow Smears

This protocol is standard in hematology for differentiating leukemias.

Reagents:

  • Formalin Vapor (from 40% formaldehyde (B43269) solution)

  • Sudan Black B Staining Solution (0.3 g in 100 ml absolute ethanol)

  • Phenol (B47542) Buffer

  • Working SBB Stain Solution (mix 60 ml of SBB solution with 40 ml of phenol buffer)

  • 70% Ethanol

  • Counterstain (e.g., May-Grünwald-Giemsa or Leishman stain)

Procedure:

  • Prepare air-dried blood or bone marrow smears.

  • Fix the smears in formalin vapor for 10 minutes.[19]

  • Wash gently with water for 5-10 minutes.[19]

  • Immerse the slides in the working SBB stain solution in a Coplin jar for 1 hour.[19]

  • Remove the slides and flood them with 70% ethanol for 30 seconds, repeating this step three times.[19]

  • Rinse in running tap water and air dry.

  • Counterstain with Leishman or May-Grünwald-Giemsa stain.[19]

  • Air dry and examine microscopically.

Expected Results:

  • Myeloid and monocytic cells: Varying degrees of black granular pigment.

  • Lymphoid cells: Negative.

Visualizing Methodologies

To further clarify the experimental workflows, the following diagrams are provided.

Sudan_Black_B_Staining_Frozen_Section start Frozen Tissue Section on Slide fixation Fixation (10% Formalin) start->fixation wash1 Rinse (Distilled Water) fixation->wash1 dehydration Dehydration (100% Propylene Glycol) wash1->dehydration staining Sudan Black B Staining (0.7% in Propylene Glycol) dehydration->staining differentiation Differentiation (85% Propylene Glycol) staining->differentiation wash2 Rinse (Distilled Water) differentiation->wash2 counterstain Counterstain (Nuclear Fast Red) wash2->counterstain wash3 Wash (Tap Water) counterstain->wash3 mount Mount (Aqueous Medium) wash3->mount end Microscopic Examination mount->end

Caption: Workflow for Sudan Black B staining of lipids in frozen tissue sections.

Sudan_Black_B_Staining_Smear start Air-Dried Blood/Marrow Smear fixation Fixation (Formalin Vapor) start->fixation wash1 Wash (Water) fixation->wash1 staining Sudan Black B Staining (Working Solution) wash1->staining rinse Rinse (70% Ethanol) staining->rinse wash2 Wash (Tap Water) rinse->wash2 counterstain Counterstain (Leishman/Giemsa) wash2->counterstain end Microscopic Examination counterstain->end

Caption: Workflow for Sudan Black B staining of blood or bone marrow smears.

Conclusion

References

An In-depth Technical Guide to the Metal Complex Dye Chemistry of Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 34, also known by its Colour Index name C.I. 12195, is a significant member of the metal complex solvent dye class. It is a monoazo dye that incorporates a chromium atom in a 1:2 complex, a structural feature that imparts exceptional stability and durability to its color. This technical guide provides a comprehensive overview of the chemistry, synthesis, properties, and applications of this compound, with a focus on the technical details relevant to researchers and professionals in chemistry and materials science. While often used in industrial applications, the principles of its metal complex chemistry and its interactions with various substrates can be of interest in broader research contexts.

Chemical Structure and Properties

This compound is a coordination complex where a central chromium ion is bonded to two molecules of a monoazo dye ligand. The organic ligand is formed by the diazotization of 2-amino-5-nitrophenol (B90527) and subsequent coupling with naphthalen-2-ol.[1] This structure is key to its properties, providing a stable configuration that enhances its resistance to light and heat.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
C.I. Name This compound
C.I. Number 12195
CAS Number 32517-36-5
Molecular Formula C₃₂H₁₈CrN₆O₈·H
Appearance Black powder
Chemical Class Monoazo, 1:2 Chromium Complex
Solubility

The solubility of this compound in various organic solvents is a critical parameter for its application in inks, coatings, and plastics. The following table summarizes its solubility in grams per liter (g/L) at ambient temperature.

SolventSolubility (g/L)
Alcohol50
1-Methoxy-2-propanol100
n-Propanol50
2-Ethoxyethanol200
Methyl Ethyl Ketone (MEK)300
Ethyl Acetate30
Toluene20
Cyclohexanone500
N,N-Dimethylformamide (DMF)500
Fastness Properties

The fastness properties of a dye indicate its resistance to various environmental factors. For this compound, the lightfastness and heat stability are particularly noteworthy due to its metal complex structure.

PropertyRating/Value
Lightfastness 7-8 (on a scale of 1-8, where 8 is excellent)
Heat Stability Stable up to 220°C
Acid Resistance 4-5 (on a scale of 1-5, where 5 is excellent)
Alkali Resistance 4-5 (on a scale of 1-5, where 5 is excellent)

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of a monoazo dye followed by complexation with a chromium salt.

General Synthesis Workflow

The overall synthesis can be broken down into three main stages: diazotization, azo coupling, and metal complexation.

G General Synthesis Workflow of this compound cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Metal Complexation A 2-Amino-5-nitrophenol D Diazonium Salt of 2-Amino-5-nitrophenol A->D B Sodium Nitrite (B80452) (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D F Monoazo Dye Ligand D->F E Naphthalen-2-ol E->F H This compound (1:2 Cr Complex) F->H G Chromium Salt (e.g., CrCl₃) G->H

Caption: A diagram illustrating the three main stages in the synthesis of this compound.

Experimental Protocol: A General Guideline

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, the following is a generalized procedure based on the known chemistry of azo dye synthesis and metal complexation.

Part 1: Synthesis of the Monoazo Dye Ligand

  • Diazotization of 2-Amino-5-nitrophenol:

    • A suspension of 2-amino-5-nitrophenol is prepared in an aqueous solution of hydrochloric acid.

    • The mixture is cooled to 0-5°C in an ice bath with constant stirring.

    • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension, maintaining the temperature below 5°C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

    • The resulting solution contains the diazonium salt of 2-amino-5-nitrophenol.

  • Azo Coupling with Naphthalen-2-ol:

    • Naphthalen-2-ol is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled to 0-5°C.

    • The cold diazonium salt solution is slowly added to the naphthalen-2-ol solution with vigorous stirring, maintaining the temperature and alkaline pH.

    • The coupling reaction results in the precipitation of the monoazo dye.

    • The dye is then isolated by filtration, washed with water to remove excess salts and alkali, and dried.

Part 2: Chromium Complexation

  • Formation of the 1:2 Chromium Complex:

    • Two molar equivalents of the synthesized monoazo dye are suspended in a suitable solvent, such as ethanol (B145695) or a glycol ether.

    • One molar equivalent of a chromium salt (e.g., chromium(III) chloride or chromium(III) sulfate) is added to the suspension.

    • The reaction mixture is heated to reflux for several hours. The progress of the complexation can be monitored by thin-layer chromatography (TLC).

    • Upon completion of the reaction, the mixture is cooled, and the this compound complex is isolated. This may involve precipitation by the addition of water, followed by filtration.

    • The product is then washed with water and a suitable organic solvent to remove any unreacted starting materials and byproducts, and finally dried.

Mechanism of Color and Stability

The intense black color and high stability of this compound are direct consequences of its molecular structure.

G Mechanism of Color in Metal Complex Azo Dyes A Azo Chromophore (-N=N-) in Conjugated System B Absorption of Light in the Visible Spectrum A->B E Coordination with Chromium Ion A->E C π -> π* Electronic Transitions B->C D Perceived Color (Black) (Broadband Absorption) C->D F Formation of Stable Chelate Rings E->F G Increased Molecular Rigidity and Planarity F->G H Enhanced Lightfastness and Heat Stability G->H

Caption: A diagram showing the origin of color and the role of metal complexation in enhancing the stability of this compound.

The color of this compound originates from the extended π-conjugated system of the monoazo dye ligand. The azo group (-N=N-) acts as a powerful chromophore. This conjugated system allows for the absorption of light across a broad range of the visible spectrum, resulting in the perception of a black color. The specific absorption wavelengths are determined by the energy difference between the π and π* molecular orbitals.

The coordination of the chromium ion to the azo dye ligands significantly enhances the dye's properties. The chromium forms strong coordinate bonds with the nitrogen atoms of the azo group and the oxygen atoms of the hydroxyl groups on the aromatic rings, creating stable five- or six-membered chelate rings. This complexation has several important consequences:

  • Increased Lightfastness: The metal complex is more resistant to photochemical degradation than the free dye ligand. The coordination to the metal ion provides a pathway for the dissipation of absorbed light energy, reducing the likelihood of bond-breaking reactions.

  • Enhanced Thermal Stability: The rigid, planar structure of the metal complex increases its thermal stability, allowing it to withstand higher temperatures without decomposition.

  • Improved Solubility in Organic Solvents: The overall complex is designed to have good solubility in a range of organic solvents, which is crucial for its applications.

Characterization Techniques

A comprehensive characterization of this compound would involve a combination of spectroscopic and analytical techniques to confirm its structure and assess its purity and properties.

General Experimental Workflow for Characterization

G General Workflow for Characterization of this compound A Purified this compound Sample B UV-Visible Spectroscopy A->B C Infrared (IR) Spectroscopy A->C D Nuclear Magnetic Resonance (NMR) (if sufficiently soluble and not paramagnetic) A->D E Mass Spectrometry (MS) A->E F Elemental Analysis A->F G Thermogravimetric Analysis (TGA) A->G H Lightfastness Testing A->H I Solubility Determination A->I

Caption: A diagram outlining the key analytical techniques for the characterization of this compound.

Spectroscopic Analysis
  • UV-Visible Spectroscopy: This technique is used to determine the absorption spectrum of the dye in a suitable solvent. The wavelength of maximum absorption (λmax) is a key characteristic. For a black dye like this compound, a broad absorption across the visible spectrum is expected.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the azo group (-N=N- stretch), hydroxyl groups (-OH stretch), nitro groups (-NO₂ stretch), and aromatic C-H and C=C bonds would be expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could provide detailed structural information. However, the presence of the paramagnetic chromium ion can lead to significant broadening of NMR signals, potentially making interpretation difficult.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the complex and provide information about its fragmentation pattern, further confirming its structure.

Note: Specific, publicly available UV-Vis and IR spectra for this compound are not readily found in scientific literature. Researchers would typically perform these analyses as part of their own characterization.

Applications

The excellent properties of this compound make it a versatile dye for a wide range of applications, including:

  • Wood Stains and Coatings: Its high lightfastness and good solubility in organic solvents make it ideal for providing a durable and rich black color to wood products.

  • Printing Inks: It is used in various types of printing inks, including those for packaging and publications, where color stability is important.

  • Coloring of Plastics and Resins: this compound can be incorporated into various polymers to provide a deep black coloration.

  • Leather Finishes: It is used in the finishing of leather goods to impart a lasting black color.

  • Aluminum Foil and Metal Coatings: Its stability allows for its use in coatings for metals.

  • Stationery Products: It is a common colorant in inks for pens and markers.

Conclusion

This compound is a well-established metal complex dye with a robust chemical structure that provides excellent color strength, lightfastness, and thermal stability. Its synthesis, based on the principles of azo chemistry and coordination chemistry, results in a versatile dye with broad applicability in various industrial sectors. For researchers and scientists, an understanding of its structure-property relationships can inform the design of new colorants with tailored properties for advanced applications. While detailed experimental protocols and spectroscopic data are not widely published, the general principles of its synthesis and characterization are well-understood within the field of dye chemistry.

References

Unveiling the Potential: Novel Applications for Solvent-Soluble Black Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Developers

Solvent-soluble black dyes, long-standing workhorses in traditional industries, are finding new and exciting applications beyond their conventional use in inks, plastics, and coatings. This guide explores the burgeoning landscape of these versatile molecules, offering a comprehensive overview of their emerging roles in advanced materials science, life sciences, and electronics. This document provides researchers, scientists, and drug development professionals with a detailed look at the technical specifications, experimental protocols, and underlying scientific principles driving these innovations.

Core Technical Data of Key Solvent-Soluble Black Dyes

A clear understanding of the physicochemical properties of solvent-soluble black dyes is paramount for their successful application. The following table summarizes key quantitative data for some of the most prominent solvent black dyes, facilitating a comparative analysis for material selection.

Property Solvent Black 5 (Nigrosine) Solvent Black 7 (Oil Soluble Nigrosine) Solvent Black 29 Solvent Black 46
C.I. Name 5041550415:1--
CAS Number 11099-03-9 / 8005-02-510135-15-7 / 8005-02-561901-87-965294-17-9
Molecular Formula Mixture of phenazine-based compoundsMixture of phenazine-based compoundsMetal complexC₂₅H₃₀N₃·C₁₈H₁₄N₃O₃S
Appearance Black PowderBluish-black powderBlack PowderReddish-black powder
Solubility Soluble in ethanol, benzene, toluene (B28343); Insoluble in water[1][2]Soluble in ethanol, benzene, toluene, oleic acid, stearic acid; Insoluble in water[1][3]Excellent solubility in various solvent-based formulations[4]Soluble in organic solvents like ethanol, isopropanol, and propylene (B89431) glycol; Insoluble in water[5]
Melting Point (°C) >180[1]--130[5]
Heat Resistance (°C) 180[1]>280 (in plastics like nylon, ABS)[3]High heat resistance[4]200[5]
Light Fastness Good[1]Good[3]-6-7 (Good)[5]
Moisture Content -≤3%[6]--
Tinting Strength -100±5%[6]-100-105%[7]

Emerging Applications and Underlying Mechanisms

The unique properties of solvent-soluble black dyes are being leveraged in a variety of innovative fields:

  • Advanced Polymer Science: These dyes are being employed to study polymer blend morphology and diffusion kinetics. For instance, Solvent Black 46 can be used to selectively stain one polymer phase in a blend, allowing for visualization and analysis of the blend's microstructure under a microscope.[8] This provides valuable insights into material properties and performance.

  • Biomedical and Life Sciences: Nigrosine (Solvent Black 5) has a long-standing, albeit niche, application in microbiology for negative staining of bacteria and fungi like Cryptococcus neoformans.[9] This technique provides a dark background against which unstained microorganisms can be clearly visualized, revealing their morphology without the need for heat fixation which can distort cellular structures.[9] Furthermore, the water-soluble version, Nigrosin WS, is utilized in cell viability tests as it is excluded by living cells but penetrates dead cells.[9]

  • Electronics and Optoelectronics: Certain solvent black dyes exhibit properties suitable for use as charge control agents in electrophotographic toners and in inks for infrared absorption reading.[10] Their ability to absorb light in the near-infrared spectrum is also being explored for applications in functional coatings and security inks.

  • Specialty Coatings and Finishes: Beyond simple coloration, dyes like Solvent Black 29 are valued for their ability to create deep, uniform, and durable finishes on materials such as wood and leather.[4] Their high resistance to heat and light ensures the longevity of the color in demanding applications, including automotive coatings and metal finishing.[4]

Detailed Experimental Protocols

To facilitate the exploration of these novel applications, this section provides detailed methodologies for key experiments.

Protocol 1: Negative Staining of Bacteria using Nigrosine (Solvent Black 5)

Objective: To visualize the morphology of bacterial cells without heat fixation.

Materials:

  • Nigrosine stain solution (10% w/v in distilled water)

  • Bacterial culture

  • Microscope slides

  • Inoculating loop

  • Microscope

Procedure:

  • Place a small drop of nigrosine solution onto a clean microscope slide.

  • Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture and mix it with the drop of nigrosine.

  • Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the dye-culture mixture.

  • Allow the drop to spread along the edge of the second slide.

  • Push the second slide across the first slide in a smooth, rapid motion to create a thin smear. The smear should show a gradation of thickness, from thick and dark to thin and grey.

  • Allow the smear to air dry completely. Do not heat fix.

  • Observe the slide under the microscope using the oil immersion objective. The bacterial cells will appear as clear, unstained bodies against a dark background.

Protocol 2: Staining of Polymer Blends for Morphological Analysis using Solvent Black 46

Objective: To visualize the phase morphology of a polymer blend.

Materials:

  • Polymer blend (e.g., Polystyrene/Polymethylmethacrylate - PS/PMMA)

  • Toluene (or another suitable solvent for the blend)

  • Solvent Black 46

  • Microscope slides and coverslips

  • Optical microscope

Procedure:

  • Solution Preparation: Prepare a solution of the polymer blend in toluene (e.g., 10% w/v).

  • Staining: Add a small amount of a concentrated Solvent Black 46 solution in toluene to the polymer blend solution to achieve a final dye concentration that provides sufficient contrast (e.g., 0.01% w/v).[8] Stir the mixture to ensure homogeneity.

  • Film Casting: Cast a thin film of the stained polymer solution onto a clean microscope slide and allow the solvent to evaporate completely.

  • Microscopic Observation: Place a coverslip over the dried film and observe the sample under an optical microscope in transmission mode. The phase with a higher affinity for the dye will appear darker, revealing the morphology of the blend.[8]

Protocol 3: Determination of Dye Concentration using UV-Vis Spectrophotometry

Objective: To quantify the concentration of a solvent-soluble black dye in a solution.

Materials:

  • Solvent Black dye of interest

  • A suitable solvent (e.g., ethanol, acetone)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Standard Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Standard Dilutions: Prepare a series of dilutions from the stock solution to create standards of varying known concentrations.

  • Determination of Maximum Absorbance (λmax): Scan one of the standard solutions across a range of wavelengths (e.g., 400-700 nm) to determine the wavelength at which the dye exhibits maximum absorbance.

  • Measurement of Absorbance: Measure the absorbance of each of the standard solutions at the determined λmax.

  • Creation of a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship according to the Beer-Lambert law.

  • Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution at the λmax.

  • Determination of Unknown Concentration: Use the calibration curve to determine the concentration of the dye in the unknown sample based on its absorbance.

Visualizing Workflows and Relationships

To further clarify the experimental and logical processes involved in the application of solvent-soluble black dyes, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Polymer_Blend_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Prepare Polymer Blend Solution C Mix Polymer and Dye Solutions A->C B Prepare Dye Stock Solution B->C D Cast Thin Film on Slide C->D E Solvent Evaporation D->E F Microscopic Observation E->F G Morphological Data (Image Analysis) F->G Negative_Staining_Workflow A Mix Bacterial Culture with Nigrosine Stain B Prepare Thin Smear on Microscope Slide A->B C Air Dry the Smear (No Heat Fixation) B->C D Microscopic Observation (Oil Immersion) C->D E Visualize Unstained Cells Against Dark Background D->E Dye_Synthesis_Relationship cluster_reactants Reactants cluster_process Process cluster_product Product Nitrobenzene Nitrobenzene / Nitrophenol Heating Heating (180-200 °C) Nitrobenzene->Heating Aniline Aniline Aniline->Heating Acid Aniline Hydrochloride Acid->Heating Catalyst Iron / Copper Catalyst->Heating Nigrosine Nigrosine Base (Solvent Black 5/7) Heating->Nigrosine

References

Literature review of Solvent Black 34 research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific and technical literature on C.I. Solvent Black 34 (CAS No. 32517-36-5). It covers the synthesis, chemical and physical properties, and common applications of this metal-complex azo dye. Detailed experimental protocols for its synthesis and characterization are provided, based on established methods for analogous compounds, alongside a summary of its known quantitative data.

Core Concepts and Chemical Identity

This compound, also known by trade names such as Zapon Fast Black B and Permalex Black BG, is a monoazo metal-complex dye.[1][2] Its chemical structure consists of a chromium atom complexed with two molecules of an azo dye ligand. The ligand is formed by the diazotization of 2-amino-5-nitrophenol (B90527) and subsequent coupling with 2-naphthol (B1666908).[2] The chemical name for this compound is Chromate(1-), bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenolate(2-)]-.[3]

Table 1: Chemical Identification of this compound

IdentifierValue
C.I. NameThis compound
C.I. Number12195
CAS Number32517-36-5
Chemical FormulaC₃₂H₁₈CrN₆O₈⁻
Molecular Weight674.52 g/mol
Chemical ClassMonoazo Metal Complex
AppearanceBluish-black powder

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of an azo dye ligand followed by complexation with a chromium salt. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_complexation Step 3: Metal Complexation 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol NaNO2_HCl NaNO2 / HCl (aq) 0-5 °C 2-Amino-5-nitrophenol->NaNO2_HCl Diazonium_Salt Diazonium Salt of 2-Amino-5-nitrophenol NaNO2_HCl->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling 2-Naphthol 2-Naphthol 2-Naphthol->Coupling Azo_Dye_Ligand Azo Dye Ligand (1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphthalenol) Coupling->Azo_Dye_Ligand Complexation Complexation Azo_Dye_Ligand->Complexation Chromium_Salt Chromium Salt (e.g., CrCl3) Chromium_Salt->Complexation Solvent_Black_34 This compound Complexation->Solvent_Black_34

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, the following procedure is based on established methods for the synthesis of analogous chromium-complex azo dyes.[4]

Materials:

Procedure:

Step 1: Diazotization of 2-Amino-5-nitrophenol

  • Dissolve a specific molar equivalent of 2-amino-5-nitrophenol in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of the reaction can be checked with starch-iodide paper.

Step 2: Azo Coupling

  • In a separate vessel, dissolve an equimolar amount of 2-naphthol in an aqueous sodium hydroxide solution.

  • Cool the alkaline 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and a basic pH to facilitate the coupling reaction.

  • After the addition is complete, continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • The resulting azo dye ligand will precipitate out of the solution.

  • Filter the precipitate, wash it with cold water until the filtrate is neutral, and dry it in an oven at a low temperature.

Step 3: Metal Complexation

  • Suspend the dried azo dye ligand in a suitable solvent, such as ethanol.

  • Add an aqueous solution of a chromium salt (e.g., chromium(III) chloride) in a 2:1 molar ratio of ligand to chromium.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and filter the resulting this compound precipitate.

  • Wash the product with ethanol and then with water to remove any unreacted starting materials and inorganic salts.

  • Dry the final product in a vacuum oven.

Physicochemical Properties

This compound is a bluish-black powder with good solubility in a range of organic solvents and excellent stability to heat and light.[5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
AppearanceBluish-black powder[6]
Heat Resistance160 °C[6]
Light Fastness (1-8 scale)7.0[6]
Acid Resistance (1-5 scale)5[6]
Alkali Resistance (1-5 scale)4-5[6]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility (g/L)
Ethanol50
N-Propanol50
Butyl Cellosolve450
Methyl Ethyl Ketone (MEK)200
Cyclohexanone200
Ethyl Acetate-
Toluene150
Xylene-

Note: Solubility data is compiled from various sources and may vary depending on the specific grade and purity of the dye and the temperature.

Analytical Characterization

The characterization of this compound involves various analytical techniques to confirm its structure and purity. The expected analytical workflow is presented below.

Analytical_Workflow cluster_spectroscopy Spectroscopic Methods cluster_other_methods Other Analytical Methods Start Synthesized This compound Purification Purification (Recrystallization/Washing) Start->Purification Structural_Analysis Structural Analysis Purification->Structural_Analysis Purity_Assessment Purity and Property Assessment Purification->Purity_Assessment Final_Product Characterized This compound Structural_Analysis->Final_Product FTIR FTIR Spectroscopy Structural_Analysis->FTIR UV_Vis UV-Vis Spectroscopy Structural_Analysis->UV_Vis NMR NMR Spectroscopy (if soluble in deuterated solvents) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS Purity_Assessment->Final_Product TGA Thermogravimetric Analysis (TGA) Purity_Assessment->TGA DSC Differential Scanning Calorimetry (DSC) Purity_Assessment->DSC HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

UV-Visible (UV-Vis) Spectroscopy:

  • Objective: To determine the maximum absorption wavelength (λmax) in the visible region.

  • Procedure:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol).

    • Record the absorption spectrum over a range of 300-800 nm using a UV-Vis spectrophotometer.

    • The wavelength at which the highest absorbance is recorded is the λmax. For a black dye, a broad absorption across the visible spectrum is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Prepare a KBr pellet containing a small amount of the solid this compound sample.

    • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

    • Characteristic peaks to be observed include:

      • Broad -OH stretching (around 3400 cm⁻¹)

      • Aromatic C-H stretching (around 3050 cm⁻¹)

      • N=N stretching of the azo group (around 1450-1500 cm⁻¹)

      • C=C stretching of the aromatic rings (around 1600 cm⁻¹)

      • N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹)

      • Cr-O and Cr-N stretching in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed molecular structure.

  • Procedure:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Due to the paramagnetic nature of Cr(III), obtaining a well-resolved NMR spectrum can be challenging.

    • Acquire ¹H and ¹³C NMR spectra.

    • The spectra would be expected to show signals corresponding to the protons and carbons of the naphthalenol and nitrophenyl rings.

Applications

This compound is a versatile dye with numerous industrial applications due to its excellent solubility in organic solvents and strong, stable color.[5] Its primary uses include:

  • Wood Stains and Coatings: It provides a deep black color for staining and finishing wood products.[5]

  • Printing Inks: Used in the formulation of various printing inks.

  • Leather Finishing: Applied in the dyeing and finishing of leather goods.

  • Plastics and Resins: Employed as a colorant for various plastics and resins.

  • Aluminum Foil and Metal Coatings: Used for coloring aluminum foils and in metal coatings.[5]

Safety and Handling

According to safety data sheets, this compound is a stable compound under normal conditions. It is important to handle the powder in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact. It is not classified as a hazardous substance, but it may cause irritation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and is based on a review of publicly available literature. It is not a substitute for professional scientific or safety advice. Researchers should always consult primary literature and safety data sheets before handling any chemical substances.

References

The Sudan Dyes: A Technical Guide to their Historical Development and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development and multifaceted applications of Sudan dyes in scientific research. From their origins in the textile industry to their indispensable role in modern histology and cytochemistry, this document provides a comprehensive overview of their chemistry, mechanisms of action, and established experimental protocols.

Historical Development

The advent of synthetic dyes in the 19th century revolutionized various industries, including textiles and biological staining. Among these, the Sudan dyes, a class of fat-soluble azo dyes, emerged as crucial tools for the visualization of lipids in biological specimens. Their development was a significant milestone, enabling researchers to study the distribution and metabolism of lipids in cells and tissues.

A timeline of the introduction of key Sudan dyes into scientific research is presented below.

Historical_Development_of_Sudan_Dyes cluster_timeline Timeline of Sudan Dye Introduction in Science 1896 1896 1901 1901 1926 1926 1935 1935 Sudan_III Sudan III (Daddi) Sudan_III->1896 First synthetic fat-soluble dye for histology Sudan_IV Sudan IV (Michaelis) Sudan_IV->1901 Improved intensity over Sudan III Oil_Red_O Oil Red O (French) Oil_Red_O->1926 Deeper and more vibrant red stain Sudan_Black_B Sudan Black B (Lison & Dagnelie) Sudan_Black_B->1935 Stains a broader range of lipids, including phospholipids

A flowchart illustrating the historical timeline of the introduction of major Sudan dyes into scientific use.

Chemical Properties and Staining Mechanism

Sudan dyes are classified as lysochromes, meaning they are colored substances that are soluble in lipids and fats. Their staining mechanism is a physical process based on their preferential solubility in lipids over the solvent in which they are dissolved. This is in contrast to most other histological stains, which rely on chemical binding to cellular components.

The core principle of lysochrome staining is illustrated in the following diagram:

Lysochrome_Staining_Principle cluster_process Lysochrome Staining Mechanism Dye_Solution Sudan Dye in Solvent (e.g., 70% Ethanol) Staining Staining Process Dye_Solution->Staining Tissue_Section Tissue Section with Lipids Tissue_Section->Staining Stained_Lipid Lipid Droplets Stained Staining->Stained_Lipid Dye partitions into lipids Unstained_Tissue Other Cellular Components (Unstained) Staining->Unstained_Tissue Dye remains in solvent

The principle of lysochrome staining where the dye preferentially dissolves in lipids.
Physicochemical Properties of Major Sudan Dyes

The selection of a specific Sudan dye for an experiment depends on factors such as the desired color, staining intensity, and the type of lipids to be visualized. The table below summarizes key quantitative data for the most commonly used Sudan dyes.

DyeChemical FormulaMolecular Weight ( g/mol )Absorption Maximum (λmax)Solubility
Sudan III C₂₂H₁₆N₄O352.40507-510 nmInsoluble in water; Soluble in ethanol (B145695), acetone (B3395972), chloroform.
Sudan IV C₂₄H₂₀N₄O380.45520 nmInsoluble in water; Soluble in ethanol, acetone, chloroform, and propylene (B89431) glycol.[1]
Oil Red O C₂₆H₂₄N₄O408.51518 nm[1]Insoluble in water; Soluble in isopropanol, propylene glycol, ethanol, and acetone.
Sudan Black B C₂₉H₂₄N₆456.54596-605 nmInsoluble in water; Soluble in ethanol, propylene glycol, and various organic solvents.

Synthesis of Sudan Dyes

Sudan dyes are arylazo-naphthols, which are synthesized through a diazo coupling reaction. This typically involves the diazotization of a primary aromatic amine, followed by coupling with a naphthol derivative. The general synthesis workflow is depicted below.

Sudan_Dye_Synthesis cluster_synthesis General Synthesis of Arylazo-Naphthol Sudan Dyes Aromatic_Amine Primary Aromatic Amine Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Aromatic_Amine->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Naphthol Naphthol Derivative Naphthol->Coupling Sudan_Dye Arylazo-Naphthol (Sudan Dye) Coupling->Sudan_Dye

Generalized workflow for the synthesis of arylazo-naphthol Sudan dyes.

Experimental Protocols

Accurate and reproducible staining with Sudan dyes requires adherence to well-defined protocols. The following sections provide detailed methodologies for the most common applications of these dyes in a research setting.

General Lipid Staining Workflow

The staining of lipids in tissue sections with Sudan dyes generally follows a common workflow, with variations in fixation, dye solution preparation, and counterstaining depending on the specific dye and application.

Lipid_Staining_Workflow cluster_workflow General Workflow for Lipid Staining with Sudan Dyes Sample_Prep Sample Preparation (e.g., Frozen Sectioning) Fixation Fixation (e.g., Formalin) Sample_Prep->Fixation Staining Staining with Sudan Dye Solution Fixation->Staining Differentiation Differentiation (e.g., 70% Ethanol) Staining->Differentiation Counterstaining Counterstaining (e.g., Hematoxylin) Differentiation->Counterstaining Mounting Mounting (Aqueous Medium) Counterstaining->Mounting Visualization Microscopic Visualization Mounting->Visualization

A generalized experimental workflow for staining lipids in tissue sections using Sudan dyes.
Detailed Staining Protocols

The following tables provide detailed, step-by-step protocols for key experiments using Sudan III, Sudan IV, Oil Red O, and Sudan Black B.

Table 1: Protocol for Staining Neutral Lipids with Sudan III

StepProcedure
1. Fixation Fix frozen sections in 10% buffered neutral formalin for 5-10 minutes.
2. Rinsing Rinse briefly in distilled water.
3. Dehydration Dehydrate in 70% ethanol for 5 minutes.
4. Staining Stain in a saturated solution of Sudan III in 70% ethanol for 30-60 minutes.
5. Differentiation Differentiate in 50% ethanol until lipid droplets are distinct.
6. Rinsing Rinse thoroughly in distilled water.
7. Counterstaining Counterstain with Mayer's hematoxylin (B73222) for 1-2 minutes.
8. Bluing Blue in Scott's tap water substitute or running tap water.
9. Mounting Mount in an aqueous mounting medium.
Results Lipids: Orange-Red; Nuclei: Blue.

Table 2: Herxheimer's Method for Staining Lipids with Sudan IV

StepProcedure
1. Fixation Fix frozen sections in 10% buffered neutral formalin for 1 minute.[2]
2. Rinsing Rinse in two changes of distilled water.[2]
3. Dehydration Rinse in 70% ethanol.[2]
4. Staining Stain in Herxheimer's Sudan IV solution (a saturated solution of Sudan IV in equal parts acetone and 70% ethanol) for 10 minutes.[2]
5. Differentiation Differentiate quickly in 70% ethanol.[2]
6. Rinsing Wash thoroughly in distilled water.[2]
7. Counterstaining Counterstain with Mayer's modified hematoxylin for 2-3 minutes.[2]
8. Bluing Optional: Blue in saturated aqueous lithium carbonate or Scott's tap water substitute.[2]
9. Mounting Mount in an aqueous mounting medium.[2]
Results Lipids: Scarlet Red; Nuclei: Blue.

Table 3: Protocol for Staining Neutral Lipids with Oil Red O

StepProcedure
1. Fixation Fix frozen sections in 10% buffered neutral formalin for 10 minutes.[3]
2. Rinsing Rinse with distilled water.
3. Dehydration Briefly dip in 60% isopropanol.[3]
4. Staining Stain in a freshly prepared working solution of Oil Red O for 15 minutes.[3]
5. Differentiation Briefly dip in 60% isopropanol.[3]
6. Rinsing Rinse with distilled water.[3]
7. Counterstaining Counterstain with Mayer's hematoxylin for 3 minutes.[3]
8. Rinsing Rinse with distilled water.[3]
9. Mounting Mount in an aqueous mounting medium.[3]
Results Lipids: Bright Red; Nuclei: Blue.

Table 4: Protocol for Staining Lipids with Sudan Black B

StepProcedure
1. Fixation Fix frozen sections in 10% buffered neutral formalin for 10-20 minutes.
2. Rinsing Rinse in distilled water.
3. Dehydration Dehydrate in propylene glycol for 5 minutes.
4. Staining Stain in a saturated solution of Sudan Black B in propylene glycol for 7 minutes.[4]
5. Differentiation Differentiate in 85% propylene glycol for 3 minutes.[4]
6. Rinsing Rinse in distilled water.[4]
7. Counterstaining Counterstain with Nuclear Fast Red for 3 minutes.[4]
8. Rinsing Wash in tap water and rinse in distilled water.[4]
9. Mounting Mount in an aqueous mounting medium.[4]
Results Lipids: Blue-Black; Nuclei: Red.

Molecular Interactions of Sudan Dyes

While primarily used for their physical staining properties, research has indicated that Sudan dyes can interact with cellular macromolecules, which may contribute to their observed toxicity. Studies have shown that Sudan dyes can bind to DNA, primarily through groove binding. This interaction is thought to be a factor in their carcinogenic potential.

The following diagram illustrates the interaction of Sudan dyes with the minor groove of a DNA double helix.

Sudan_DNA_Interaction cluster_dna_interaction Interaction of Sudan Dyes with DNA DNA DNA Double Helix Major_Groove Major Groove Minor_Groove Minor Groove Binding Groove Binding Sudan_Dye Sudan Dye Molecule Sudan_Dye->Minor_Groove Binds to minor groove

A diagram illustrating the binding of Sudan dyes to the minor groove of DNA.

It is important to note that the use of Sudan dyes in cell signaling studies is not a primary application, and their effects on specific signaling pathways are not well-characterized. Their main utility remains in the histochemical localization of lipids.

Conclusion

The Sudan dyes represent a cornerstone in the history of histochemistry, providing researchers with a simple and effective method for visualizing lipids. Their development and refinement have been instrumental in advancing our understanding of cellular and tissue biology. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering historical context, quantitative data, detailed experimental protocols, and insights into their molecular interactions. By understanding the principles and methodologies outlined herein, researchers can continue to leverage these classic staining techniques in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: Sudan Black B Staining for Lipids in Frozen Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye widely utilized in histology and cytochemistry for the visualization of a broad range of lipids, including neutral fats, phospholipids, and sterols.[1][2] Its application is particularly critical for frozen tissue sections, as this method preserves the integrity of cellular lipids that would otherwise be lost during the paraffin-embedding process.[3] The staining mechanism is a physical process wherein the dye, being more soluble in lipids than in its solvent, partitions into the lipid-rich structures of the tissue, rendering them a distinct blue-black color.[1][4] Propylene (B89431) glycol is the preferred solvent for the dye as it does not dissolve the lipids within the tissue sample.[1][4] This technique is not only pivotal for studying lipid distribution in various tissues but also for identifying pathological lipid accumulation. Additionally, SBB is valuable for detecting lipofuscin, the "wear-and-tear" pigment associated with cellular aging.[1][5]

Principle of Staining

The Sudan Black B staining technique is based on the dye's differential solubility. The dye is dissolved in a solvent in which it is less soluble than in the tissue lipids. When the frozen section is immersed in the SBB solution, the dye migrates from the solvent to the tissue lipids, where it is more soluble, thereby staining the lipid droplets blue-black.[4] This physical staining process allows for the clear visualization of lipid distribution within cells and tissues.

Quantitative Data Summary

For reproducibility and standardization, the following table summarizes key quantitative parameters from established Sudan Black B staining protocols for frozen tissue sections.

ParameterProtocol 1Protocol 2Protocol 3
Specimen Snap frozen human striated muscle[4]Formalin-fixed frozen sections[6]Fresh or formalin-fixed unprocessed tissue[7]
Section Thickness 10 - 16 µm[4]Not Specified8 - 10 µm[7]
Fixation Baker's Fixative (5 minutes)[4]10% Formalin (20 minutes)[6]10% Phosphate Buffered Formalin (1 minute)[7]
Dehydration 100% Propylene Glycol (5 minutes)[4]Pre-Stain Solution (2 changes, 5 minutes each)[6]100% Propylene Glycol (10-15 minutes)[7]
Staining Solution Saturated Sudan Black B in propylene glycol[4]Sudan Black B Solution[6]Sudan Black B Stain, Propylene Glycol[7]
Staining Time Minimum 2 hours (overnight preferred)[4]7 minutes with agitation[6]30 minutes to 1 hour[7]
Differentiation 85% Propylene Glycol (3 minutes)[4]Differentiation Solution (3 minutes)[6]85% Propylene Glycol (3 minutes with agitation)[7]
Counterstain Not SpecifiedNuclear Fast Red (3 minutes)[6]Nuclear Fast Red (5 minutes)[7]
Mounting Aqueous mounting medium (glycerin jelly)[4]Aqueous mounting media/Glycerin Jelly[6]Mount-Quick Aqueous mounting medium[7]

Experimental Workflow

Sudan_Black_B_Staining_Workflow Sudan Black B Staining Workflow for Frozen Sections cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_visualization Analysis Tissue_Freezing Snap Freeze Tissue Cryosectioning Cut 10-16 µm sections in cryostat Tissue_Freezing->Cryosectioning Mounting Mount sections on coverslips/slides Cryosectioning->Mounting Fixation Fix sections (e.g., Baker's Fixative, 5 min) Mounting->Fixation Wash1 Wash with distilled water (3 changes) Fixation->Wash1 Dehydration Dehydrate in 100% Propylene Glycol (5 min) Wash1->Dehydration Staining Incubate in Sudan Black B solution (≥2 hours) Dehydration->Staining Wash2 Wash with distilled water (3 changes) Staining->Wash2 Differentiation Differentiate in 85% Propylene Glycol (3 min) Wash2->Differentiation Wash3 Rinse with distilled water Differentiation->Wash3 Mounting_Final Mount with aqueous mounting medium Wash3->Mounting_Final Microscopy Microscopic Examination Mounting_Final->Microscopy Results Lipids: Blue-black Nuclei (if counterstained): Red Microscopy->Results

Caption: Experimental workflow for Sudan Black B staining of lipids in frozen tissue sections.

Experimental Protocols

Reagent Preparation
  • Sudan Black B Staining Solution (Propylene Glycol Method)

    • Dissolve 0.7 g of Sudan Black B powder in 100 mL of propylene glycol.[8][9]

    • Heat the solution to 100-110°C while stirring to dissolve the dye. Do not exceed 110°C.[4][8]

    • Filter the hot solution through coarse filter paper using a vacuum.[4]

    • Allow the solution to cool to room temperature and then filter again through a fritted glass filter of medium porosity with a vacuum.[4]

    • Store the solution at room temperature.[4] For longer stability, the solution can be stored at 60°C.[2][8]

  • 85% Propylene Glycol Solution (for differentiation)

    • Mix 85 mL of propylene glycol with 15 mL of distilled water.[8]

  • Baker's Fixative

    • Consult appropriate laboratory resources for the specific formulation of Baker's formal-calcium fixative.

  • Nuclear Fast Red Solution (Counterstain)

    • Use a commercially available Nuclear Fast Red solution or prepare according to standard histological protocols.

  • Aqueous Mounting Medium (Glycerin Jelly)

    • Dissolve gelatin in boiling water.[4]

    • Allow it to cool without solidifying and then add phenol (B47542) and glycerol.[4]

    • Mix well and allow air bubbles to dissipate before use.[4]

Staining Procedure

This protocol is adapted from established methods for staining lipids in frozen sections.[4][6][7]

  • Tissue Preparation

    • Cut frozen sections at a thickness of 10-16 µm in a cryostat from a snap-frozen tissue block.[4]

    • Mount one or more sections onto a coverslip or glass slide.[4]

  • Fixation

    • Fix the sections in Baker's Fixative for 5 minutes in a Columbia staining dish.[4]

    • Wash the sections with three changes of tap or deionized water.[4]

  • Dehydration and Staining

    • Dehydrate the sections by immersing them in 100% propylene glycol for 5 minutes.[4]

    • Decant the propylene glycol and add the Sudan Black B staining solution. Incubate for a minimum of 2 hours; overnight staining is often preferred.[4]

  • Washing and Differentiation

    • Wash the sections with three exchanges of tap or deionized water.[4]

    • Carefully wipe the back of the coverslip or slide clean.[4]

    • Differentiate the sections in 85% propylene glycol for 3 minutes.[4]

  • Counterstaining (Optional)

    • Rinse the sections several times with deionized water.[4]

    • If nuclear counterstaining is desired, immerse the sections in Nuclear Fast Red solution for 3-5 minutes.[6][8]

    • Wash gently in several changes of tap water.[7]

  • Mounting

    • Gently mount the coverslips with an aqueous mounting medium, such as glycerin jelly, onto a labeled glass slide.[4]

    • Note: Avoid applying pressure to the coverslip, as this can displace the stained lipid droplets. If air bubbles are present, re-immerse the slide in warm water until the coverslip detaches, and then remount.[4][7]

Expected Results

  • Lipids/Fat deposits: Stained blue-black.[4]

  • Nuclei (with Nuclear Fast Red counterstain): Red.[6][7]

  • Background: Should be relatively clear or lightly stained.

Troubleshooting

  • Weak or No Staining: This may result from the lipid content being too low, the staining solution being old, or insufficient staining time.[3][10] Consider preparing a fresh staining solution or extending the incubation period.

  • Non-specific Background Staining: This can occur if the differentiation step is too short or if the washing steps are not thorough. Ensure adequate rinsing and differentiation.[3]

  • Precipitate on Tissue: Always filter the Sudan Black B solution before use to remove any dye precipitates.[3]

  • Lipid Droplet Displacement: Use an aqueous mounting medium and avoid applying pressure during coverslipping to prevent the movement of stained lipids.[4][7]

By following these detailed protocols, researchers can effectively utilize Sudan Black B staining for the accurate visualization and assessment of lipids in frozen tissue sections, aiding in a wide range of research and drug development applications.

References

Application Notes and Protocols for Sudan Black B Staining of Myeloblasts and Lymphoblasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sudan Black B (SBB) is a fat-soluble dye crucial in cytochemistry for the identification of various intracellular lipids, including neutral fats, phospholipids, and sterols.[1] In the field of hematology, its primary application lies in the differentiation of acute myeloid leukemia (AML) from acute lymphoblastic leukemia (ALL).[1][2] The diagnostic utility of SBB staining is predicated on its ability to stain the lipid-rich granules within the cytoplasm of myeloid cells. Myeloblasts, the precursors of granulocytes, exhibit a positive reaction to SBB, with the staining intensity increasing as the cells mature.[1][3] Conversely, lymphoblasts are typically negative for SBB staining.[1] This distinct differential staining pattern is a fundamental tool for the initial diagnosis and classification of acute leukemias. SBB staining offers certain advantages over myeloperoxidase (MPO) staining, as it can be effectively used on older smears and stains a broader array of granular components in neutrophils.[1][3]

Principle of Staining

Sudan Black B is a lysochrome dye, meaning it is soluble in lipids and lipid solvents.[1] The staining mechanism is a physical process based on the dye's preferential solubility.[4] When an SBB solution is applied to a fixed blood or bone marrow smear, the dye partitions from its solvent into the intracellular lipid-containing structures.[1] These structures include the azurophilic and specific granules of myelocytic cells and the lysosomal granules of monocytic cells.[3][5] This results in the formation of distinct black granular deposits within the cytoplasm of SBB-positive cells.[1] Lymphoid cells, lacking these lipid-rich granules, do not take up the stain and therefore remain negative.[3]

Data Presentation: Staining Characteristics and Diagnostic Significance

The following table summarizes the Sudan Black B staining patterns observed in different hematopoietic cell types and their significance in the diagnosis of acute leukemias.

Cell TypeSBB Staining PatternSignificance in Leukemia Diagnosis
Myeloblasts Fine or coarse black granules in the cytoplasm.[1]Staining of 3% or more of blasts is a key criterion for the diagnosis of Acute Myeloid Leukemia (AML).[1]
Promyelocytes & Myelocytes Strong, coarse black granular staining that intensifies with maturation.[1]Indicates granulocytic lineage.
Neutrophils Intense black staining of granules.[1]Serve as a positive control for the staining procedure.[1]
Monocytes Variable, from negative to weakly positive with fine, scattered black granules.[1]Generally weaker staining than the granulocytic series.[1]
Lymphoblasts & Lymphocytes Typically negative.[1][3]SBB negativity is characteristic of Acute Lymphoblastic Leukemia (ALL). Less than 3% of blasts show positivity in ALL.[1]
Erythroblasts Negative.[1]Not of the myeloid or lymphoid lineage.

Note: While SBB is a reliable marker, rare cases of acute lymphoblastic leukemia (approximately 2.7%) have been reported to show positivity.[6][7] Therefore, SBB results should be interpreted in conjunction with other diagnostic tests.

Experimental Protocols

This section provides a detailed methodology for performing Sudan Black B staining on blood or bone marrow smears.

Reagents and Materials

  • Sample: Fresh anticoagulated whole blood or bone marrow smears.[1][3]

  • Fixative: 40% formaldehyde (B43269) solution vapor or a formalin-ethanol mixture.[1][3]

  • Sudan Black B (SBB) Staining Solution (0.3% w/v): 0.3 g of Sudan Black B powder dissolved in 100 ml of absolute ethanol (B145695).[1][3]

  • Phenol (B47542) Buffer: 16 g of crystalline phenol dissolved in 30 ml of absolute ethanol, added to 100 ml of distilled water containing 0.3 g of disodium (B8443419) phosphate (B84403) (Na₂HPO₄·12H₂O).[1][3]

  • Working SBB Staining Solution: Mix 60 ml of the SBB stock solution with 40 ml of the phenol buffer. This working solution should be filtered before use.[1][3]

  • Differentiating Solution: 70% ethanol.[1]

  • Counterstain: May-Grünwald-Giemsa or Leishman stain.[1][3]

  • Microscope slides and coverslips

  • Coplin jars

  • Distilled water

  • Microscope

Staining Procedure

  • Smear Preparation: Prepare thin smears of fresh anticoagulated whole blood or bone marrow aspirate on clean glass slides and allow them to air dry completely.[1]

  • Fixation: Fix the air-dried smears in formalin vapor for 5-10 minutes.[1][3]

  • Washing: Gently rinse the slides with distilled water for 5-10 minutes and allow them to air dry.[1][3]

  • Staining: Immerse the fixed slides in the working Sudan Black B staining solution in a covered Coplin jar for 1 hour at room temperature.[1][3]

  • Differentiation: Remove the slides from the staining solution and rinse them with 70% ethanol for 30 seconds to remove excess stain. Repeat this step three times.[1][3]

  • Washing: Thoroughly rinse the slides under running tap water and allow them to air dry.[1][3]

  • Counterstaining: Counterstain the smears with May-Grünwald-Giemsa or Leishman stain according to standard procedures.[1][3]

  • Microscopic Examination: Once dry, the slides can be examined under a microscope.[1]

Data Interpretation

The presence of black, granular deposits in the cytoplasm of leukocytes and myeloblasts indicates a positive reaction.[1] The intensity of the staining can vary depending on the cell lineage and maturation stage. For a definitive diagnosis of AML, a threshold of 3% or more of the blast population must exhibit SBB positivity.[1]

Visualizations

G Experimental Workflow for Sudan Black B Staining start Start: Blood/Bone Marrow Smear fixation Fixation (Formalin Vapor, 5-10 min) start->fixation washing1 Washing (Distilled Water) fixation->washing1 staining Staining (Working SBB Solution, 1 hr) washing1->staining differentiation Differentiation (70% Ethanol, 3x) staining->differentiation washing2 Washing (Tap Water) differentiation->washing2 counterstaining Counterstaining (e.g., Giemsa) washing2->counterstaining examination Microscopic Examination counterstaining->examination

Caption: A flowchart illustrating the sequential steps of the Sudan Black B staining protocol.

G Lineage Differentiation by Sudan Black B Staining blast_cell Leukemic Blast Cell sbb_stain Sudan Black B Staining blast_cell->sbb_stain myeloid Myeloid Lineage (AML) sbb_stain->myeloid Positive lymphoid Lymphoid Lineage (ALL) sbb_stain->lymphoid Negative positive Positive (>3% Blasts Stained) negative Negative (<3% Blasts Stained)

References

Application Notes and Protocols: Solvent Black 34 in Black Polyimide Film Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of Solvent Black 34 into polyimide film formulations to create black polyimide films. This document is intended for professionals in research and development seeking to utilize this application for various technological advancements.

Introduction

Polyimide (PI) films are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties.[1][2] For applications requiring light shielding or a black matrix, such as in flexible displays, printed circuit boards, and optical sensors, coloration of the inherently transparent yellow PI film is necessary. While intrinsically black polyimides can be synthesized through complex monomer design, a more straightforward approach is the incorporation of a black dye.[2][3]

This compound is a solvent-soluble black dye that can be added to the polyamic acid (PAA) precursor solution before the thermal curing process to create a black polyimide film.[3] This method offers a versatile and cost-effective way to produce black PI films while aiming to maintain the desirable properties of the polyimide backbone.[2]

Properties of this compound

A summary of the relevant properties of this compound for polyimide formulation is presented in Table 1. The dye's solubility in solvents commonly used for polyamic acid synthesis, such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP), and its high thermal stability are critical for this application.

Table 1: Properties of this compound

PropertyValueReference
AppearanceBlack Powder[4]
C.I. NameThis compound[4]
CAS No.32517-36-5[4]
Solubility (g/L)
    N-methyl-2-pyrrolidone (NMP)Data not explicitly available, but compatible with PI synthesis[1]
    N,N-dimethylacetamide (DMAc)Data not explicitly available, but compatible with PI synthesis[1][2]
    Methyl Ethyl Ketone (MEK)300[4]
    2-ethoxyethanol200[4]
    1-methoxy-2-propanol100[4]
Heat Resistance 160°C[5]
Light Fastness 7[5]

Experimental Protocols

The following protocols are adapted from established procedures for polyimide film synthesis and provide a framework for incorporating this compound.[1][2][6][7]

Preparation of Black Polyamic Acid (PAA) Solution

This protocol describes the synthesis of a polyamic acid solution with the incorporation of this compound.

Materials:

  • Pyromellitic dianhydride (PMDA)

  • 4,4'-oxydianiline (ODA)

  • This compound

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas

Procedure:

  • Dry PMDA and ODA under vacuum at 120°C for 12 hours prior to use.

  • In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of ODA in anhydrous DMAc under a nitrogen atmosphere.

  • In a separate container, dissolve this compound in anhydrous DMAc to create a stock solution. A typical loading concentration is 5 wt% relative to the final polyimide solid content.[8]

  • Add the desired amount of the this compound stock solution to the ODA solution and stir until homogeneous.

  • Slowly add an equimolar amount of PMDA powder to the diamine-dye solution in portions.

  • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous black polyamic acid solution.

Fabrication of Black Polyimide Film

This protocol details the casting and thermal curing of the black PAA solution to form a black polyimide film.

Procedure:

  • Cast the black PAA solution onto a clean, dry glass substrate.

  • Use a doctor blade to control the film thickness.

  • Place the cast film in a programmable oven and perform a staged thermal curing process under a nitrogen atmosphere:

    • 80°C for 2 hours

    • 150°C for 1 hour

    • 250°C for 1 hour

    • 350°C for 1 hour

    • 400°C for 1 hour[6][7]

  • After curing, allow the oven to cool down to room temperature.

  • Immerse the glass substrate in warm deionized water to facilitate the peeling of the black polyimide film.

Characterization Data

The following tables summarize the expected properties of black polyimide films formulated with this compound. The data is compiled from typical values for polyimide films and the known characteristics of the dye.

Table 2: Optical Properties of Black Polyimide Film

PropertyExpected Value (for ~25 µm film)Reference
ColorBlack[3]
Transmittance at 600 nm< 2%[9]
Lightness (L*)< 10[1]

Table 3: Thermal and Mechanical Properties of Black Polyimide Film

PropertyExpected ValueReference
Glass Transition Temperature (Tg)> 350 °C[6]
5% Weight Loss Temperature (TGA)> 500 °C[6]
Coefficient of Thermal Expansion (CTE)20 - 40 ppm/°C[6][8]
Tensile Strength> 100 MPa[10]
Tensile Modulus> 2 GPa[11]

Diagrams

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and characterization of black polyimide films using this compound.

G cluster_prep Preparation of Black PAA Solution cluster_fab Film Fabrication cluster_char Characterization ODA Dissolve ODA in DMAc Mix Mix ODA and This compound Solutions ODA->Mix SB34 Dissolve this compound in DMAc SB34->Mix PMDA Add PMDA Mix->PMDA Polymerize Polymerization (24h, RT, N2) PMDA->Polymerize Cast Cast PAA Solution on Glass Polymerize->Cast Cure Thermal Curing (Staged Heating up to 400°C) Cast->Cure Peel Peel Film in Water Cure->Peel Optical Optical Properties (UV-Vis, Colorimetry) Peel->Optical Thermal Thermal Properties (TGA, DMA, TMA) Peel->Thermal Mechanical Mechanical Properties (Tensile Testing) Peel->Mechanical

Caption: Workflow for Black Polyimide Film Formulation and Characterization.

Logical Relationship of Components

The diagram below shows the logical relationship between the raw materials and the final product in the formulation of a black polyimide film with this compound.

G cluster_reactants Reactants cluster_additives Additives ODA ODA (Diamine) PAA Black Polyamic Acid Solution ODA->PAA PMDA PMDA (Dianhydride) PMDA->PAA SB34 This compound SB34->PAA Solvent DMAc (Solvent) Solvent->PAA PI_Film Black Polyimide Film PAA->PI_Film Thermal Curing

Caption: Component Relationship in Black Polyimide Film Formulation.

References

Application Notes and Protocols: Non-aqueous Staining of Lipids with Solvent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of lipids in biological samples is crucial for understanding cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions. Non-aqueous staining methods are often preferred for lipid demonstration as they minimize the dissolution of lipids that can occur with aqueous staining procedures. This document provides a detailed overview of the principles and protocols for non-aqueous lipid staining.

While the query specifically mentioned Solvent Black 34, it is important to note that this dye is primarily an industrial colorant with no established protocols for biological lipid staining found in scientific literature.[1] Therefore, this application note will focus on the principles of non-aqueous lipid staining using a well-characterized and widely used lysochrome dye, Sudan Black B (Solvent Black 3) , as a representative example.[2][3] The information provided for Sudan Black B can serve as a foundational guide for researchers interested in the non-aqueous staining of lipids.

Principle of Non-Aqueous Lipid Staining

Non-aqueous lipid staining relies on the use of lysochrome dyes, which are fat-soluble colorants.[4] The staining mechanism is a physical process based on the differential solubility of the dye.[5] The lysochrome is dissolved in a non-aqueous solvent in which it is sparingly soluble. When the tissue section is incubated in this solution, the dye preferentially partitions from the solvent into the intracellular and extracellular lipid deposits where it is more soluble.[5] This results in the selective coloration of lipid-rich structures. Common non-aqueous solvents used for this purpose include propylene (B89431) glycol and various alcohols.[4]

Comparative Data of Solvent Dyes

To provide context, the following table summarizes the known properties of this compound and compares them with the well-established biological stain, Sudan Black B. The lack of biological application data for this compound is a key differentiator.

PropertyThis compoundSudan Black B (Solvent Black 3)
C.I. Name This compoundSolvent Black 3[2]
CAS Number 32517-36-5[6]4197-25-5[2]
Chemical Class Monoazo Metal Complex[7]Diazo[2]
Appearance Bluish-black powder[7]Dark brown to black powder[2]
Solubility Good solubility in a wide range of organic solvents.[7]Soluble in ethanol, propylene glycol, and lipids.[4][5]
Primary Applications Wood stains, printing inks, plastic coatings, leather finishes.[6]Staining of neutral triglycerides, lipids, and lipoproteins in biological samples.[2]
Biological Staining No established protocols or applications found in scientific literature.[1]Widely used in histology, cytology, and hematology for lipid visualization.[2][3]

Experimental Protocols

The following is a detailed protocol for the non-aqueous staining of lipids in frozen tissue sections using Sudan Black B in a propylene glycol solution. This method is effective for demonstrating a broad range of lipids, including neutral fats and phospholipids.[5]

Reagents and Preparation
  • Sudan Black B Staining Solution (0.7% in Propylene Glycol)

    • Add 0.7 g of Sudan Black B powder to 100 mL of 100% propylene glycol.

    • Heat the solution to 100-110°C for a few minutes with constant stirring to dissolve the dye. Caution: Use a fume hood and appropriate personal protective equipment.

    • Filter the hot solution through a coarse filter paper (e.g., Whatman No. 2).

    • Allow the solution to cool to room temperature.

    • Filter again using a fritted glass filter of medium porosity.

    • Store at room temperature. The solution is stable for several months.

  • 85% Propylene Glycol

    • Mix 85 mL of propylene glycol with 15 mL of distilled water.

  • 10% Neutral Buffered Formalin

  • Nuclear Fast Red (Kernechtrot) Solution (for counterstaining)

  • Aqueous Mounting Medium (e.g., Glycerin Jelly)

Staining Procedure for Frozen Sections
  • Fixation: Cut frozen sections at 8-10 µm and fix in 10% neutral buffered formalin for 5-10 minutes. For fresh, unfixed tissue, proceed directly to step 3 after sectioning.

  • Washing: Rinse the sections thoroughly in several changes of distilled water.

  • Dehydration: Place the slides in 100% propylene glycol for 5-10 minutes to dehydrate the tissue and remove any water.

  • Staining: Transfer the slides directly into the pre-warmed (60°C) Sudan Black B staining solution and incubate for 10-15 minutes. Alternatively, staining can be performed at room temperature for 30-60 minutes.

  • Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes with gentle agitation to remove excess stain.

  • Washing: Rinse the sections thoroughly in several changes of distilled water.

  • Counterstaining: Counterstain the nuclei by immersing the slides in Nuclear Fast Red solution for 5 minutes.

  • Washing: Gently wash the slides in several changes of tap water.

  • Mounting: Mount the coverslip using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they will dissolve the stained lipids.

Expected Results
  • Lipids (neutral fats, phospholipids): Blue-black to black

  • Nuclei: Red

Visualizations

Logical Workflow for Non-Aqueous Lipid Staining

G A Sample Preparation (e.g., Frozen Sectioning) B Fixation (e.g., 10% Neutral Buffered Formalin) A->B C Washing (Distilled Water) B->C D Dehydration (100% Propylene Glycol) C->D E Staining (Sudan Black B in Propylene Glycol) D->E F Differentiation (85% Propylene Glycol) E->F G Washing (Distilled Water) F->G H Counterstaining (e.g., Nuclear Fast Red) G->H I Mounting (Aqueous Mounting Medium) H->I J Microscopic Examination I->J

Caption: General workflow for non-aqueous lipid staining.

Principle of Lysochrome Staining

G cluster_0 Staining Solution cluster_1 Tissue Section Dye_solvent Lipid Lipid Droplet Dye_solvent->Lipid Partitioning Solvent Solvent Molecules

Caption: Dye partitions from solvent to lipid.

References

Application Notes: Protocol for Staining Triglycerides and Neutral Lipids with Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of Staining

Sudan Black B (SBB) is a non-ionic, lipophilic (fat-soluble) diazo dye belonging to the lysochrome group of stains.[1][2] The staining mechanism is primarily a physical process based on the dye's differential solubility.[1][3][4] SBB is highly soluble in lipids, such as neutral fats (triglycerides), phospholipids (B1166683), and sterols, but has lower solubility in its solvent carrier, typically propylene (B89431) glycol or ethanol.[1][4][5] When a tissue section or cell smear is incubated with a saturated SBB solution, the dye molecules partition from the solvent into the lipid-rich structures within the sample.[1][6] This selective dissolution and accumulation result in a distinct blue-black to black coloration of the targeted lipids, making them easily visible under a light microscope.[1][6] While the process is mainly physical, SBB is also a slightly basic dye and can combine with acidic groups in compound lipids like phospholipids.[1][7][8]

Applications in Research and Development

Sudan Black B is a versatile stain with numerous applications for visualizing and quantifying lipids.

  • Metabolic Disease Research: SBB is widely used to visualize lipid droplet accumulation in cells and tissues in studies related to obesity, diabetes, and fatty liver disease.[4]

  • Atherosclerosis: The stain is crucial for identifying lipid accumulation, particularly cholesterol, within the walls of arteries, which is a hallmark of atherosclerotic plaques.[6][9]

  • Hematology: SBB is used to stain granules in various white blood cells, aiding in the differentiation of Acute Myeloid Leukemia (AML) from Acute Lymphoid Leukemia (ALL).[5][10] It has an advantage over Myeloperoxidase (MPO) staining as it stains both azurophilic and specific granules in neutrophils.[4][10]

  • Cellular Senescence: The dye can detect lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells, making it a useful marker for cellular aging.[6][11]

  • Plant and Microbiology: SBB is used to study lipid bodies in plant cells for energy storage research and for screening oil-producing microorganisms in biofuel development.[2][6]

Physicochemical and Staining Properties

A clear understanding of the properties of Sudan Black B is crucial for its optimal use.

PropertyValueReferences
Common Name Sudan Black B[12]
C.I. Number 26150[1][12]
C.I. Name Solvent Black 3[12]
Chemical Formula C₂₉H₂₄N₆[1][12]
Molecular Weight 456.54 g/mol [1]
Appearance Black Powder[1]
Color of Stain Blue-black to Black[1][7]
Primary Targets Neutral Fats, Triglycerides, Phospholipids, Sterols, Lipoproteins[4][5][7][13]

Experimental Protocols

For optimal lipid demonstration, staining must be performed on frozen sections, as the solvents used in paraffin (B1166041) embedding remove lipids, rendering the staining ineffective.[4][9]

Reagent Preparation

The following table summarizes the preparation of the necessary reagents. The propylene glycol method is recommended as it is less likely to dissolve fine lipid droplets compared to alcohol-based methods.[14]

ReagentComponentAmount / ConcentrationPreparation Instructions
Sudan Black B Staining Solution (Propylene Glycol) Sudan Black B Powder0.7 g1. Add 0.7 g of SBB to 100 mL of propylene glycol.[13][14] 2. While stirring, heat the mixture to 100-110°C for a few minutes until the dye is completely dissolved. Caution: Do not exceed 110°C. [14] 3. While warm, filter the solution through Whatman No. 2 filter paper.[14] 4. Cool to room temperature and perform a second filtration through a fritted glass filter.[14] 5. The solution is stable for up to one year when stored at 60°C.[13]
Propylene Glycol100 mL
Differentiating Solution Propylene Glycol85 mLMix 85 mL of propylene glycol with 15 mL of distilled water.[7][14]
Distilled Water15 mL
Optional Counterstain Nuclear Fast RedPer ManufacturerPrepare according to the manufacturer's instructions.

G cluster_tissue Tissue Section lipid_droplet Lipid Droplet sbb_dye sbb_dye sbb_dye->lipid_droplet Dye partitions into lipid (Higher Solubility) caption SBB dye moves from the solvent into lipids where it is more soluble.

Caption: Principle of Sudan Black B lipid staining.

Protocol for Staining Frozen Tissue Sections

This method is commonly used for the demonstration of neutral fats and phospholipids in frozen tissue sections.[6]

  • Sectioning: Cut frozen sections at 8-16 µm and mount on clean glass slides.[3][6]

  • Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.[3][7] This step is optional for pre-fixed tissues.

  • Washing: Rinse slides thoroughly in tap water, followed by two changes of distilled water.[7][14]

  • Dehydration: Dehydrate the sections by immersing them in two changes of 100% propylene glycol, for 5 minutes each.[14]

  • Staining: Incubate the slides in the Sudan Black B working solution. For an accelerated protocol, pre-heat the staining solution to 60°C and stain for 7-10 minutes.[7][13][15] Gentle agitation can improve results.[14]

  • Differentiation: Differentiate the sections in 85% propylene glycol for 3 minutes with agitation to remove background staining.[7][14]

  • Washing: Rinse the slides thoroughly in several changes of distilled water.[14]

  • Counterstaining (Optional): For nuclear counterstaining, immerse the slides in Nuclear Fast Red solution for 3-5 minutes.[7][15]

  • Final Wash: Wash the slides gently in tap water, followed by a final rinse in distilled water.[7][14]

  • Mounting: Mount the coverslip using an aqueous mounting medium, such as glycerin jelly.[3] Crucially, avoid using organic solvent-based mounting media as they will dissolve the stained lipids. [3][14]

G start Frozen Section on Slide fix Fixation (10% Formalin) start->fix wash1 Wash (Distilled H2O) fix->wash1 dehydrate Dehydrate (100% Propylene Glycol) wash1->dehydrate stain Stain (Sudan Black B Solution) dehydrate->stain differentiate Differentiate (85% Propylene Glycol) stain->differentiate wash2 Wash (Distilled H2O) differentiate->wash2 counterstain Counterstain (Nuclear Fast Red) wash2->counterstain wash3 Final Wash (H2O) counterstain->wash3 mount Mount (Aqueous Medium) wash3->mount end Microscopy mount->end

Caption: Workflow for Sudan Black B staining of frozen sections.

Results and Quantitative Analysis

  • Interpretation: Lipid deposits, including triglycerides and neutral lipids, will appear as blue-black or black droplets or granules.[1][3] Cell nuclei, if counterstained, will appear red.

  • Quantitative Analysis: Stained slides can be imaged using a light microscope with a digital camera. Image analysis software (e.g., ImageJ/FIJI) can then be used for quantification. By converting images to a suitable color space and applying a threshold, the area and intensity of the SBB stain can be measured, providing quantitative data on lipid accumulation.[15]

The table below illustrates the type of quantitative data that can be generated from image analysis.

Treatment GroupTissue TypeAverage Lipid Droplet Count (per cell)Average Lipid Droplet Area (µm²)% Stained Area (per field of view)
ControlHepatocytes15 ± 40.8 ± 0.25.2%
Oleic Acid TreatedHepatocytes85 ± 122.5 ± 0.628.7%
Drug Candidate AHepatocytes32 ± 71.1 ± 0.310.1%

Advantages and Limitations

AdvantagesLimitations
High Sensitivity: SBB is highly sensitive and can detect a wide variety of lipids.[9]Lack of Absolute Specificity: SBB is not strictly specific to lipids and may also stain other cellular components like leukocyte granules, chromosomes, and the Golgi apparatus.[6][7][9]
Permanent Staining: The stain is stable and fades very little over time.[9][10]Requires Frozen Sections: The technique is incompatible with standard paraffin-embedded tissues because the processing solvents remove lipids.[4][9]
Versatility: Can be effectively used on fresh, frozen, or stored smears and sections.[9][10]Messy Procedure: The dye solution can stain many surfaces, requiring careful handling and cleanup.[16]
Clear Visualization: Provides strong blue-black contrast that is easily distinguished from other tissue components.[9]

References

Application Notes and Protocols for Detecting Cellular Senescence Markers Using Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a fundamental biological process characterized by a stable and long-term loss of proliferative capacity in response to various stressors. This process is implicated in a range of physiological and pathological conditions, including tumor suppression, tissue aging, and age-related diseases. A key hallmark of senescent cells is the accumulation of lipofuscin, a non-degradable aggregate of oxidized proteins and lipids within lysosomes.[1][2] Solvent Black 34, also known as Sudan Black B (SBB), is a lipophilic, non-fluorescent dye that serves as a robust and specific histochemical stain for detecting lipofuscin, making it a reliable biomarker for cellular senescence.[1][3][4]

The SBB staining method offers a significant advantage over the more traditional senescence-associated β-galactosidase (SA-β-gal) assay, as it can be applied to a wide variety of sample preparations, including cultured cells, fresh or frozen tissues, and archival formalin-fixed, paraffin-embedded (FFPE) tissues.[5][6] This versatility makes SBB an invaluable tool for studying cellular senescence in a broad range of research and clinical contexts.

Principle of the Assay

This compound is a fat-soluble dye that specifically stains intracellular lipid and lipoprotein components.[1] The principle behind its use in detecting cellular senescence lies in the accumulation of lipofuscin within the lysosomes of senescent cells.[7] Lipofuscin, often referred to as the "age pigment," is a complex, heterogeneous aggregate of oxidized proteins, lipids, and metals that is a byproduct of cellular metabolism and oxidative stress.[3][7] SBB intercalates into these lipid-rich lipofuscin aggregates, resulting in the formation of distinct dark blue or black granules within the cytoplasm of senescent cells. These granules can be readily visualized using brightfield microscopy.[1] In contrast, proliferating or quiescent cells exhibit little to no SBB staining.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of this compound in cellular senescence assays.

ParameterValueNotes
SBB Concentration Saturated solution in 70% ethanol (B145695)Typically prepared by dissolving ~0.7 g of SBB powder in 100 mL of 70% ethanol.
Fixative 4% paraformaldehyde or 10% neutral buffered formalinFixation time is typically 10-15 minutes for cultured cells.
Staining Time 10-30 minutesOptimal time may vary depending on the cell or tissue type and the degree of senescence.
Washing Solution 70% ethanol followed by distilled waterBrief rinses are sufficient to remove excess stain.
Counterstain (Optional) Nuclear Fast RedUsed to visualize the nuclei of all cells for quantification purposes.
Positive Signal Dark blue to black cytoplasmic granulesIndicates the presence of lipofuscin in senescent cells.
Quantification Manual or automated cell countingThe percentage of SBB-positive cells is determined relative to the total number of cells.

Experimental Protocols

Protocol 1: SBB Staining of Cultured Cells

This protocol describes the procedure for staining senescent cells in a monolayer culture.

Materials:

  • Cells cultured on coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • This compound (Sudan Black B) powder

  • 70% Ethanol

  • Distilled water

  • Nuclear Fast Red solution (optional)

  • Mounting medium

  • Glass slides

Procedure:

  • Cell Preparation: Culture cells on coverslips or in appropriate culture vessels. Induce senescence using the desired method (e.g., replicative exhaustion, drug treatment, oxidative stress).

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • SBB Staining Solution Preparation:

    • Prepare a saturated solution of this compound by adding an excess amount (e.g., 0.7 g per 100 mL) to 70% ethanol.

    • Stir or shake the solution for at least 1 hour and then filter it through a 0.2 µm filter to remove undissolved particles.

  • Staining:

    • Immerse the fixed cells in the filtered SBB staining solution for 10-30 minutes at room temperature in the dark.

  • Washing:

    • Briefly rinse the cells with 70% ethanol to remove excess SBB.

    • Wash the cells thoroughly with distilled water.

  • Counterstaining (Optional):

    • If desired, counterstain the nuclei by incubating the cells with Nuclear Fast Red solution for 5 minutes.

    • Rinse gently with distilled water.

  • Mounting and Visualization:

    • Mount the coverslips onto glass slides using an aqueous mounting medium.

    • Visualize the cells under a brightfield microscope. Senescent cells will display dark blue to black granular staining in the cytoplasm.[1]

Protocol 2: SBB Staining of Tissue Sections

This protocol is suitable for both frozen and formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • Tissue sections on glass slides

  • Xylene (for FFPE sections)

  • Graded ethanol series (100%, 95%, 70%)

  • Distilled water

  • This compound staining solution (prepared as in Protocol 1)

  • Nuclear Fast Red solution (optional)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 minute), and 70% (1 minute).

    • Rinse with distilled water.

  • Staining:

    • Immerse the slides in the filtered SBB staining solution for 10-30 minutes at room temperature in the dark.

  • Washing:

    • Briefly rinse the slides in 70% ethanol.

    • Wash thoroughly with distilled water.

  • Counterstaining (Optional):

    • Incubate the slides in Nuclear Fast Red solution for 5 minutes.

    • Rinse gently with distilled water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

  • Visualization:

    • Examine the sections under a brightfield microscope for the presence of dark blue to black cytoplasmic granules indicative of senescent cells.

Visualizations

Signaling Pathways Leading to Cellular Senescence and Lipofuscin Accumulation

Cellular Senescence Induction and Lipofuscin Formation cluster_triggers Senescence Triggers cluster_pathways Signaling Pathways DNA Damage DNA Damage p53/p21 Pathway p53/p21 Pathway DNA Damage->p53/p21 Pathway Oncogene Activation Oncogene Activation p16/pRB Pathway p16/pRB Pathway Oncogene Activation->p16/pRB Pathway Oxidative Stress Oxidative Stress Oxidative Stress->p53/p21 Pathway Telomere Shortening Telomere Shortening Telomere Shortening->p53/p21 Pathway Cell Cycle Arrest Cell Cycle Arrest p53/p21 Pathway->Cell Cycle Arrest p16/pRB Pathway->Cell Cycle Arrest Cellular Senescence Cellular Senescence Cell Cycle Arrest->Cellular Senescence Metabolic Dysregulation Metabolic Dysregulation Cellular Senescence->Metabolic Dysregulation Increased ROS Production Increased ROS Production Metabolic Dysregulation->Increased ROS Production Macromolecular Damage Macromolecular Damage Increased ROS Production->Macromolecular Damage Lipofuscin Accumulation Lipofuscin Accumulation Macromolecular Damage->Lipofuscin Accumulation

Caption: Major pathways triggering cellular senescence and leading to lipofuscin accumulation.

Experimental Workflow for this compound Staining

This compound Staining Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Fixation Fixation Sample Preparation->Fixation SBB Staining SBB Staining Fixation->SBB Staining Washing Washing SBB Staining->Washing Counterstaining (Optional) Counterstaining (Optional) Washing->Counterstaining (Optional) Mounting Mounting Washing->Mounting Counterstaining (Optional)->Mounting Microscopy Microscopy Mounting->Microscopy Data Analysis Data Analysis Microscopy->Data Analysis End End Data Analysis->End

Caption: Step-by-step workflow for this compound staining of senescent cells.

References

Application Notes and Protocols: Preparation of a Saturated Sudan Black B Solution in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of a saturated Sudan Black B (SBB) solution in ethanol (B145695), a crucial reagent for the histological and cytochemical staining of lipids and other sudanophilic structures.

Introduction

Sudan Black B (C.I. 26150, Solvent Black 3) is a lipophilic diazo dye widely employed in biological research to visualize a broad spectrum of lipids, including neutral fats, phospholipids, and sterols.[1] Its strong affinity for intracellular lipid droplets, myelin, and granules in various cell types makes it an indispensable tool in histology, pathology, and cell biology. The staining mechanism is primarily a physical process based on the dye's preferential solubility in lipids over the solvent carrier.[1] When a tissue sample is incubated with a saturated solution of SBB, the dye partitions into the lipid-rich components, rendering them a distinct blue-black color.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation of a Sudan Black B solution.

ParameterValueNotes
Chemical Formula C₂₉H₂₄N₆
Molecular Weight 456.54 g/mol
Solubility in Ethanol ~10 mg/mLMay require heating for complete solubilization.[2][3] Another source suggests a solubility of up to 3% (3 g/100 mL).[3]
Recommended Concentration for Saturated Solution in 70% Ethanol 0.3% to 1.5% (w/v)A common starting point is to add an excess of the dye and ensure undissolved particles remain to confirm saturation.[3] One protocol specifies dissolving 1.2 g in 80 mL of 70% ethanol.[4]
Solvent 70% (v/v) Ethanol in Distilled WaterCommonly used for biological staining applications.[3][4][5]
Storage of Powder Room Temperature (15-25°C)Keep in a tightly closed container, protected from direct sunlight.[6]
Storage of Solution Room TemperatureSome protocols recommend preparing the solution fresh, while others indicate it can be stable for several months.[4][5] It is best practice to filter before each use.

Experimental Protocol: Preparation of Saturated Sudan Black B in 70% Ethanol

This protocol details the steps to prepare a saturated solution of Sudan Black B in 70% ethanol, suitable for most histological staining procedures.

Materials and Equipment
  • Sudan Black B powder (C.I. 26150)

  • Ethanol, 95% or absolute

  • Distilled or deionized water

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders

  • Weighing balance

  • Filter paper (e.g., Whatman No. 1 or a 0.22 µm syringe filter)

  • Funnel

  • Storage bottle (amber glass recommended)

Step-by-Step Procedure
  • Prepare 70% Ethanol: To prepare 100 mL of 70% ethanol, mix 73.7 mL of 95% ethanol with 26.3 mL of distilled water. Adjust volumes as needed for the desired final volume of the SBB solution.

  • Weigh Sudan Black B: For a target concentration that ensures saturation, weigh out approximately 0.5 to 1.0 g of Sudan Black B powder for every 100 mL of 70% ethanol. A common protocol uses 1.2 g in 80 mL of 70% ethanol.[4]

  • Dissolve the Dye:

    • Place the 70% ethanol in a beaker or flask with a magnetic stir bar.

    • While stirring, slowly add the weighed Sudan Black B powder to the ethanol.

    • Continue stirring the solution. To ensure complete saturation, it is recommended to stir the solution overnight at room temperature.[4] Gentle heating may be applied to aid dissolution, but allow the solution to cool to room temperature before proceeding.[2][3][7]

  • Confirm Saturation: A properly saturated solution should have a small amount of undissolved dye particles at the bottom of the container after thorough mixing.[3]

  • Filter the Solution: It is crucial to filter the solution before use to remove any undissolved particles that can cause artifacts in staining.

    • Pass the solution through a Whatman No. 1 filter paper or, for finer filtration, a 0.22 µm syringe filter.

  • Storage: Store the filtered, saturated Sudan Black B solution in a tightly sealed, labeled bottle at room temperature. While some sources suggest the solution is stable, it is often recommended to prepare it fresh for optimal performance.[4]

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Work in a well-ventilated area or under a fume hood.

  • Ethanol is flammable; keep away from open flames and heat sources.

  • Consult the Safety Data Sheet (SDS) for Sudan Black B for specific handling and disposal information.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the preparation of a saturated Sudan Black B solution in ethanol.

G cluster_prep Solution Preparation start Start prepare_etoh Prepare 70% Ethanol start->prepare_etoh weigh_sbb Weigh Sudan Black B Powder prepare_etoh->weigh_sbb dissolve Add SBB to Ethanol and Stir Overnight weigh_sbb->dissolve check_saturation Confirm Presence of Undissolved Particles dissolve->check_saturation filter Filter the Solution check_saturation->filter Saturated store Store in a Labeled Bottle filter->store end_node End store->end_node

References

Application Notes and Protocols: Staining of Golgi Apparatus and Leukocyte Granules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the histological and cytological staining of the Golgi apparatus and leukocyte granules. The methods described are fundamental techniques for visualizing these cellular components, enabling morphological analysis, and providing insights into their roles in health and disease.

I. Staining of the Golgi Apparatus

The Golgi apparatus is a central organelle in the secretory pathway, responsible for modifying, sorting, and packaging proteins and lipids. Its visualization is crucial for studying cellular trafficking, protein glycosylation, and various pathological conditions. Two primary methods are detailed here: the classic Golgi-Cox method for fixed tissues and a fluorescent method using NBD C6-ceramide for live or fixed cells.

A. Golgi-Cox Staining (for fixed tissue)

The Golgi-Cox method is a silver impregnation technique that sparsely labels neurons and their processes in their entirety, making it invaluable for neuroanatomical studies. The exact mechanism remains largely unknown but is based on the deposition of mercury and silver salts within the stained cells.

Reagent Composition Incubation Time Temperature Notes
Golgi-Cox Solution 5% Potassium Dichromate, 5% Mercuric Chloride, 5% Potassium Chromate in distilled H₂O (1:1:0.8 ratio) with additional distilled H₂O.[1]7-14 days[2][3]Room TemperatureStore in the dark. Change the solution after the first 24-48 hours.[1][2]
Tissue Protectant Solution 30% Sucrose (B13894) in distilled H₂O.[1]4-7 days[2]4°CStore in the dark. Brains are ready for sectioning once they sink.[1]
Ammonium (B1175870) Hydroxide (B78521) 20-30% solution.8-20 minutesRoom TemperatureDevelopment step to visualize the stain.
Sodium Thiosulfate (B1220275) 1-10% solution.2-10 minutesRoom TemperatureFixation step to remove unreacted silver.
Dehydration Series 50%, 75%, 95%, 100% Ethanol (B145695).5 minutes eachRoom Temperature---
Clearing Agent Xylene.2 x 5 minutesRoom Temperature---
  • Tissue Preparation:

    • Deeply anesthetize the animal and perfuse with 0.9% saline.[4]

    • Carefully dissect the brain, rinse with distilled water, and cut into smaller blocks if necessary to ensure good penetration of the solutions.[2] Avoid using metal forceps.[3]

  • Impregnation:

    • Immerse the tissue blocks in the Golgi-Cox solution in a glass vial.[1]

    • Store in the dark at room temperature for 7-14 days.[2][3] It is recommended to change the Golgi-Cox solution after the first 24-48 hours.[1][2]

  • Cryoprotection:

    • Transfer the impregnated tissue into a 30% sucrose solution.[1]

    • Store at 4°C in the dark until the tissue sinks, which typically takes 4-7 days.[1][2]

  • Sectioning:

    • Section the brain using a vibratome or cryostat at a thickness of 100-200 µm.

  • Stain Development and Mounting:

    • Mount the sections onto gelatin-coated slides and allow them to air dry.

    • Immerse the slides in 20-30% ammonium hydroxide for 8-20 minutes in the dark.

    • Rinse briefly in distilled water.

    • Place the slides in 1-10% sodium thiosulfate for 2-10 minutes in the dark.

    • Rinse with distilled water.

  • Dehydration and Coverslipping:

    • Dehydrate the sections through a graded series of ethanol (50%, 75%, 95%, 100%) for 5 minutes each.

    • Clear the sections in xylene (two changes of 5 minutes each).

    • Coverslip using a resinous mounting medium.

GolgiCoxWorkflow cluster_prep Tissue Preparation cluster_stain Staining Procedure cluster_final Finalization Perfusion Saline Perfusion Dissection Brain Dissection Perfusion->Dissection Impregnation Impregnation (Golgi-Cox Solution, 7-14 days) Dissection->Impregnation Cryoprotection Cryoprotection (30% Sucrose, 4-7 days) Impregnation->Cryoprotection Sectioning Sectioning (100-200 µm) Cryoprotection->Sectioning Development Development (NH4OH) Sectioning->Development Fixation Fixation (Na2S2O3) Development->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Coverslipping Coverslipping Clearing->Coverslipping

Caption: Workflow for Golgi-Cox staining of brain tissue.

B. NBD C6-Ceramide Staining (for live or fixed cells)

NBD C6-ceramide is a fluorescent analog of ceramide that selectively accumulates in the Golgi apparatus. This method is suitable for visualizing the Golgi in both live and fixed cells and can be used to study Golgi dynamics and morphology.

Reagent Concentration Incubation Time Temperature Notes
NBD C6-ceramide-BSA complex 5 µM[5]30 minutes[5]4°C[5]For initial loading of the probe.
Fresh Medium/Buffer ---30 minutes[5]37°C (live cells)[5]For transport of the probe to the Golgi.
Fixative (optional) 0.5% Glutaraldehyde or 2-4% Paraformaldehyde[5]5-10 minutes[5]Room TemperatureFor fixed cell staining. Avoid detergents and methanol (B129727)/acetone fixatives.[5]
Blocking/Enhancing Solution 10% Fetal Calf Serum or 2 mg/ml BSA[5]30-90 minutes[5]Room TemperatureTo enhance Golgi staining in fixed cells.[5]
  • Cell Preparation:

    • Grow cells on glass coverslips to the desired confluency.

  • Staining:

    • Rinse the cells with an appropriate medium (e.g., HBSS/HEPES).[5]

    • Incubate the cells with 5 µM NBD C6-ceramide-BSA complex for 30 minutes at 4°C.[5]

    • Rinse the cells several times with ice-cold medium.[5]

    • Incubate in fresh, pre-warmed medium at 37°C for an additional 30 minutes to allow the probe to accumulate in the Golgi.[5]

  • Imaging:

    • Wash the cells with fresh medium and mount them for fluorescence microscopy.

    • Visualize using a standard fluorescein (B123965) filter set (Excitation/Emission: ~466/536 nm).[5]

NBDCeramideWorkflow Start Start: Live cells on coverslip Rinse1 Rinse with medium Start->Rinse1 IncubateCold Incubate with NBD C6-ceramide-BSA (30 min, 4°C) Rinse1->IncubateCold Rinse2 Rinse with cold medium IncubateCold->Rinse2 IncubateWarm Incubate in fresh medium (30 min, 37°C) Rinse2->IncubateWarm Wash Wash with fresh medium IncubateWarm->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for fluorescently labeling the Golgi apparatus in live cells.

II. Staining of Leukocyte Granules

Leukocytes (white blood cells) are key components of the immune system. Granulocytes, a major class of leukocytes, are characterized by the presence of specific granules in their cytoplasm. Romanowsky-type stains, such as Wright-Giemsa and Leishman stains, are widely used for the differential staining of these granules, allowing for the identification and quantification of different leukocyte populations.

A. Wright-Giemsa and Leishman Staining

These stains are mixtures of eosin (B541160) (an acidic dye) and polychromed methylene (B1212753) blue (a mixture of basic dyes). The differential staining of leukocyte granules is based on their chemical composition and pH, a phenomenon known as the Romanowsky effect.[6]

Parameter Wright-Giemsa Stain Leishman Stain
Fixation (Methanol) 15 seconds - 5 minutes[7]1 minute (as part of the stain solution)[8]
Undiluted Stain Incubation 1-5 minutes[9]1 minute[10]
Diluted Stain Incubation 2-10 minutes[9]5-10 minutes[8]
Buffer pH 6.4 - 7.2[9][11]6.8 - 7.2[12]
Leukocyte Type Normal Percentage in Adult Blood Granule Staining Characteristics
Neutrophils 55-70%[13]Fine, lilac to purple granules.[9]
Eosinophils 1-4%[13]Large, red to orange granules.[9]
Basophils 0.5-1%[13]Large, deep blue to violet granules.[9]
Lymphocytes 20-40%[13]Agranular (may have a few azurophilic granules).
Monocytes 2-8%[13]Agranular (may have fine, dust-like azurophilic granules).
  • Smear Preparation:

    • Place a small drop of fresh whole blood (anticoagulated with EDTA is recommended) on a clean glass slide.

    • Use a second slide (spreader) at a 30-45° angle to spread the blood into a thin film with a feathered edge.

    • Allow the smear to air dry completely.[14]

  • Fixation:

    • Fix the smear by immersing the slide in absolute methanol for at least 30 seconds.[15]

  • Staining:

    • Flood the slide with Wright-Giemsa stain solution and incubate for 1-3 minutes.[9]

    • Add an equal volume of buffered water (pH 6.4-6.8) to the slide and gently mix by blowing on the surface. A metallic sheen should form.[9]

    • Incubate for an additional 2-5 minutes.[16]

  • Rinsing and Drying:

    • Rinse the slide thoroughly with distilled or deionized water until the thin parts of the smear appear pink.[9]

    • Allow the slide to air dry in a vertical position.

  • Microscopy:

    • Examine the smear under a microscope, using oil immersion for detailed morphological assessment of leukocyte granules.

BloodSmearWorkflow Start Start: Fresh blood sample Smear Prepare thin blood smear Start->Smear AirDry1 Air dry completely Smear->AirDry1 Fix Fix with Methanol AirDry1->Fix Stain Apply Romanowsky Stain (e.g., Wright-Giemsa) Fix->Stain Buffer Add Buffer & Incubate Stain->Buffer Rinse Rinse with distilled water Buffer->Rinse AirDry2 Air dry completely Rinse->AirDry2 Microscopy Microscopic Examination AirDry2->Microscopy

Caption: General workflow for preparing and staining a peripheral blood smear.

RomanowskyEffect cluster_dyes Romanowsky Stain Components cluster_granules Leukocyte Granules Eosin Eosin Y (Acidic, Pink/Red) Eosinophil Eosinophil Granules (Basic proteins) Eosin->Eosinophil Binds to basic components Neutrophil Neutrophil Granules (Near-neutral) Eosin->Neutrophil Differential binding AzureB Azure B / Methylene Blue (Basic, Blue/Purple) Basophil Basophil Granules (Acidic: Heparin, Histamine) AzureB->Basophil Binds to acidic components AzureB->Neutrophil Differential binding Nucleus Nucleus (DNA/RNA) (Acidic) AzureB->Nucleus Binds to acidic components

Caption: The interaction of dyes with leukocyte components in the Romanowsky effect.

References

Solvent Black 34: Application Notes and Protocols for Polymer and Resin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Solvent Black 34, a metal complex solvent dye, for the analysis of polymers and resins. This document includes detailed physicochemical properties, experimental protocols for qualitative and quantitative analysis, and data presentation guidelines to assist researchers in utilizing this dye for microscopic and spectroscopic characterization of polymeric materials.

Introduction

This compound, also known as C.I. 12195, is a bluish-black powder with excellent solubility in a wide range of organic solvents and good compatibility with various synthetic and natural resins.[1][2][3] As a metal complex monoazo dye, it offers high color strength, and good light and heat fastness, making it a versatile tool for polymer and resin analysis.[2][4][5] Its primary application in this context is as a staining agent to enhance the visualization and characterization of polymer morphology, phase separation in blends, and for potential quantitative analysis through spectrophotometry.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application in polymer and resin analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CI Name This compound[6]
CI Number 12195[6]
CAS Number 32517-36-5[6]
Molecular Formula C₃₂H₁₈CrN₆O₈·H (Note: Varies by source)[7]
Appearance Black to Bluish-Black Powder[4][7]
Chemical Family Monoazo, Metal Complex[5]
Heat Resistance ~160-200 °C[2][6]
Light Fastness 7 (on a scale of 1-8)[2]
Acid Resistance Good[1][3]
Alkali Resistance Good[1][3]

Data Presentation: Solubility

The solubility of this compound in various organic solvents is a critical parameter for preparing staining solutions. Table 2 summarizes its solubility, enabling researchers to select appropriate solvents for their specific polymer or resin systems.

Table 2: Solubility of this compound in Organic Solvents at 20°C

SolventSolubility (g/L)Reference(s)
Methyl Ethyl Ketone (MEK)≥ 300[4]
2-Ethoxyethanol200[8]
1-Methoxy-2-propanol100[2][8]
Alcohol (Ethanol)50[2][8]
N-propanol50[2][8]
Ethyl Acetate30[8]
Toluene20[2][8]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in polymer and resin analysis.

Protocol 1: Qualitative Analysis of Polymer Blend Morphology by Optical Microscopy

This protocol describes the use of this compound to stain one phase of a polymer blend preferentially, allowing for the visualization of its morphology.

Materials:

  • This compound dye

  • Polymer blend (e.g., Polystyrene/Poly(methyl methacrylate) - PS/PMMA)

  • A suitable solvent for both the polymer blend and the dye (e.g., Toluene)

  • Microscope slides and coverslips

  • Pipettes

  • Beakers

  • Magnetic stirrer

  • Hot plate (optional, for gentle warming)

  • Optical microscope with a digital camera

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the polymer blend in the chosen solvent (e.g., 5% w/v PS/PMMA in toluene).

    • Prepare a stock solution of this compound in the same solvent (e.g., 0.1% w/v in toluene).

  • Staining of the Polymer Solution:

    • Add the this compound stock solution to the polymer blend solution to achieve a final dye concentration of approximately 0.01-0.05% (w/v).

    • Stir the mixture at room temperature for at least one hour to ensure homogeneous distribution of the dye. Gentle warming can be applied if necessary to aid dissolution.

  • Film Casting:

    • Cast a thin film of the stained polymer solution onto a clean microscope slide using a spin coater, doctor blade, or by drop-casting.

    • Allow the solvent to evaporate completely in a fume hood. For complete solvent removal, the film can be further dried in a vacuum oven at a temperature below the glass transition temperature of the polymers.

  • Microscopic Observation:

    • Place a coverslip over the dried polymer film.

    • Observe the film under an optical microscope in transmission or bright-field mode.

    • The polymer phase with a higher affinity for this compound will appear darker, revealing the morphology of the blend.

    • Capture images for further analysis.

Diagram 1: Experimental Workflow for Polymer Blend Staining

G cluster_prep Solution Preparation cluster_stain Staining cluster_film Film Preparation cluster_analysis Analysis A Prepare Polymer Blend Solution C Mix Polymer and Dye Solutions A->C B Prepare Solvent Black 34 Stock Solution B->C D Cast Thin Film on Slide C->D E Solvent Evaporation & Drying D->E F Optical Microscopy Observation E->F

Caption: Workflow for staining polymer blends with this compound.

Protocol 2: Quantitative Analysis of Dye Concentration in a Polymer Matrix by UV-Vis Spectrophotometry

This protocol outlines a method to determine the concentration of this compound within a polymer matrix, which can be useful for studying dye diffusion or for quality control purposes.

Materials:

  • This compound dye

  • A suitable solvent transparent in the UV-Vis range (e.g., Ethanol or MEK)

  • Polymer film containing an unknown concentration of this compound

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

Part A: Determination of Maximum Absorption Wavelength (λmax)

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 0.001% w/v in ethanol).

  • Fill a quartz cuvette with the solution and another with the pure solvent (as a blank).

  • Scan the absorbance of the solution over a wavelength range of 400-800 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax.

Part B: Preparation of a Calibration Curve

  • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations (e.g., 0.0002%, 0.0004%, 0.0006%, 0.0008%, 0.001% w/v).

  • Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot a graph of absorbance versus concentration. This is the calibration curve.

Part C: Determination of Dye Concentration in a Polymer Film

  • Accurately weigh a piece of the polymer film containing the dye.

  • Dissolve the weighed film in a known volume of the chosen solvent. Ensure complete dissolution.

  • Measure the absorbance of this solution at the λmax.

  • Using the calibration curve, determine the concentration of the dye in the solution.

  • Calculate the concentration of the dye in the original polymer film (e.g., in mg of dye per gram of polymer).

Diagram 2: Logical Relationship for Quantitative Analysis

G cluster_lambda Determine λmax cluster_cal Create Calibration Curve cluster_sample Analyze Polymer Sample A Prepare Dilute Dye Solution B Scan Absorbance (400-800 nm) A->B C Identify λmax B->C E Measure Absorbance at λmax C->E D Prepare Standard Solutions D->E F Plot Absorbance vs. Concentration E->F I Determine Concentration from Calibration Curve F->I G Dissolve Stained Polymer Film H Measure Sample Absorbance at λmax G->H H->I

Caption: Logical steps for quantitative analysis of this compound.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[9] It is a powder and can form dust, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] Work in a well-ventilated area or a fume hood, especially when handling the powder or preparing solutions.[10]

Conclusion

This compound is a valuable dye for the qualitative and potentially quantitative analysis of polymers and resins. Its excellent solubility and compatibility with a wide range of materials make it suitable for visualizing polymer blend morphologies and other microscopic features. While the lack of readily available spectral data necessitates an initial experimental determination of its λmax for quantitative work, the protocols provided herein offer a solid foundation for researchers to employ this dye in their studies of polymeric systems.

References

Application Notes and Protocols for Solvent Black 34 in Cosmetic and Personal Care Product Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature and regulatory databases reveals a significant lack of research on the application of Solvent Black 34 (CI 12195; CAS 32517-36-5) in cosmetic and personal care products. Therefore, the creation of detailed, data-driven application notes and experimental protocols for this specific use is not feasible at this time.

The information available on this compound is primarily from industrial chemical suppliers and pertains to its use in other sectors, such as wood stains, printing inks, leather finishes, and plastics.[1][2][3] Its use in personal care and cosmetics is mentioned by some suppliers, but this is not substantiated by research studies or regulatory approvals in major markets.

This document summarizes the available information on this compound and outlines the necessary research and regulatory steps that would be required to evaluate its potential use in cosmetics.

Chemical and Physical Properties

This compound is a monoazo metal-complex dye.[2][4] It is characterized as a bluish-black powder with good solubility in a range of organic solvents, but it is insoluble in water.[2]

PropertyValueReference
CI Name This compound[1]
CI Number 12195[1]
CAS Number 32517-36-5[1]
Molecular Formula C16H11N3O4 (as the parent dye)[4]
Chemical Nature Monoazo, Metal Complex (Chromium)[2][4]
Appearance Black Powder[5]
Solubility Soluble in organic solvents (e.g., ethanol, ketones); Insoluble in water.[2]

Safety and Toxicology Summary

Material Safety Data Sheets (MSDS) provide the primary source of safety information for this compound. The toxicological properties of this compound have not been thoroughly investigated.[5]

  • Human Health Hazards : May cause skin and eye irritation.[5] It is considered harmful if swallowed or inhaled.[5] The MSDS also notes, "Mutagenicity data reported," which is a significant concern for cosmetic ingredients.[5]

  • Carcinogenicity : It is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[5]

  • Data Gaps : Crucial data for cosmetic safety assessment, such as dermal absorption rates, skin sensitization potential (allergic contact dermatitis), and phototoxicity, are not available in the public domain.

Regulatory Status

A critical barrier to the use of this compound in cosmetics is its regulatory status. Color additives for use in cosmetics are subject to strict regulations by authorities such as the U.S. Food and Drug Administration (FDA) and the European Commission's Scientific Committee on Consumer Safety (SCCS). A review of the FDA's list of approved color additives for cosmetics does not show the inclusion of this compound or CI 12195.[6][7][8] Similarly, no safety assessment opinions from the SCCS for this ingredient were found.[9][10][11] The use of an unapproved color additive in a cosmetic product would render the product adulterated under U.S. law.[6][7]

Hypothetical Research Workflow for a Novel Cosmetic Colorant

Given the absence of specific data for this compound, a generalized workflow for the research and development of a new color additive for cosmetic use is presented below. This logical workflow outlines the necessary steps to ensure the safety and efficacy of a potential ingredient before it can be considered for formulation.

G A Phase 1: Preliminary Assessment B Ingredient Sourcing & Characterization (Purity, Identity, Stability) A->B C Literature & Regulatory Review (Existing Data, Analogues, Regulatory Status) A->C D In Silico Toxicity Prediction (QSAR, Read-Across) A->D E Phase 2: In Vitro Safety Testing (Non-Animal) D->E Proceed if predictions are favorable F Genotoxicity / Mutagenicity Assays (e.g., Ames Test, In Vitro Micronucleus) E->F G Skin Irritation & Corrosion (e.g., Reconstructed Human Epidermis - RhE models) E->G H Eye Irritation (e.g., Bovine Corneal Opacity - BCOP) E->H I Skin Sensitization (e.g., DPRA, KeratinoSens™) E->I J Dermal Absorption (e.g., Franz Diffusion Cell with human skin) E->J K Phase 3: Formulation & Application Trials J->K Proceed if safety profile is acceptable L Develop Test Formulations (Emulsions, Powders, etc.) K->L M Assess Color Payoff & Stability in Formula (pH, Light, Temperature) K->M N Human Repeat Insult Patch Test (HRIPT) (On final formulation for irritation/sensitization) K->N O Phase 4: Regulatory Submission N->O Proceed if no adverse reactions P Compile Safety Dossier (All data from Phases 1-3) O->P Q Submit to Regulatory Authorities (e.g., FDA Color Additive Petition) O->Q R Approved for Cosmetic Use Q->R S Use Denied / Further Testing Required Q->S

Hypothetical workflow for novel cosmetic colorant evaluation.

Conclusion and Recommendations

Based on the current lack of scientific research and regulatory approval, the use of this compound in any cosmetic or personal care product is not recommended. For researchers and drug development professionals, this substance does not have the requisite safety, toxicological, or regulatory data to be considered a viable candidate for cosmetic formulation.

Professionals interested in developing black pigments for cosmetic use should focus on materials that are already approved by regulatory bodies (e.g., Iron Oxides, Carbon Black as specified in 21 CFR) or engage in the comprehensive research and regulatory approval process outlined in the hypothetical workflow above with a novel, well-characterized substance.

References

Application Notes and Protocols for Incorporating Solvent Black 34 into Industrial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Black 34, a metal-complex dye, is a versatile colorant utilized in a wide array of industrial coating applications to achieve a deep, bluish-black shade.[1][2] Its excellent solubility in organic solvents, compatibility with various resin systems, and good light and heat fastness make it a preferred choice for coloring wood stains, printing inks, leather finishes, and coatings for plastics and metals.[2][3][4][5] These application notes provide detailed protocols for the effective incorporation of this compound into various industrial coating formulations, ensuring optimal dispersion, color strength, and stability.

Properties of this compound

This compound is a monoazo metal complex dye that is typically supplied as a black powder.[1][6] It exhibits excellent solubility in a broad range of organic solvents and is compatible with numerous synthetic and natural resins.[5]

Physical and Chemical Properties
PropertyValueReferences
Chemical FamilyMonoazo, Metal Complex[1][2][7]
AppearanceBluish Black Powder[1][7]
C.I. NameThis compound[4][8]
CAS Number32517-36-5[1][4]
EINECS Number251-079-5[4][9]
Light Fastness (1-8 scale)7-8[7]
Heat Resistance160-220 °C[1][7]
Acid Resistance (1-5 scale)4-5[7][8]
Alkali Resistance (1-5 scale)4-5[7][8]
Solubility Data

The solubility of this compound in various organic solvents is a critical factor for its successful incorporation into coatings. The following table summarizes its solubility in grams per liter (g/L).

SolventSolubility (g/L)References
Methyl Ethyl Ketone (MEK)300 - 450[7]
2-Ethoxyethanol200[1]
Cyclohexanone500[7]
Dimethylformamide (DMF)500[7]
1-Methoxy-2-propanol100[1][2]
Ethanol150[7]
n-Propanol50[1]
Ethyl Acetate30[8]
Toluene20 - 150[7]
Xylene50[7]

Experimental Protocols

General Workflow for Incorporation

The following diagram illustrates a general workflow for incorporating this compound into industrial coatings.

G A 1. Solvent Selection & Dye Dissolution B 2. Preparation of Pigment Dispersion (if applicable) A->B  Dissolved Dye Solution C 3. Let-down with Resin & Additives B->C  Pigment Paste D 4. Quality Control Testing C->D  Final Coating Formulation E 5. Final Coating Application D->E  Approved Coating G cluster_0 Hazard Identification cluster_1 Risk Assessment & Control cluster_2 Emergency Preparedness A Review Safety Data Sheet (SDS) B Identify Physical & Health Hazards A->B C Implement Engineering Controls (e.g., Ventilation) B->C D Use Personal Protective Equipment (PPE) B->D E Establish Safe Work Procedures B->E F Locate Eyewash Stations & Safety Showers E->F G Have Spill Kits Readily Available E->G

References

Troubleshooting & Optimization

How to reduce autofluorescence in Sudan Black B staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Sudan Black B (SBB) for reducing autofluorescence in fluorescence microscopy.

Frequently Asked Questions (FAQs)

Q1: What is Sudan Black B and what is its primary role in fluorescence microscopy?

Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye. In fluorescence microscopy, its main application is to quench or reduce autofluorescence, which is the natural light emission from biological structures that can obscure desired fluorescent signals. It is particularly effective at masking autofluorescence from lipofuscin, an age-related pigment composed of oxidized lipids and proteins.[1][2] By reducing this background "noise," SBB improves the signal-to-noise ratio, leading to clearer images.[1][3]

Q2: What are the common sources of autofluorescence in tissue samples?

Autofluorescence can originate from several endogenous sources within the tissue, including:

  • Lipofuscin: These are highly autofluorescent granules that accumulate in the lysosomes of aging cells, especially in tissues like the brain, retina, and myocardium.[4][5][6][7] Lipofuscin fluoresces brightly across a wide range of the spectrum.[4][5]

  • Extracellular Matrix Components: Proteins like collagen and elastin (B1584352) are known to autofluoresce, typically in the blue-green region of the spectrum.[1][5]

  • Red Blood Cells: Heme-containing red blood cells can be a significant source of autofluorescence.[4][5]

  • Fixation: The fixation process itself, particularly with aldehydes like formaldehyde (B43269) or glutaraldehyde, can induce autofluorescence.[4]

Q3: What is the major limitation of using Sudan Black B for quenching?

The primary drawback of SBB is that the dye itself can introduce its own fluorescence, creating a new source of background signal.[1][2][8] This SBB-induced fluorescence is most prominent in the red and far-red regions of the spectrum, which can interfere with the detection of fluorophores like Cy5 or Alexa Fluor 647.[5][8][9][10]

Q4: Are there alternatives to Sudan Black B for quenching autofluorescence?

Yes, several commercial reagents have been developed as alternatives to SBB. Products like TrueBlack® Lipofuscin Autofluorescence Quencher are designed to effectively quench lipofuscin autofluorescence with significantly less introduction of background fluorescence in the red and far-red channels.[1][6][7][8][9] Studies have shown that these alternatives can offer a better signal-to-noise ratio, particularly for multi-color imaging.[11]

Troubleshooting Guide

This guide addresses common issues encountered during SBB staining in a question-and-answer format.

Problem 1: I see black or dark blue precipitates on my tissue section after staining.

  • Possible Cause: The SBB staining solution was not fully dissolved or contained precipitates.

  • Solution: Always use a freshly prepared SBB solution. It is critical to stir the SBB powder in 70% ethanol (B145695) overnight to ensure it dissolves completely.[1][12] Furthermore, you must filter the solution immediately before use to remove any undissolved particles or precipitates.[13][14]

Problem 2: The autofluorescence in my sample was not reduced after SBB treatment.

  • Possible Cause 1: The SBB concentration or incubation time was insufficient for the level of autofluorescence in your tissue.

  • Solution 1: Optimize the SBB concentration and treatment duration. While 0.1% SBB is a common starting point, some tissues with intense autofluorescence may require a higher concentration (e.g., 0.3%) or a longer incubation time (e.g., up to 30 minutes).[11][13]

  • Possible Cause 2: The primary source of autofluorescence in your sample is not lipophilic and therefore does not bind SBB well.

  • Solution 2: Consider alternative methods. If autofluorescence persists, it may originate from sources other than lipofuscin. Techniques like UV photobleaching or treatment with other chemical quenchers such as sodium borohydride (B1222165) may be more effective, although results can be variable.[4][15]

Problem 3: My specific fluorescent signal from my antibody is very weak or gone after SBB treatment.

  • Possible Cause: The SBB treatment is quenching your fluorescent dye, or the concentration of SBB is too high, leading to excessive background staining that obscures the signal.

  • Solution: It is crucial to optimize the SBB concentration, starting with a lower concentration like 0.1%.[15][16] Ensure that the washing steps after SBB incubation are thorough to remove excess, unbound dye.[16] If signal loss persists, consider using a commercial alternative like TrueBlack®, which may have less impact on the signal from fluorescent dyes.[6][11]

Problem 4: My background is very high in the far-red channel (e.g., Cy5) after SBB staining.

  • Possible Cause: This is the known autofluorescence of the SBB dye itself.[8][10][17]

  • Solution: Whenever possible, plan your immunofluorescence panels to avoid using fluorophores in the far-red spectrum when using SBB.[4] If far-red detection is necessary, an alternative quencher like TrueBlack® is strongly recommended as it is designed to have minimal background in this range.[7][9][10]

Quantitative Data Summary

The effectiveness of various autofluorescence quenching methods has been quantitatively assessed in different tissues. The table below summarizes the percentage reduction in autofluorescence reported in several studies.

Quenching AgentTissue TypeExcitation Wavelength% Autofluorescence ReductionReference
Sudan Black B Pancreatic TissueVarious Filters65% - 95%[3][18]
Sudan Black B Adrenal Cortex405 nm~88%[19]
Sudan Black B Adrenal Cortex488 nm~82%[19]
TrueBlack® Adrenal Cortex405 nm~93%[19]
TrueBlack® Adrenal Cortex488 nm~89%[19]
MaxBlock™ Adrenal Cortex405 nm~95%[19]
MaxBlock™ Adrenal Cortex488 nm~90%[19]
Experimental Protocols

Protocol 1: Preparation of 0.1% Sudan Black B Staining Solution

  • Dissolve: Add 0.1 g of Sudan Black B powder to 100 mL of 70% ethanol.[2]

  • Stir: Place the solution on a magnetic stirrer and stir overnight to ensure the dye dissolves completely.[1][12][20]

  • Filter: Immediately before use, filter the solution through Whatman No. 2 filter paper to remove any undissolved particles.[2] A freshly prepared and filtered solution is critical to prevent precipitates on the tissue.[1]

Protocol 2: Post-Immunofluorescence Staining with SBB

This protocol is designed to be performed after all immunolabeling steps (primary and secondary antibodies) are complete.

  • Complete Immunofluorescence: Perform all steps of your standard immunofluorescence protocol, including fixation, permeabilization, blocking, and antibody incubations/washes.

  • SBB Incubation: After the final wash step following the secondary antibody, immerse the slides in the freshly prepared and filtered 0.1% SBB solution. Incubate for 5-20 minutes at room temperature.[15][16] The optimal time may need to be determined empirically for your specific tissue.

  • Wash: Briefly rinse the slides in 70% ethanol to remove the majority of the excess SBB.[16]

  • Rehydrate & Wash: Wash the slides thoroughly in several changes of phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) to remove all residual ethanol and unbound SBB.[16]

  • Mount: Mount the coverslip using an aqueous mounting medium.

  • Image: Proceed with fluorescence microscopy, being mindful of potential SBB fluorescence in the far-red channel.[13]

Protocol 3: General Workflow for Commercial Alternatives (e.g., TrueBlack®)

Commercial quenchers offer a more streamlined workflow and are often compatible with a wider range of fluorophores.

  • Rehydrate/Prepare Tissue: Follow standard procedures to prepare your tissue sections for staining.

  • Perform Immunostaining (or Treat First): TrueBlack® treatment can be performed either before or after the immunostaining steps.[6][10] Follow the manufacturer's specific instructions.

  • Apply Quencher: Dilute the reagent as instructed (e.g., 1X working solution). Cover the tissue section with the solution and incubate for the recommended time (often as short as 30 seconds).[10]

  • Wash: Wash the slides thoroughly in buffer (e.g., PBS) as per the manufacturer's protocol.

  • Mount and Image: Mount with an aqueous mounting medium and proceed to imaging.

Visual Guides

The following diagrams illustrate key concepts and workflows related to troubleshooting SBB staining.

G start High Background Signal Observed After SBB Staining q1 What does the background look like? start->q1 precipitates Black / Dark Blue Precipitates q1->precipitates Punctate / Granular far_red_glow Uniform Glow, especially in Far-Red Channel q1->far_red_glow Diffuse Glow general_high_bg Overall High Background, Weak Specific Signal q1->general_high_bg Signal Obscured sol_precipitates Solution: 1. Prepare SBB solution fresh. 2. Stir overnight. 3. Filter immediately before use. precipitates->sol_precipitates sol_far_red Cause: SBB's own fluorescence. Solution: 1. Avoid far-red fluorophores. 2. Use an alternative like TrueBlack®. far_red_glow->sol_far_red sol_general Cause: SBB concentration too high. Solution: 1. Reduce SBB concentration (try 0.1%). 2. Optimize incubation time. 3. Ensure thorough washing post-SBB. general_high_bg->sol_general

Caption: Troubleshooting workflow for high background in SBB staining.

G lipofuscin Lipofuscin in Tissue (Source of Autofluorescence) sbb Sudan Black B Treatment lipofuscin->sbb targeted by quenched Desired Outcome: Lipofuscin Autofluorescence is Quenched sbb->quenched results in sbb_emission Side Effect: SBB Introduces New Far-Red Fluorescence sbb->sbb_emission also causes final_image Final Microscopic Image quenched->final_image improves sbb_emission->final_image degrades

Caption: The dual effect of Sudan Black B on tissue fluorescence.

References

Technical Support Center: Optimizing Solvent Black 34 for Fingerprint Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the optimal use of Solvent Black 34 (also known as Sudan Black B) in latent fingerprint development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it develop fingerprints?

A1: this compound is a fat-soluble dye that stains the oily and fatty components (sebaceous sweat) present in latent fingerprint residues. The development mechanism is a physical process where the dye molecules are preferentially transferred from the solvent solution to the lipid components of the fingerprint, resulting in a blue-black colored print.[1] This method is particularly effective on non-porous surfaces contaminated with grease or oils.[1][2]

Q2: On which surfaces is this compound most effective?

A2: this compound is recommended for use on non-porous surfaces such as glass, metal, and plastics.[1][3] It is especially useful for surfaces that are contaminated with grease, food residues, or other oily substances, where powder-based methods might be less effective.[1][2] It is not suitable for use on porous surfaces like paper or untreated wood as it can cause excessive background staining.[1][3]

Q3: Are there different formulations for the this compound working solution?

A3: Yes, two common formulations are used: an ethanol-based solution and a 1-methoxy-2-propanol (B31579) (PGME)-based solution. The PGME-based formulation is considered to have lower flammability, making it more suitable for use at crime scenes.[4][5][6]

Q4: Can the concentration of this compound in the working solution be optimized?

A4: Yes, research has indicated that the dye concentration can be reduced by up to 25% without a significant negative impact on the effectiveness of the fingerprint development.[5][6] This can be a cost-effective measure and may also help in reducing background staining.

Q5: What is the recommended development time?

A5: A treatment time of approximately two minutes is often recommended.[1][6] However, this can be significantly reduced depending on the surface to avoid heavy background staining.[6] It is advisable to visually monitor the development and remove the item from the solution once sufficient detail is visible.

Experimental Protocols

Below are detailed methodologies for preparing the two primary formulations of the this compound working solution.

Protocol 1: Ethanol-Based Working Solution

This formulation is highly flammable and should be prepared and used in a well-ventilated fume hood.[1][3]

Materials:

  • This compound (Sudan Black B) powder

  • Ethanol (B145695) (100% denatured)[3]

  • Distilled water

  • Glass beaker (2-liter)

  • Stirring rod

  • Labeled glass bottle with a screw top for storage

Procedure:

  • Weigh out 15g of this compound powder and place it into a 2-liter glass beaker.[1][3]

  • Add 1 liter of ethanol to the beaker.

  • Stir the mixture with a stirring rod until the powder is well-dispersed.

  • Add 500ml of distilled water to the solution and continue to stir.[1][3]

  • Transfer the final working solution, including any undissolved solid matter, into a labeled glass storage bottle.[1] The solution has an indefinite shelf life.[1]

Protocol 2: 1-Methoxy-2-Propanol (PGME)-Based Working Solution

This formulation has a higher flashpoint than the ethanol-based version, making it safer for use in various environments.[4]

Materials:

  • This compound powder

  • 1-Methoxy-2-propanol (PGME)

  • Purified water

  • Plastic-coated glass bottle (1-liter)

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out 10g of this compound and place it into a 1-liter plastic-coated glass bottle.[4]

  • Add 500ml of 1-methoxy-2-propanol to the bottle while stirring vigorously with a magnetic stirrer.[4]

  • Continue to stir for at least one hour. The solution will appear as a black suspension.[4]

  • Add 500ml of purified water to the suspension and continue stirring for at least another hour.[4]

  • The solution is now ready for use.

Data Presentation

The following table summarizes the components and concentrations for the two primary this compound working solution formulations.

ComponentEthanol-Based FormulationPGME-Based Formulation
This compound 15 g10 g
Primary Solvent 1 L Ethanol500 mL 1-Methoxy-2-propanol
Aqueous Component 500 mL Distilled Water500 mL Purified Water
Final Volume ~1.5 L~1 L
Final Concentration ~10 g/L~10 g/L

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Weak or No Fingerprint Development - Insufficient sebaceous residue in the latent print.- The surface is porous.- Inappropriate formulation for the surface.- this compound is less sensitive to "clean" fingerprints; consider other methods if prints are not greasy.[1]- Ensure the surface is non-porous.[1]- Repeating the development process may enhance weak prints.[1]
Heavy Background Staining - Development time is too long.- The surface has some porosity or a coating that absorbs the dye.- Reduce the immersion time; visually inspect the item and remove it when ridge detail is clear.[6]- A rinse with a suitable solvent (e.g., water or a water/ethanol mix) can help remove excess dye.
Uneven Staining or Streaking - Insufficient agitation of the working solution before use.- The item was not fully submerged or was removed from the solution unevenly.- Shake the working solution well before application, as some of the dye may be in suspension.[1]- Ensure the item is fully immersed in the staining tray and agitated gently.- For larger items, apply the solution and allow it to flow evenly over the surface.
Process is Messy and Stains Surfaces - Spillage of the working solution.- Work in a designated area, preferably within a fume hood with protective coverings on surfaces.- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][3]

Visualizations

experimental_workflow Experimental Workflow for this compound Fingerprint Development cluster_prep 1. Solution Preparation cluster_app 2. Application cluster_post 3. Post-Treatment & Analysis prep1 Weigh 10-15g of This compound powder prep2 Add 500mL - 1L of primary solvent (Ethanol or PGME) prep1->prep2 prep3 Stir vigorously for at least 1 hour (for PGME) prep2->prep3 prep4 Add 500mL of purified/distilled water prep3->prep4 prep5 Stir to create a homogeneous working solution prep4->prep5 app1 Pour working solution into a suitable tray prep5->app1 app2 Immerse the non-porous item in the solution app1->app2 app3 Allow development for ~2 minutes (or less) app2->app3 app4 Visually monitor for ridge detail appearance app3->app4 post1 Remove item from solution app4->post1 post2 Rinse with water to remove excess dye post1->post2 post3 Allow the item to air dry (do not apply heat) post2->post3 post4 Photograph developed prints for documentation post3->post4

Experimental Workflow Diagram

troubleshooting_guide Troubleshooting Decision Tree for this compound start Start: Evaluate Developed Print issue Is the print quality poor? start->issue weak_dev Weak or no development? issue->weak_dev Yes good_print Print is of good quality. Proceed to photography. issue->good_print No background_stain Heavy background staining? weak_dev->background_stain No solution1 Surface may be porous or print lacks sebaceous content. Consider alternative methods. weak_dev->solution1 Yes solution2 Repeat the development process carefully. background_stain->solution2 No solution3 Reduce immersion time and rinse thoroughly. background_stain->solution3 Yes

Troubleshooting Decision Tree

mechanism Conceptual Mechanism of this compound Staining sb34 This compound (in solution) lipids Sebaceous/Lipid Components (Oils, Fats) sb34->lipids partitions into (hydrophobic interaction) aqueous Aqueous Components (Amino Acids, Salts) sb34->aqueous no significant interaction fingerprint Latent Fingerprint Residue (on non-porous surface) fingerprint->lipids fingerprint->aqueous developed_print Developed Fingerprint (Blue-Black) lipids->developed_print becomes stained

Conceptual Staining Mechanism

References

Troubleshooting poor staining with Sudan Black B in histology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Sudan Black B (SBB) staining in histology.

Troubleshooting Guide & FAQs

This guide addresses common problems in a question-and-answer format to help you resolve specific issues with your Sudan Black B staining experiments.

Issue 1: Weak or No Staining

Q: Why is my lipid staining with Sudan Black B weak or completely absent?

A: Weak or no staining is a frequent issue that can arise from several factors related to your tissue preparation, staining solution, or protocol execution.

  • Lipid Extraction During Processing: For paraffin-embedded sections, the primary cause of poor staining is the loss of lipids during the dehydration and clearing steps with organic solvents like ethanol (B145695) and xylene.[1][2] For reliable lipid demonstration, frozen sections are highly recommended as they avoid these lipid-dissolving solvents.[1][3]

  • Inadequate Staining Time or Temperature: Staining duration may be insufficient for the dye to adequately partition into the lipids.[1][4] Some protocols recommend staining for a minimum of 2 hours or even overnight for optimal results.[1][3] Increasing the staining temperature to 60°C can also enhance staining intensity and reduce incubation time.[5][6]

  • Staining Solution is Old or Improperly Prepared: An old, depleted, or improperly prepared SBB solution can lead to poor staining.[1][4] It is crucial to use a freshly prepared and filtered SBB solution.[4] Ensure the dye is fully dissolved; stirring overnight is recommended.[4]

  • Improper Fixation: The choice of fixative can impact lipid preservation. While formalin-based fixatives are commonly used, prolonged or improper fixation can affect lipid accessibility.[4] For frozen sections, fixation is often performed after sectioning.[3][7]

Issue 2: High Background or Non-Specific Staining

Q: I'm observing high background staining that is obscuring my target structures. What could be the cause?

A: High background can be due to several factors, including the inherent properties of the tissue and the staining procedure itself.

  • Autofluorescence: Many tissues naturally emit light, a phenomenon known as autofluorescence, which can be mistaken for background staining.[1][4] Tissues from older animals or those rich in collagen and elastin (B1584352) are particularly prone to this.[4] SBB itself is an effective quencher of autofluorescence.[4][8][9][10][11][12]

  • Dye Precipitation: If the SBB solution is not properly filtered or is supersaturated, the dye can precipitate onto the tissue section, causing non-specific deposits.[13][14] Always filter the staining solution immediately before use.[4][13]

  • Non-Specific Binding: SBB is not entirely specific to lipids and can bind to other cellular components like leukocyte granules, the Golgi apparatus, and chromosomes, which can contribute to background staining.[1][4][7]

  • Incomplete Rinsing: Inadequate rinsing after staining can leave excess dye on the slide, leading to a high background.

Issue 3: Presence of Artifacts

Q: My stained slides show crystalline deposits or particulate matter. How can I prevent these artifacts?

A: Artifacts such as precipitates and crystalline deposits are often related to the preparation and handling of the staining solution.

  • Precipitate from Staining Solution: As mentioned, dye precipitation is a common cause of artifacts.[13][14] This can appear as small, irregular black particles on the tissue.[13] To avoid this, use a freshly prepared and filtered solution, and keep the staining container tightly sealed to prevent solvent evaporation.[4][13]

  • Air Bubbles: Trapped air bubbles on the tissue surface can prevent even staining and leave unstained patches.[3] Ensure the entire section is fully immersed in the staining solution.[13]

  • Sectioning Artifacts: Nicks in the microtome blade or chatter during sectioning can create lines and variations in tissue thickness that stain unevenly.[13]

Quantitative Data Summary

For optimal and reproducible results, key parameters for Sudan Black B staining are summarized below. Note that ideal conditions may vary depending on the specific tissue and protocol.

ParameterFrozen SectionsParaffin-Embedded Sections (for Autofluorescence Quenching)
SBB Concentration 0.7 g in 100 mL propylene (B89431) glycol or saturated solution in 70% ethanol[3][15]0.1% to 0.3% in 70% ethanol[1][4][8][10][11][12]
Fixation 10% Formalin (before or after sectioning)[5][7][15]Standard formalin fixation and paraffin (B1166041) embedding
Staining Temperature Room Temperature to 60°C[5][6][15]Room Temperature
Staining Time 7 minutes to overnight[3][7]10-20 minutes[1]
Differentiation 85% Propylene Glycol or 70% Ethanol[3][5]70% Ethanol (brief rinse)[1]

Experimental Protocols

Protocol 1: Sudan Black B Staining for Lipids in Frozen Sections

This protocol is designed for the visualization of lipids in frozen tissue sections.

  • Sectioning: Cut frozen sections at 8-16 µm using a cryostat and mount on slides.[3][5]

  • Fixation: Fix the sections in 10% neutral buffered formalin for 5-10 minutes.[5][7]

  • Rinsing: Rinse slides in two changes of distilled water.[5]

  • Dehydration: Place slides in 100% propylene glycol for 5-15 minutes.[3][5]

  • Staining: Transfer slides directly to the Sudan Black B solution (0.7g in 100mL propylene glycol, pre-heated to 60°C for faster staining) for 3-10 minutes, or at room temperature for up to 2 hours or overnight for enhanced staining.[3][5][6]

  • Differentiation: Differentiate in 85% propylene glycol for 3 minutes with agitation to remove excess stain.[3][5][7]

  • Rinsing: Rinse thoroughly in distilled water.[5][7]

  • Counterstaining (Optional): Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei.[5][7]

  • Washing: Wash gently in several changes of tap water.[5]

  • Mounting: Mount with an aqueous mounting medium.[3][5]

Protocol 2: Sudan Black B for Quenching Autofluorescence in Paraffin-Embedded Sections

This protocol is intended for reducing autofluorescence in paraffin-embedded tissues, often used in conjunction with immunofluorescence.

  • Deparaffinization and Rehydration: Dewax and rehydrate paraffin sections through a series of xylene and graded alcohols to distilled water.

  • Antigen Retrieval (if applicable): Perform antigen retrieval if combining with immunohistochemistry.

  • Immunofluorescence Staining: Complete your standard immunofluorescence protocol up to the final post-secondary antibody washes.

  • SBB Treatment: Prepare a 0.1% to 0.3% solution of Sudan Black B in 70% ethanol and filter it.[1][4][8] Incubate the sections in this solution for 10-20 minutes at room temperature.[1]

  • Rinsing: Briefly rinse the slides in 70% ethanol to remove excess SBB, followed by a thorough wash with your standard wash buffer (e.g., PBS).[1]

  • Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI and mount using an aqueous mounting medium.[1]

Visualizations

cluster_prep Tissue Preparation cluster_stain Staining Procedure node_A Start: Tissue Sample node_B Fixation (e.g., 10% Formalin) node_A->node_B node_C Sectioning (Frozen or Paraffin) node_B->node_C node_D Hydration/ Dehydration node_C->node_D node_E Sudan Black B Incubation node_D->node_E node_F Differentiation (e.g., 85% Propylene Glycol) node_E->node_F node_G Rinsing node_F->node_G node_H Counterstaining (Optional) node_G->node_H node_I Mounting node_H->node_I node_J Microscopy Analysis node_I->node_J

Caption: Experimental workflow for Sudan Black B staining.

cluster_troubleshooting Troubleshooting Pathway start Poor Staining Observed q1 Weak or No Staining? start->q1 q2 High Background? q1->q2 No ans1a Check for Lipid Loss (Use Frozen Sections) q1->ans1a Yes q3 Artifacts Present? q2->q3 No ans2a Quench Autofluorescence (SBB can be used for this) q2->ans2a Yes ans1b Increase Staining Time/ Temperature ans1c Prepare Fresh SBB Solution ans3a Ensure Complete Dissolving and Filtering of SBB q3->ans3a Yes ans1a->ans1b ans1b->ans1c end Staining Optimized ans1c->end ans2b Filter SBB Solution Before Use ans2a->ans2b ans2c Optimize Rinsing Steps ans2b->ans2c ans2c->end ans3b Avoid Air Bubbles During Staining ans3a->ans3b ans3c Check Microtome Blade and Sectioning Technique ans3b->ans3c ans3c->end

Caption: Logical troubleshooting workflow for poor SBB staining.

References

Technical Support Center: Solvent Black 34 Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Solvent Black 34 solutions. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a metal-complex solvent dye known for its excellent solubility in a wide range of organic solvents and good compatibility with various resins.[1][2][3] As a monoazo metal complex, it offers high color strength and good resistance to heat, acid, and alkali.[2][4] Its primary applications include wood stains, printing inks, coatings for various materials (aluminum, plastic, leather), and coloring plastics and resins such as cellulose (B213188) acetate, polystyrene, and PVC.[5][6]

Q2: In which solvents is this compound most soluble?

This compound exhibits high solubility in a variety of organic solvents. Glycol ethers, ketones, and dimethylformamide (DMF) are particularly effective solvents. The choice of solvent can significantly impact the stability and performance of the solution.

Data Presentation: Solubility of this compound in Common Organic Solvents

SolventSolubility (g/L)
Ethyl cellosolve (2-Ethoxyethanol)500
Butyl cellosolve (2-Butoxyethanol)450
Cyclohexanone500
Methyl Ethyl Ketone (MEK)450
Diacetone Alcohol (DAA)500
Dimethylformamide (DMF)500
Methyl Isobutyl Ketone (MIBK)200
Ethanol150
Toluene150
Methanol100
Xylene50

This data is compiled from publicly available technical data sheets. Actual solubility may vary depending on the specific grade of the dye and solvent purity.[4]

Q3: What are the primary causes of instability in this compound solutions?

Instability in this compound solutions can manifest as precipitation, color fading, or changes in viscosity. The primary causes include:

  • Poor Solvent Choice: Using a solvent in which the dye has borderline solubility can lead to precipitation, especially with changes in temperature.

  • Photodegradation: Exposure to UV light can cause the azo bond in the dye molecule to break, leading to a loss of color.[7]

  • Oxidation: The dye can be sensitive to strong oxidizing agents, which can degrade the molecule.

  • Moisture: The presence of water can affect the solubility and stability of the dye in some organic solvents.

  • Incompatibility with Other Components: Interactions with other substances in a formulation, such as certain resins or additives, can lead to instability.

Q4: How can I improve the long-term stability of my this compound solution?

To enhance the stability of your this compound solution, consider the following:

  • Solvent Selection: Use a solvent or a solvent blend in which this compound has high solubility.

  • Use of Stabilizers: Incorporate additives such as antioxidants, UV absorbers, or hindered amine light stabilizers (HALS) into your formulation.

  • Proper Storage: Store solutions in tightly sealed, opaque containers to protect them from light and moisture. Storage in a cool, dark place is recommended.

  • pH Control: For certain applications, maintaining an optimal pH can be crucial for stability.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound solutions.

Problem 1: The dye is precipitating out of the solution.

Possible Cause Recommended Solution
Low Solvent Power Select a solvent with higher solubility for this compound (refer to the solubility table). Consider using a co-solvent to improve solubility.
Temperature Fluctuations If the solution was prepared at an elevated temperature, it may become supersaturated upon cooling. Gently warm the solution before use or prepare a more dilute solution. Store the solution at a stable temperature.
"Salting Out" Effect If other components (e.g., salts from other reagents) are added to the solution, they may reduce the dye's solubility. Try to minimize the ionic strength of the solution.
Moisture Contamination Ensure that your solvents are anhydrous and protect the solution from atmospheric moisture.

Problem 2: The color of the solution is fading over time.

Possible Cause Recommended Solution
Photodegradation Protect the solution from light by storing it in an amber or opaque container. For applications where light exposure is unavoidable, consider adding a UV absorber or a hindered amine light stabilizer (HALS) to the formulation.
Oxidative Degradation Avoid contact with strong oxidizing agents. If oxidation is suspected, adding an antioxidant such as Butylated Hydroxytoluene (BHT) may help.
Chemical Incompatibility Other components in your formulation may be reacting with the dye. Test the compatibility of this compound with each component individually.

Problem 3: The viscosity of the solution is changing.

Possible Cause Recommended Solution
Solvent Evaporation Ensure the container is tightly sealed to prevent the evaporation of volatile solvents.
Interaction with Resins/Polymers The dye may be interacting with resins or polymers in the solution, causing a change in viscosity. Evaluate the compatibility of the dye with the specific resin system.
Partial Precipitation Micro-precipitation of the dye can lead to an increase in viscosity. Address this as you would for visible precipitation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound with the option of including stabilizers.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., Ethyl Cellosolve, MEK)

  • Optional: Stabilizer (e.g., UV absorber, antioxidant)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath (if necessary)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1% (w/v) solution, weigh 1.0 g of the dye.

  • Dissolution: Transfer the dye into a volumetric flask. Add approximately 70% of the final volume of the chosen solvent.

  • Addition of Stabilizer (Optional): If using a stabilizer, add it at the recommended concentration (e.g., 0.1-1.0% w/v).

  • Stirring: Place a magnetic stir bar in the flask and stir the mixture until the dye and any stabilizer are completely dissolved.

  • Gentle Heating (If Necessary): If the dye does not dissolve completely at room temperature, gently warm the solution using a water bath or heating mantle while continuing to stir. Do not exceed the boiling point of the solvent.

  • Final Volume Adjustment: Once the solution is clear and has returned to room temperature, add the solvent to the final volume mark on the volumetric flask.

  • Storage: Transfer the solution to a clean, dry, and opaque container. Seal it tightly and store it in a cool, dark place.

Protocol 2: Accelerated Stability Testing of this compound Solutions

This protocol outlines a method for evaluating the stability of this compound solutions under accelerated conditions. The primary method of analysis is UV-Vis spectrophotometry to monitor changes in the dye's concentration.

Equipment:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Temperature-controlled oven or chamber

  • UV light source (optional, for photostability testing)

Procedure:

  • Solution Preparation: Prepare different formulations of this compound solutions to be tested (e.g., in different solvents, with and without stabilizers) following Protocol 1.

  • Initial Analysis (Time 0):

    • Take an aliquot of each solution and dilute it with the appropriate solvent to a concentration that falls within the linear range of the spectrophotometer.

    • Scan the absorbance of the diluted solution across the visible spectrum to determine the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax. This will be your baseline reading.

  • Storage Conditions:

    • Place the sealed sample vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C or 50°C).

    • For photostability testing, expose a parallel set of samples to a controlled UV light source.

    • Store a control set of samples at room temperature in the dark.

  • Periodic Testing:

    • At predetermined time intervals (e.g., 1, 2, 4, and 8 weeks), remove the samples from the accelerated conditions.

    • Allow the samples to return to room temperature.

    • Visually inspect for any signs of precipitation or color change.

    • Perform UV-Vis spectrophotometric analysis as described in step 2.

  • Data Analysis:

    • Calculate the percentage of dye remaining at each time point compared to the initial concentration.

    • Plot the percentage of dye remaining versus time for each formulation and storage condition.

    • Compare the stability of the different formulations. A slower rate of degradation indicates better stability.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare this compound Solutions (Different Solvents/Stabilizers) initial_analysis Initial Analysis (T=0) - Visual Inspection - UV-Vis Spectroscopy prep->initial_analysis Start storage Store under Accelerated Conditions - Elevated Temperature - UV Exposure initial_analysis->storage periodic_testing Periodic Testing (e.g., 1, 2, 4, 8 weeks) storage->periodic_testing Time periodic_testing->storage data_analysis Data Analysis - % Dye Remaining vs. Time - Compare Formulations periodic_testing->data_analysis

Caption: Experimental workflow for assessing the stability of this compound solutions.

troubleshooting_precipitation start Precipitation Observed in This compound Solution q1 Was the solution prepared at an elevated temperature? start->q1 a1_yes Re-dissolve by gentle heating before use. Consider preparing a more dilute solution. q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No end_node If problem persists, consider consulting further resources. a1_yes->end_node q2 Is the solvent known to have high solvency for the dye? a1_no->q2 a2_no Switch to a solvent with higher solubility. Consider using a co-solvent. q2->a2_no No a2_yes Proceed to next check q2->a2_yes Yes a2_no->end_node q3 Have other components (e.g., salts) been added to the solution? a2_yes->q3 a3_yes Minimize the ionic strength of the solution. Test compatibility of components. q3->a3_yes Yes q3->end_node No a3_yes->end_node

References

Best practices for handling and disposal of Solvent Black 34

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of Solvent Black 34, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a metal complex dye, appearing as a black powder.[1][2] The primary hazards associated with this compound include:

  • Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1]

  • Inhalation: May cause irritation to the respiratory tract.[1]

  • Skin Contact: Prolonged or repeated contact may lead to skin irritation.[1]

  • Eye Contact: The dust can cause irritation and inflammation.[1]

Some safety data sheets indicate that there is no known danger to humans if the product is handled correctly, but it may be harmful to aquatic organisms.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

When handling this compound, especially in its powder form, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses.[1]

  • Hand Protection: Chemical-resistant gloves, such as rubber gloves.[1]

  • Respiratory Protection: An approved respirator should be worn, particularly when there is a risk of dust generation.[1]

  • Body Protection: A lab coat or other appropriate protective clothing should be worn to minimize skin contact.[1]

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a cool, dry place.[1] Containers should be tightly closed and resistant to light.[1] It is also important to store it away from incompatible materials such as strong oxidizing and reducing agents.[1]

Q4: Can I dispose of small quantities of this compound down the drain?

No, you should not dispose of this compound or solutions containing it down the drain.[1][2] Dyes and solvents are generally considered hazardous waste and can be harmful to aquatic life.[2] All waste containing this dye should be collected for proper hazardous waste disposal.

Q5: How should I dispose of waste containing this compound?

Waste containing this compound must be treated as hazardous waste. The exact procedures are subject to local and state regulations.[1] The general best practice is to:

  • Collect all waste (solid and liquid) in a designated, compatible, and properly labeled hazardous waste container.

  • Keep the waste container securely closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Troubleshooting Guides

Issue: Accidental Spill of this compound Powder

  • Immediate Actions:

    • Evacuate the immediate area if the spill is large or if there is significant dust in the air.

    • Ensure proper PPE is worn before attempting to clean the spill. This includes a respirator, goggles, gloves, and protective clothing.

  • Cleanup Procedure:

    • Avoid dry sweeping, as this can generate dust.

    • Gently sweep or vacuum the spilled powder. Use a vacuum cleaner equipped with a HEPA filter if available.

    • Place the collected powder and any contaminated cleaning materials (e.g., paper towels) into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination:

    • Wipe the spill area with a damp cloth. Be mindful that the dye can cause staining.

    • Wash the area with soap and water.

    • Collect all cleaning materials for disposal as hazardous waste.

Issue: Accidental Skin or Eye Contact

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1]

    • Seek immediate medical attention.[1]

  • Skin Contact:

    • Wash the affected skin area thoroughly with soap and plenty of water.[1][2]

    • Remove any contaminated clothing and wash it before reuse.[1]

    • If irritation develops or persists, seek medical attention.[1][2]

Issue: Incompatible Waste Mixing

  • Problem: this compound waste has been mixed with a strong oxidizing or reducing agent.

  • Action:

    • Do not attempt to separate the mixed waste.

    • Clearly label the container with all components of the mixture.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on how to manage and dispose of the incompatible mixture.

Data and Properties

PropertyValue
Appearance Black Powder
Chemical Formula C₁₆H₁₁N₃O₄
Molecular Weight 309.28 g/mol
CAS Number 32517-36-5
Solubility Data not readily available. Described as a solvent dye.
Stability Stable under normal temperatures and pressures.
Incompatibilities Strong oxidizing agents, strong reducing agents.
Hazardous Decomposition May produce irritating and toxic fumes and gases during a fire.

Experimental Protocols

Protocol 1: Safe Weighing and Handling of this compound Powder

  • Preparation:

    • Designate a specific area for handling the powder, preferably within a chemical fume hood or a ventilated enclosure.

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE: chemical safety goggles, gloves, and a respirator.

  • Procedure:

    • To minimize dust generation, handle the container of this compound carefully.

    • Use a spatula to transfer the desired amount of powder to a pre-tared container.

    • Avoid creating airborne dust. If any powder is spilled, follow the spill cleanup procedure.

    • Once weighing is complete, securely close the main container.

  • Cleanup:

    • Wipe down the weighing area and any equipment used with a damp cloth.

    • Dispose of the cloth and any other contaminated disposable materials in the designated hazardous waste container.

    • Wash hands thoroughly after handling is complete.[1]

Visual Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures A Review SDS for This compound B Don Appropriate PPE (Goggles, Gloves, Respirator) A->B C Prepare Work Area (Fume Hood/Ventilated Space) B->C D Weigh/Handle This compound Powder C->D E Conduct Experiment D->E F Collect Solid & Liquid Waste in Labeled, Sealed Container E->F G Store in Designated Satellite Accumulation Area F->G H Arrange for Professional Hazardous Waste Disposal G->H I Spill Occurs J Follow Spill Cleanup Protocol I->J K Exposure Occurs (Skin/Eye Contact) L Follow First Aid Procedures & Seek Medical Attention K->L

Caption: Workflow for the safe handling and disposal of this compound.

References

Enhancing the contrast of Sudan Black B stained specimens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the contrast of Sudan Black B (SBB) stained specimens.

Troubleshooting Guide

This guide addresses common issues encountered during SBB staining, presented in a question-and-answer format to directly resolve specific experimental problems.

Q1: Why is the Sudan Black B staining intensity weak or inconsistent?

Weak or inconsistent staining can arise from several factors related to the stain preparation and application.

  • Issue: Old or Improperly Prepared SBB Solution. SBB solutions that are not freshly prepared can form precipitates and lead to non-specific or weak staining.[1]

    • Solution: Always use a freshly prepared and filtered SBB solution. It is recommended to prepare the solution the day before use, stirring it overnight to ensure complete dissolution of the dye.[1][2]

  • Issue: Insufficient Staining Time or Concentration. The intensity of SBB staining is dependent on both the concentration of the dye and the incubation time.[1]

    • Solution: Optimize the staining time and SBB concentration for your specific cell or tissue type. Incubation times can range from 5 to 60 minutes, and concentrations from 0.1% to 0.7% (w/v) are commonly used.[1][3][4]

  • Issue: Improper Fixation. The method of fixation can significantly impact the accessibility of lipids for staining.[1]

    • Solution: Ensure the fixation method is appropriate for preserving lipids. Formalin-based fixatives are commonly used.[1][5] For some applications, air-dried smears are fixed in formalin vapor.[4]

  • Issue: Poor Stain Penetration. Particularly in organisms with robust cell walls, such as yeasts, the dye may not effectively penetrate the cell.[6]

    • Solution: A pre-treatment step using a 1:1 mixture of petroleum ether and absolute ethanol (B145695) for 2.5 minutes at room temperature can improve the penetration of SBB through the cell membrane.[6]

Q2: How can I reduce high background staining in my SBB-stained specimens?

High background can obscure specific staining and lead to misinterpretation of results. Autofluorescence is a primary cause of high background.

  • Issue: Autofluorescence. Many tissues, especially those from older subjects or those rich in collagen and elastin, exhibit natural fluorescence (autofluorescence) that can mask the specific SBB signal.[1][7] Lipofuscin, a pigment that accumulates with age, is a major source of autofluorescence.[8]

    • Solution: Pre-treat sections with a 0.1% to 0.3% solution of SBB in 70% ethanol to quench autofluorescence before proceeding with your primary staining protocol.[1] This can reduce autofluorescence by 65-95%.[1][9] Be aware that while SBB quenches autofluorescence, it can introduce its own background fluorescence in the red and far-red channels.[1][8]

Q3: The counterstain is obscuring the SBB signal. What can I do?

The choice and application of a counterstain are critical for achieving good contrast with the blue-black SBB stain.

  • Issue: Inappropriate Counterstain Choice. Some counterstains may not provide sufficient contrast or could interfere with the SBB staining.

    • Solution: Nuclear Fast Red is a common and effective counterstain that stains nuclei red, providing good contrast with the black SBB staining of lipids.[10] Safranin (0.5%) can also be used.[6] When using eosin (B541160), be aware that alcoholic eosin solutions can dissolve lipids.[10]

Frequently Asked Questions (FAQs)

Q1: What is the core principle behind Sudan Black B staining?

Sudan Black B is a lipophilic (fat-soluble) diazo dye.[11] The staining mechanism is primarily a physical process based on its differential solubility. SBB is more soluble in the lipids within a tissue section than in its solvent carrier (commonly 70% ethanol or propylene (B89431) glycol). When the specimen is immersed in the SBB solution, the dye partitions from the solvent into the lipid-rich structures, coloring them blue-black.[3][11]

Q2: Can Sudan Black B be used in combination with immunofluorescence?

Yes, SBB staining can be combined with immunofluorescence techniques.[1] It is often used to quench autofluorescence from components like lipofuscin, which can otherwise interfere with immunofluorescence signals.[1] However, it is important to note that SBB itself can introduce background fluorescence, particularly in the red and far-red channels.[8]

Q3: Are there alternatives to Sudan Black B for quenching autofluorescence?

Yes, commercial alternatives such as TrueBlack® Lipofuscin Autofluorescence Quencher are available. These reagents are designed to quench autofluorescence with minimal introduction of background fluorescence, which can be a limitation of SBB.[1][8] Other methods to reduce autofluorescence include treatment with sodium borohydride (B1222165) or cupric sulfate, though their effectiveness can vary.[7][12]

Data Presentation

Table 1: Sudan Black B Solution Parameters

ParameterProtocol 1Protocol 2Protocol 3
SBB Concentration 0.7 g in 100 mL propylene glycol[3]Saturated solution in 70% ethanol[3]0.1% in 70% ethanol[3]
Solvent Propylene Glycol[3]70% Ethanol[1][3]70% Ethanol[1][3]
Preparation Heat to 100°C, stir, filter warm, cool, filter again.[5]Dissolve overnight on a magnetic stirrer, filter before use.[1][2]N/A
Storage Stable for 1 year at 60°C.[5][13]Prepare fresh; not recommended for storage.[1][2]N/A

Table 2: Autofluorescence Quenching with Sudan Black B

ParameterFindingReference
SBB Concentration for Quenching 0.1% - 0.3% in 70% ethanol[1]
Efficacy Can reduce autofluorescence by 65-95%[1][9]
Limitation May introduce background in red and far-red channels[8]

Experimental Protocols

Optimized Protocol for SBB Staining of Cultured Cells [1]

  • Fixation: Fix cells in 4% paraformaldehyde (PFA) for 15 minutes.

  • Rinse: Rinse the cells in 70% ethanol for 2 minutes.

  • Staining: Incubate the cells with a filtered, saturated SBB solution (1.2 g in 80 mL of 70% ethanol, stirred overnight) for 5-30 minutes at room temperature. Optimization of incubation time may be required.

  • Differentiation: Wash with 70% ethanol to remove excess stain.

  • Counterstaining (Optional): Counterstain with a suitable nuclear stain like Nuclear Fast Red.

  • Mounting: Mount and visualize under a brightfield microscope.

Modified SBB Staining for Oleaginous Yeasts [6]

  • Smear Preparation: Prepare a smear of yeast cells, air dry, and heat fix.

  • Pre-treatment: Flood the smear with a 1:1 mixture of absolute ethanol and petroleum ether for 2.5 minutes. Drain off the excess reagent.

  • Staining: Flood the smear with 0.3% SBB in 70% alcohol and leave for 14-15 minutes.

  • Washing: Wash the slide to remove the excess stain.

  • Counterstaining: Counterstain with 0.5% safranin for 30 seconds.

  • Final Steps: Wash, dry, and observe.

Visualizations

G cluster_prep Solution Preparation cluster_staining Staining Procedure prep1 Dissolve SBB in 70% Ethanol prep2 Stir Overnight prep1->prep2 prep3 Filter Solution prep2->prep3 stain3 Incubate with SBB Solution (5-30 min) prep3->stain3 Use Freshly Prepared Stain stain1 Fix Specimen (e.g., 4% PFA) stain2 Rinse with 70% Ethanol stain1->stain2 stain2->stain3 stain4 Differentiate in 70% Ethanol stain3->stain4 stain5 Counterstain (Optional) stain4->stain5 stain6 Wash and Mount stain5->stain6

Standard experimental workflow for Sudan Black B staining.

G cluster_weak Weak or No Staining cluster_high High Background start Staining Issue Observed q_fresh Is SBB solution fresh & filtered? start->q_fresh Weak Signal q_auto Is tissue known for autofluorescence? start->q_auto High Background s_fresh_no Action: Prepare fresh solution. q_fresh->s_fresh_no No q_time Is staining time/conc. optimal? q_fresh->q_time Yes s_time_no Action: Increase time/concentration. q_time->s_time_no No q_fix Is fixation appropriate for lipids? q_time->q_fix Yes s_fix_no Action: Review fixation protocol. q_fix->s_fix_no No s_auto_yes Action: Pre-treat with 0.1% SBB. q_auto->s_auto_yes Yes q_nonspecific Is there non-specific binding? q_auto->q_nonspecific No s_nonspecific_yes Action: Optimize blocking steps. q_nonspecific->s_nonspecific_yes Yes

Decision tree for troubleshooting SBB staining issues.

References

Adjusting incubation times for optimal Sudan Black B staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding Sudan Black B (SBB) staining, with a specific focus on optimizing incubation times for various applications.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of Sudan Black B staining? Sudan Black B is a lipophilic (fat-soluble) dye.[1] The staining mechanism is a physical process based on the dye's differential solubility.[2] SBB is more soluble in lipids than in its solvent (typically 70% ethanol (B145695) or propylene (B89431) glycol); therefore, when a tissue section is incubated with the SBB solution, the dye moves from the solvent into the intracellular lipid compartments, coloring them blue-black.[2][3] While primarily a physical stain, SBB is also slightly basic and can bind to acidic groups in compound lipids like phospholipids.[2]

Q2: What are the primary cellular structures stained by Sudan Black B? SBB is a broad-spectrum lipid stain. Its primary targets include neutral fats (triglycerides), phospholipids, sterols, and lipoproteins.[1][2] It is also widely used to stain granules in leukocytes (making it useful in hematology), the Golgi apparatus, and lipofuscin, the "wear-and-tear" pigment associated with cellular senescence.[1][2] It is not entirely specific to lipids and has been reported to stain other components like chromosomes.[2][4]

Q3: Can SBB staining be performed on paraffin-embedded tissue sections? Using SBB to demonstrate lipids in paraffin-embedded sections is challenging. The standard tissue processing with organic solvents like ethanol and xylene dissolves and extracts a significant amount of neutral lipids.[5] For this reason, frozen sections are the preferred sample type for most lipid staining procedures.[2] However, lipids bound to other molecules, such as lipoproteins, myelin, and lipofuscins, may be preserved and can be stained in paraffin (B1166041) sections.[5][6]

Q4: How does Sudan Black B help in reducing tissue autofluorescence? Autofluorescence from biological structures like collagen, elastin, and lipofuscin can obscure signals in fluorescence microscopy.[1] SBB, being a dark, lipophilic dye, binds to these autofluorescent components and effectively quenches or masks their fluorescence, significantly improving the signal-to-noise ratio.[1] It is believed to absorb light over a wide range of wavelengths, preventing the excitation of endogenous fluorophores.[5] Treatment with 0.1% to 0.3% SBB can reduce autofluorescence by 65-95%.[1][7]

Troubleshooting Guide: Adjusting Incubation Times

Issue 1: The SBB staining is weak or completely absent.

  • Possible Cause: Insufficient Incubation Time. The partitioning of the dye into cellular lipids is time-dependent.

    • Solution: Increase the incubation time. Staining duration is a critical parameter that requires optimization based on the sample type and target. For some applications, staining for a minimum of 2 hours or even overnight is recommended.[5] For cultured cells, incubation can range from 5-30 minutes, whereas frozen sections for myelin may require overnight staining for optimal results.[1][8]

  • Possible Cause: Lipid Extraction During Processing. This is the most common reason for weak staining in paraffin-embedded sections.[5]

    • Solution: For reliable lipid demonstration, the use of frozen sections is highly recommended as it avoids lipid-dissolving solvents.[5]

  • Possible Cause: Old or Improperly Prepared SBB Solution. A solution that has lost efficacy or was not fully dissolved will result in poor staining.[1][5]

    • Solution: Always use a freshly prepared and filtered SBB solution. It is often recommended to stir the solution overnight to ensure the dye is completely dissolved.[1][9]

Issue 2: There is high background staining across the entire section.

  • Possible Cause: Excessive Incubation Time. Over-incubation can lead to non-specific binding of the dye to components other than lipids.

    • Solution: Reduce the incubation time. After staining, use a differentiation step, such as rinsing in 85% propylene glycol or 70% ethanol, to remove excess, non-specifically bound dye.[2][5][8]

  • Possible Cause: Tissue Autofluorescence. Many tissues, especially from older subjects, exhibit strong natural fluorescence.[1]

    • Solution: For immunofluorescence applications, pre-treat the sections with a 0.1% to 0.3% SBB solution in 70% ethanol for 10-20 minutes to quench autofluorescence before applying antibodies.[1][10]

  • Possible Cause: Stain Precipitation. Precipitated dye particles can deposit on the tissue, appearing as background.

    • Solution: Always filter the SBB staining solution immediately before use to remove any precipitates.[5]

Issue 3: I am seeing non-specific granular staining in the cytoplasm.

  • Possible Cause: SBB Lacks Absolute Specificity. SBB is not entirely specific to lipofuscin or storage lipids and can also stain other lipid-containing structures.[1]

    • Solution: Be aware that SBB can stain structures such as myeloid granules and the Golgi apparatus.[1] Interpretation of results should consider this possibility. Optimizing the SBB concentration and reducing incubation time may help minimize off-target staining.[1]

Quantitative Data Summary: Incubation Parameters

The optimal incubation time for Sudan Black B staining is highly dependent on the sample type, the target lipid, and the solvent used in the staining solution. The following table summarizes key quantitative parameters from various protocols.

ApplicationSample TypeSBB ConcentrationSolventIncubation TimeTemperature
Lipid Staining Frozen Sections0.7% (w/v)Propylene Glycol7 minutes (with agitation)Room Temp
Myelin Staining Frozen Sections0.7% (w/v)Propylene Glycol≥ 2 hours (overnight preferred)60°C or Room Temp
Lipid Staining Frozen Sections0.5% (w/v)70% Ethanol≥ 2 hours (overnight preferred)Room Temp
Hematology Air-dried Blood Smears0.3% (w/v) in EthanolEthanol/Phenol Buffer1 hourRoom Temp
Lipofuscin Staining Cultured CellsSaturated Solution (~1.5%)70% Ethanol5-30 minutesRoom Temp
Autofluorescence Quenching FFPE or Frozen Sections0.1% - 0.3% (w/v)70% Ethanol10-20 minutesRoom Temp
Lipid Staining (Alternative) Frozen SectionsNot specifiedPropylene Glycol6-10 minutes60°C
Lipid Staining (Alternative) Frozen SectionsNot specifiedPropylene Glycol60 minutesRoom Temp

Data compiled from multiple sources.[1][2][8][10][11][12][13]

Experimental Protocols

Protocol 1: Staining of Lipids in Frozen Sections (Propylene Glycol Method)

This protocol is designed to prevent the dissolution of lipids during the staining process.[2]

  • Reagents:

    • 10% Formalin

    • 100% Propylene Glycol

    • Sudan Black B Solution (0.7 g SBB in 100 mL propylene glycol, heated to 100°C to dissolve, then filtered)[4]

    • 85% Propylene Glycol

    • Aqueous Mounting Medium (e.g., Glycerin Jelly)

  • Procedure:

    • Cut frozen sections (10-16 µm) and mount on glass slides.[3]

    • Fix sections in 10% formalin for 10-20 minutes.[2][8]

    • Wash sections thoroughly with distilled water.[2]

    • Immerse slides in 100% propylene glycol for 5 minutes to dehydrate.[8]

    • Incubate slides in the SBB solution. For general lipids, 7 minutes with agitation is sufficient.[2] For myelin, incubate for a minimum of 2 hours, with overnight being optimal.[8]

    • Differentiate the stain by immersing the slides in 85% propylene glycol for 3 minutes.[2][8]

    • Rinse thoroughly with distilled water.[2]

    • (Optional) Counterstain with Nuclear Fast Red for 3 minutes to visualize nuclei.[2]

    • Mount the coverslip using an aqueous mounting medium.[2]

Protocol 2: Staining of Lipofuscin in Cultured Cells (Ethanol Method)

This protocol is optimized for detecting lipofuscin, a marker of cellular senescence, in cultured cells.[1]

  • Reagents:

    • 4% Paraformaldehyde (PFA)

    • 70% Ethanol

    • Saturated Sudan Black B Solution (Dissolve 1.2 g of SBB powder in 80 mL of 70% ethanol. Stir overnight and filter before use.)[1]

  • Procedure:

    • Culture cells on coverslips or in multi-well plates.

    • Fix cells in 4% PFA for 15 minutes.[1]

    • Rinse the cells in 70% ethanol for 2 minutes.[1]

    • Incubate the cells with the filtered, saturated SBB solution for 5-30 minutes at room temperature. The optimal time should be determined for each cell type.[1]

    • Briefly rinse the slides in 70% ethanol to remove excess SBB.[10]

    • Wash thoroughly in Phosphate-Buffered Saline (PBS).

    • Mount with an appropriate mounting medium.

Protocol 3: Quenching Autofluorescence for Immunofluorescence

This procedure is performed on tissue sections prior to or after antibody incubation to reduce background fluorescence.[10]

  • Reagents:

    • 0.1% Sudan Black B Solution (0.1 g SBB in 100 mL of 70% ethanol)

    • 70% Ethanol

    • Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Procedure:

    • Perform standard deparaffinization and rehydration for FFPE sections, or simply bring frozen sections to PBS/TBS.

    • Conduct your standard immunofluorescence staining protocol (e.g., antigen retrieval, blocking, antibody incubations).[10]

    • After the final secondary antibody wash, incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.[10]

    • Briefly rinse the slides in 70% ethanol to remove excess SBB.[10]

    • Wash slides thoroughly in multiple changes of PBS or TBS.

    • Mount with an anti-fade fluorescence mounting medium.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues encountered during Sudan Black B staining.

G cluster_0 Sudan Black B Staining Troubleshooting start Staining Issue Encountered issue_high_bg High Background / Non-Specific Staining start->issue_high_bg issue_weak Weak or No Staining start->issue_weak issue_precipitate Precipitate on Tissue start->issue_precipitate cause_time_long Cause: Incubation Time Too Long issue_high_bg->cause_time_long cause_autofluor Cause: Tissue Autofluorescence (for IF) issue_high_bg->cause_autofluor cause_old_sol Cause: Old or Unfiltered Solution issue_high_bg->cause_old_sol sol_time_long Solution: 1. Reduce Incubation Time 2. Differentiate with 70-85% Alcohol cause_time_long->sol_time_long sol_autofluor Solution: Pre-treat with 0.1-0.3% SBB for 10-20 min before/after Ab cause_autofluor->sol_autofluor sol_old_sol_bg Solution: Prepare Fresh SBB Solution & Filter Before Use cause_old_sol->sol_old_sol_bg cause_time_short Cause: Incubation Time Too Short issue_weak->cause_time_short cause_lipid_loss Cause: Lipid Extraction (Paraffin Sections) issue_weak->cause_lipid_loss cause_bad_sol Cause: Old or Depleted Solution issue_weak->cause_bad_sol sol_time_short Solution: Increase Incubation Time (from 5 min to overnight) cause_time_short->sol_time_short sol_lipid_loss Solution: Use Frozen Sections for Reliable Lipid Staining cause_lipid_loss->sol_lipid_loss sol_bad_sol Solution: Prepare Fresh SBB Solution & Ensure Full Dissolution cause_bad_sol->sol_bad_sol cause_precipitate Cause: Unfiltered Staining Solution issue_precipitate->cause_precipitate sol_precipitate Solution: Filter SBB Solution Immediately Before Use cause_precipitate->sol_precipitate

References

Preventing precipitation of Solvent Black 34 in staining solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Solvent Black 34 in staining solutions. As this compound is primarily an industrial dye, this guide adapts best practices from industrial applications and knowledge from chemically similar dyes used in research to address potential challenges, with a focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a metal-complex solvent dye.[1][2] It is a monoazo dye complexed with a metal ion, typically chromium.[2][3] This structure imparts high stability, excellent solubility in organic solvents, and strong, bright coloration.[1][3] It is largely insoluble in water.[4]

Q2: What are the common applications of this compound?

A2: this compound is widely used in industrial applications such as wood stains, printing inks, leather finishes, and plastic coatings.[1][5][6] Its use in biological staining for microscopy is not well-documented, and protocols would be considered experimental.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents, particularly polar organic solvents like alcohols, ketones, and esters.[7] For detailed solubility data, please refer to Table 1 in the "Data Presentation" section.

Q4: What are the primary causes of dye precipitation in staining solutions?

A4: Dye precipitation can be caused by several factors, including:

  • Supersaturation: The concentration of the dye exceeds its solubility limit in the chosen solvent.

  • Temperature Changes: A decrease in temperature can lower the solubility of the dye.[8]

  • Solvent Evaporation: Evaporation of the solvent increases the dye concentration, leading to precipitation.

  • Incompatible Solvents or Contaminants: The presence of water or other contaminants in an organic solvent system can significantly reduce dye solubility.[9]

  • pH Shifts: Although primarily a solvent dye, significant changes in pH can affect the stability of azo dyes.[5][10]

  • High Salt Concentration: The presence of salts can lead to "salting out" of the dye.[11]

Troubleshooting Guide: Preventing Precipitation

This guide addresses the common issue of this compound precipitation in staining solutions.

Issue: My this compound solution is cloudy or has visible precipitate.

Possible Cause Explanation Recommended Solution(s)
Solvent Choice The dye has low solubility in the selected solvent.Consult the solubility data in Table 1 . Select a solvent with high solubility for this compound. For experimental biological applications, consider solvents like ethanol (B145695) or 1-methoxy-2-propanol.
Supersaturated Solution The dye concentration is too high for the solvent to maintain it in solution.Prepare the staining solution at a concentration below the known solubility limit for the working temperature. Start with a lower concentration and increase if staining is insufficient.
Low Temperature Solubility of many dyes, including this compound, is temperature-dependent and decreases at lower temperatures.[8]Gently warm the staining solution (e.g., to 30-40°C) to redissolve the precipitate. Always check the thermal stability of your sample before applying a heated solution. Store the solution at a stable room temperature.
Solvent Contamination The presence of water in organic solvents is a common cause of precipitation for solvent dyes.[9]Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dry. Keep containers tightly sealed to prevent absorption of atmospheric moisture.
Improper Dissolution Technique The dye was not fully dissolved during preparation.When preparing the solution, add the dye powder gradually to the solvent while stirring continuously. Gentle heating and stirring can aid dissolution. For experimental biological use, filtering the solution through a 0.2 µm filter before use is recommended to remove any undissolved micro-precipitates.
pH Imbalance While less common for solvent dyes, extreme pH can affect the stability of the azo dye structure.[5][10]Ensure the solvent system is neutral. If buffers are required for an experimental protocol, their effect on dye solubility should be tested on a small scale first.

Data Presentation

Table 1: Solubility of this compound in Various Organic Solvents

SolventSolubility (g/L)
Ethyl cellosolve (2-ethoxyethanol)500
Cyclohexanone500
Dimethylformamide (DMF)500
Diacetone alcohol (DAA)500
Butyl cellosolve450
Methyl ethyl ketone (MEK)450
Methyl isobutyl ketone (MIBK)200
Toluene150
Ethanol150
1-methoxy-2-propanol100
Methanol100
n-Propanol50
Xylene50
Ethyl Acetate30

Data compiled from multiple sources.[1][12]

Experimental Protocols

Note: The following protocols are hypothetical and adapted from methods for similar solvent dyes used in biological research. They should be considered a starting point for developing a specific application for this compound and will require optimization.

Protocol 1: Preparation of a Stable Stock Solution of this compound

This protocol outlines the preparation of a stable stock solution, which is crucial for reproducible results.

Materials:

  • This compound powder

  • 1-methoxy-2-propanol (or another suitable solvent from Table 1)

  • Magnetic stirrer and stir bar

  • Glass beaker

  • 0.2 µm syringe filter

  • Amber glass storage bottle

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder to prepare a solution at a concentration well below its solubility limit (e.g., 50 g/L in 1-methoxy-2-propanol).

  • Dissolution: In a fume hood, add the powder to the solvent in a glass beaker with a magnetic stir bar.

  • Stirring: Stir the mixture continuously until the dye is completely dissolved. Gentle heating (30-40°C) may be applied to aid dissolution.

  • Filtration: Once fully dissolved and cooled to room temperature, filter the solution through a 0.2 µm syringe filter to remove any micro-particulates.

  • Storage: Store the stock solution in a tightly sealed amber glass bottle at a stable room temperature to protect it from light and prevent solvent evaporation.

Protocol 2: Quality Control of Staining Solutions

Regular quality control is essential to ensure consistent staining performance.

Procedure:

  • Visual Inspection: Before each use, visually inspect the staining solution for any signs of cloudiness or precipitate. If present, follow the troubleshooting guide.

  • Performance Testing: When a new batch of staining solution is prepared, test it on a control sample to ensure it provides the expected staining intensity and quality.

  • Documentation: Keep a log of when each solution was prepared, its composition, and the results of quality control tests.

Visualizations

experimental_workflow Experimental Workflow for Developing a this compound Staining Protocol cluster_prep Preparation cluster_staining Staining Procedure cluster_analysis Analysis & Optimization prep_solution Prepare Stock Solution (Protocol 1) qc_solution Quality Control of Solution (Protocol 2) prep_solution->qc_solution prep_sample Sample Preparation (Fixation, Dehydration) qc_solution->prep_sample stain_sample Staining with Working Solution prep_sample->stain_sample differentiate Differentiation (e.g., 70% Ethanol) stain_sample->differentiate wash_sample Washing differentiate->wash_sample mount_observe Mounting & Microscopic Observation wash_sample->mount_observe analyze_results Analyze Staining Quality mount_observe->analyze_results optimize Optimize Protocol? (Concentration, Time, etc.) analyze_results->optimize optimize->prep_solution Re-prepare Solution optimize->prep_sample Adjust Staining

Caption: Workflow for developing and optimizing a this compound staining protocol.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Precipitate Observed in Staining Solution check_temp Is solution stored at low temperature? start->check_temp check_concentration Is dye concentration too high? check_temp->check_concentration No action_warm Gently warm solution and store at RT check_temp->action_warm Yes check_solvent Is solvent anhydrous and high-purity? check_concentration->check_solvent No action_dilute Dilute solution or prepare a new, lower concentration solution check_concentration->action_dilute Yes check_dissolution Was dissolution complete? check_solvent->check_dissolution Yes action_new_solvent Use fresh, anhydrous solvent and keep container sealed check_solvent->action_new_solvent No action_refilter Re-dissolve with stirring (and gentle heat if needed), then filter (0.2 µm) check_dissolution->action_refilter No end_node Stable Solution Achieved check_dissolution->end_node Yes action_warm->end_node action_dilute->end_node action_new_solvent->end_node action_refilter->end_node

Caption: Logical flowchart for troubleshooting precipitation in this compound solutions.

References

Choosing the right solvent for Solvent Black 34 applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Solvent Black 34. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a metal-complex solvent dye belonging to the monoazo class.[1][2] It is a bluish-black powder known for its excellent solubility in a wide range of organic solvents and its compatibility with various synthetic and natural resins.[3] Its key properties include high light fastness, heat resistance, and strong color strength.[3]

Q2: What are the primary applications of this compound?

This compound is versatile and used in numerous applications, including:

  • Wood stains and coatings[4][5]

  • Printing inks[4][5]

  • Leather finishes[4][5]

  • Plastic coatings[4][5]

  • Aluminum foil coloring[5]

  • Hot stamping foil coloring[5]

  • Stationery ink[5]

Q3: In which solvents is this compound soluble?

This compound exhibits good solubility in a variety of organic solvents. For detailed solubility data, please refer to the table below.

Solubility Data

The following table summarizes the solubility of this compound in various organic solvents. This data is essential for preparing stock solutions and formulating solvent systems for your specific application.

SolventSolubility (g/L)
Butyl Cellosolve450[4]
Ethyl Cellosolve500[4]
Toluene150[4]
Xylene50[4]
Mixed Solvent500[4]
Cyclohexanone500[4]
Methanol100[4]
Ethanol (B145695)150[4]
MEK (Methyl Ethyl Ketone)450[4]
MYBK (Methyl Isobutyl Ketone)200[4]
DAA (Diacetone Alcohol)500[4]
DMF (Dimethylformamide)500[4]
1-methoxy-2-propanol100[6]
N-propanol50[6]
2-ethoxyethanol200[6]
Ethyl acetate30[6]

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems and provides actionable solutions.

Issue 1: Incomplete Dissolution of this compound

  • Symptoms: Visible particles or sediment in the solvent after mixing.

  • Possible Causes:

    • The solvent's dissolving power is insufficient for the concentration of the dye.

    • The dissolution time is too short, or the mixing is inadequate.

    • The ambient temperature is too low, affecting solubility.

  • Solutions:

    • Select a more suitable solvent: Refer to the solubility table to choose a solvent with higher solubility for this compound.

    • Increase dissolution time and agitation: Allow for a longer mixing period and ensure vigorous agitation to facilitate dissolution.

    • Gently warm the solvent: Increasing the temperature can enhance the solubility of the dye. Ensure the temperature is kept within the safe limits for the chosen solvent.

    • Prepare a concentrated stock solution: Dissolve the dye in a high-solubility solvent first, and then dilute it with the primary solvent for your application.

Issue 2: Dye Precipitation After Formulation

  • Symptoms: The dye crystallizes or falls out of the solution over time.

  • Possible Causes:

    • The concentration of the dye exceeds its saturation point in the solvent system.

    • Incompatibility with other components in the formulation (e.g., resins, additives).

    • A significant drop in temperature.

  • Solutions:

    • Reduce dye concentration: Lower the amount of this compound in your formulation.

    • Check for compatibility: Ensure all components in your formulation are compatible. Conduct small-scale compatibility tests before preparing a large batch.

    • Add a co-solvent: Introducing a co-solvent with higher solubility for the dye can help maintain its stability in the solution.

Issue 3: Uneven Coloration or Streaking in the Final Application

  • Symptoms: Inconsistent color intensity, streaks, or blotches on the substrate.

  • Possible Causes:

    • Poor dispersion of the dye in the application medium.

    • The viscosity of the formulation is not optimized for the application method.

    • The substrate surface is not properly prepared (e.g., contaminated with oil or dust).

  • Solutions:

    • Ensure complete dissolution: Filter the dye solution before use to remove any undissolved particles.

    • Adjust viscosity: Modify the viscosity of your formulation with appropriate additives to suit your application method (e.g., spraying, dipping, brushing).

    • Proper substrate preparation: Clean the substrate surface thoroughly to ensure it is free from any contaminants that may interfere with dye absorption.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Preparation of a Solvent-Based Wood Stain

This protocol outlines the steps for creating a wood stain using this compound.

  • Solvent Selection: Choose a primary solvent and a co-solvent from the solubility table based on the desired drying time and penetration. A common choice is a mixture of a fast-evaporating solvent (like ethanol or MEK) and a slower-evaporating solvent (like butyl cellosolve) to control the application properties.

  • Dye Dissolution:

    • Accurately weigh the required amount of this compound powder.

    • In a separate container, measure the chosen solvent(s).

    • Gradually add the dye powder to the solvent while stirring continuously.

    • Continue stirring until the dye is completely dissolved. Gentle warming can be applied if necessary.

  • Binder Addition:

    • Select a binder compatible with your solvent system and wood type (e.g., nitrocellulose, acrylic, or alkyd resin).

    • Slowly add the binder to the dye solution while stirring until a homogenous mixture is achieved.

  • Final Formulation and Quality Control:

    • Adjust the viscosity of the stain with additional solvent if required.

    • Filter the final stain formulation through a fine-mesh filter to remove any impurities or undissolved particles.

    • Perform a color test on a sample piece of the target wood to ensure the desired shade is achieved.

Protocol 2: Formulation of a Solvent-Based Printing Ink

This protocol provides a general procedure for formulating a printing ink with this compound.

  • Component Selection:

    • Solvent: Select a solvent system appropriate for the printing process (e.g., flexography, gravure) and substrate. A blend of alcohols, esters, and ketones is common.

    • Resin/Binder: Choose a resin that provides good adhesion to the substrate and is soluble in the chosen solvent system (e.g., polyurethane, polyamide, or nitrocellulose).

    • Additives: Include necessary additives such as plasticizers, waxes, and slip agents to achieve the desired ink properties.

  • Preparation of the Mill Base:

    • In a high-speed mixer, combine the selected resin and a portion of the solvent. Mix until the resin is completely dissolved.

    • Gradually add the this compound powder to the resin-solvent mixture.

    • Disperse the dye until a uniform and stable color concentrate is obtained.

  • Let-Down and Final Ink Formulation:

    • In a separate vessel, combine the remaining solvent and any other additives.

    • Slowly add the mill base to the let-down mixture with continuous agitation.

    • Mix thoroughly until the ink is homogenous.

  • Quality Control:

    • Measure the viscosity, color strength, and other relevant properties of the ink.

    • Conduct a print test to evaluate the performance of the ink on the target substrate.

Visualizing Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_wood_stain cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control solvent_selection Solvent Selection dissolution Dye Dissolution solvent_selection->dissolution dye_weighing Weigh this compound dye_weighing->dissolution binder_selection Binder Selection binder_addition Binder Addition binder_selection->binder_addition dissolution->binder_addition viscosity_adjustment Viscosity Adjustment binder_addition->viscosity_adjustment filtration Filtration viscosity_adjustment->filtration color_test Color Test filtration->color_test

Caption: Workflow for Wood Stain Formulation.

experimental_workflow_printing_ink cluster_mill_base Mill Base Preparation cluster_let_down Let-Down cluster_qc Quality Control resin_dissolution Resin Dissolution in Solvent dye_addition Add this compound resin_dissolution->dye_addition dispersion High-Speed Dispersion dye_addition->dispersion mixing Combine Mill Base with Let-Down dispersion->mixing Mill Base let_down_prep Prepare Let-Down Mixture (Solvent + Additives) let_down_prep->mixing property_measurement Measure Viscosity & Color mixing->property_measurement print_test Perform Print Test property_measurement->print_test

Caption: Workflow for Printing Ink Formulation.

logical_relationship_troubleshooting cluster_dissolution Dissolution Issues cluster_application Application Issues cluster_solutions Potential Solutions start Problem Encountered incomplete_dissolution Incomplete Dissolution start->incomplete_dissolution precipitation Dye Precipitation start->precipitation uneven_color Uneven Coloration start->uneven_color change_solvent Change/Add Solvent incomplete_dissolution->change_solvent increase_time_temp Increase Time/Temp incomplete_dissolution->increase_time_temp precipitation->change_solvent check_compatibility Check Compatibility precipitation->check_compatibility adjust_concentration Adjust Concentration precipitation->adjust_concentration filter_solution Filter Solution uneven_color->filter_solution modify_viscosity Modify Viscosity uneven_color->modify_viscosity prepare_substrate Prepare Substrate uneven_color->prepare_substrate

Caption: Troubleshooting Logic for Common Issues.

References

Addressing variability in Solvent Black 34 staining results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solvent Black 34 Staining

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in staining results when using this compound. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in a research setting?

This compound (CAS No. 32517-36-5) is a metal-complex solvent dye.[1][2] It exhibits excellent solubility in a variety of organic solvents and has good heat and light stability.[2] While traditionally used in industrial applications such as inks and coatings, its lipophilic (fat-soluble) nature suggests its utility in biological research for staining lipid-rich structures, similar to other solvent dyes like Sudan Black B.[1][3][4] A potential key application is the visualization of intracellular lipid droplets, which are crucial organelles in lipid metabolism and storage.

Q2: What is the principle behind this compound staining of cellular lipids?

The staining mechanism of lipophilic dyes like this compound is based on their differential solubility. The dye is more soluble in the lipids within the tissue or cell than in the solvent it is applied in. When a saturated solution of this compound is applied to a fixed biological sample, the dye partitions from the solvent into the intracellular lipids, such as triglycerides and sterol esters found in lipid droplets. This selective accumulation allows for the visualization of these structures as black or dark blue deposits under a microscope.[4]

Q3: Can this compound be used to reduce autofluorescence?

Some black solvent dyes, notably Sudan Black B, are used to quench autofluorescence, particularly from lipofuscin, which can interfere with fluorescence microscopy.[5][6][7] While it is plausible that this compound could serve a similar function, this would require empirical validation. It is important to note that the dye itself might introduce some background signal, which would need to be carefully controlled for.[3]

Q4: What are the critical parameters to control for reproducible this compound staining?

To ensure reproducibility, the following parameters should be carefully controlled:

  • Dye Concentration: Using a consistent and optimal concentration of the dye is crucial.

  • Solvent Composition: The type and purity of the solvent used to prepare the staining solution can affect dye solubility and staining efficacy.

  • Incubation Time: The duration of staining should be optimized to allow for sufficient dye penetration without causing excessive background.

  • Fixation Method: The choice of fixative and the fixation time can impact the preservation of lipid structures.

  • Washing Steps: Thorough but gentle washing is necessary to remove excess dye and reduce background staining.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining procedures.

Problem Possible Cause Recommended Solution
Weak or No Staining 1. Low Dye Concentration: The staining solution may be too dilute. 2. Insufficient Staining Time: The incubation period may be too short for the dye to penetrate the sample. 3. Poor Fixation: Lipids may have been extracted during sample preparation. 4. Exhausted Staining Solution: The dye in the solution may have depleted over time or with repeated use.1. Increase the concentration of this compound in the working solution. 2. Increase the incubation time. Optimization may be required. 3. Ensure proper fixation with an appropriate fixative like 4% paraformaldehyde. Avoid excessive exposure to organic solvents before staining. 4. Prepare a fresh staining solution.
Uneven or Patchy Staining 1. Incomplete Deparaffinization: For tissue sections, residual paraffin (B1166041) wax can block the dye. 2. Air Bubbles: Air bubbles trapped on the sample surface prevent the dye from reaching the tissue. 3. Dye Precipitation: The dye may have precipitated out of the solution. 4. Uneven Reagent Application: The staining solution was not applied evenly across the sample.1. Ensure complete removal of paraffin wax by using fresh xylene and sufficient incubation times. 2. Carefully apply the staining solution to avoid trapping air bubbles. 3. Filter the staining solution immediately before use. 4. Ensure the entire sample is covered with the staining solution during incubation.
High Background Staining 1. Excessive Dye Concentration: The staining solution is too concentrated. 2. Over-staining: The incubation time is too long. 3. Inadequate Washing: Insufficient washing after staining fails to remove all the excess dye. 4. Non-specific Binding: The dye may bind non-specifically to other cellular components.1. Titrate the dye concentration to find the optimal balance between signal and background. 2. Reduce the staining incubation time. 3. Increase the number and/or duration of washing steps after staining. A brief rinse in 70% ethanol (B145695) can help differentiate.[4] 4. Optimize blocking steps if used in conjunction with other staining methods.
Presence of Precipitate/Crystals 1. Supersaturated Solution: The dye concentration exceeds its solubility limit in the chosen solvent. 2. Solvent Evaporation: Evaporation of the solvent can lead to dye precipitation. 3. Low Temperature: A decrease in temperature can reduce dye solubility. 4. Old Staining Solution: The solution may have degraded over time.1. Prepare a fresh solution and ensure the dye is fully dissolved. Gentle heating may aid dissolution. 2. Keep the staining container tightly sealed during incubation and storage. 3. Store and use the staining solution at a consistent room temperature. 4. Always use a freshly prepared and filtered staining solution for best results.

Logical Flow for Troubleshooting Staining Issues

Troubleshooting_Flow cluster_prep Preparation cluster_stain Staining & Observation cluster_eval Evaluation cluster_troubleshoot Troubleshooting Prep Start: Staining Protocol Filter Filter Staining Solution? Prep->Filter Stain Perform Staining Filter->Stain Yes Note1 High risk of precipitate! Filter before use. Filter->Note1 No Observe Observe Under Microscope Stain->Observe Result Staining Result? Observe->Result Good Good Staining Result->Good Optimal Weak Weak/No Staining Result->Weak Weak Uneven Uneven/Patchy Result->Uneven Uneven HighBg High Background Result->HighBg High BG Sol_Weak Increase Dye Concentration or Incubation Time Weak->Sol_Weak Sol_Uneven Check Deparaffinization & Reagent Application Uneven->Sol_Uneven Sol_HighBg Decrease Concentration/Time & Improve Washing HighBg->Sol_HighBg

Caption: Troubleshooting workflow for this compound staining.

Experimental Protocols

Disclaimer: The following protocol is a suggested starting point based on methods for similar lipophilic dyes.[4] Optimization for your specific cell type, tissue, and experimental conditions is highly recommended.

Preparation of Staining Solutions

1. Stock Solution (e.g., 0.5% w/v)

  • Materials:

    • This compound powder

    • 100% Ethanol or Propylene Glycol[8]

  • Procedure:

    • Weigh 0.5 g of this compound powder.

    • In a fume hood, add the powder to 100 mL of your chosen solvent (e.g., 100% ethanol).

    • Stir with a magnetic stirrer until the dye is completely dissolved. Gentle heating (e.g., to 60°C) can aid dissolution, but avoid boiling.[8]

    • Store the stock solution in a tightly sealed, light-protected container at room temperature.

2. Working Solution

  • Materials:

    • This compound Stock Solution

    • 70% Ethanol

  • Procedure:

    • Shortly before use, prepare the working solution. A common starting point is to mix 6 parts of the stock solution with 4 parts of 70% ethanol.

    • Allow the working solution to stand for 5-10 minutes.

    • Crucially, filter the working solution through a 0.2 µm syringe filter immediately before applying it to your sample. This will remove any undissolved particles or precipitates.

Protocol for Staining Lipid Droplets in Cultured Cells

1. Fixation

  • For adherent cells, grow them on coverslips.

  • Wash cells with Phosphate-Buffered Saline (PBS).

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

2. Staining

  • Immerse the coverslips with the fixed cells in the freshly filtered this compound working solution.

  • Incubate for 10-20 minutes at room temperature.

3. Differentiation and Washing

  • Briefly rinse the coverslips in 70% ethanol (a few seconds to a minute) to remove excess stain. This step helps to "differentiate" the staining, making the lipid droplets stand out more clearly.

  • Wash the coverslips thoroughly with distilled water.

4. Counterstaining (Optional)

  • If desired, you can counterstain the nuclei with a suitable nuclear stain like Nuclear Fast Red or Hematoxylin. Follow the manufacturer's instructions for the chosen counterstain.

  • Wash again with distilled water.

5. Mounting

  • Mount the coverslips onto microscope slides using an aqueous mounting medium. Avoid using organic solvent-based mounting media as they can dissolve the stained lipids.

6. Observation

  • Observe the stained cells under a bright-field microscope. Lipid droplets should appear as distinct black or dark blue intracellular inclusions.

Experimental Workflow Diagram

Staining_Workflow start Start: Cultured Cells on Coverslip fix Fixation (e.g., 4% PFA, 15-20 min) start->fix wash1 Wash (3x with PBS) fix->wash1 stain Staining (Filtered this compound Working Solution, 10-20 min) wash1->stain diff Differentiation (Brief rinse in 70% Ethanol) stain->diff wash2 Wash (with Distilled Water) diff->wash2 counterstain Optional: Counterstain Nuclei wash2->counterstain mount Mount with Aqueous Medium wash2->mount No Counterstain wash3 Wash (with Distilled Water) counterstain->wash3 wash3->mount observe Observe (Bright-field Microscopy) mount->observe

Caption: General workflow for staining lipid droplets with this compound.

Quantitative Data Summary

The following tables provide quantitative data on the physical properties of this compound and a suggested starting point for optimizing staining parameters.

Table 1: Solubility of this compound in Various Solvents
SolventSolubility (g/L)
2-ethoxyethanol200
Methyl Ethyl Ketone (MEK)300
1-methoxy-2-propanol100
Ethanol50
N-propanol50
Ethyl Acetate30
Toluene20

(Data compiled from multiple sources)

Table 2: Recommended Starting Parameters for Staining Protocol Optimization
ParameterRecommended Starting RangeNotes
Stock Solution Concentration 0.5% - 1.0% (w/v)Higher concentrations may be needed depending on the solvent.
Working Solution Dilution 1 part stock + 0.5-1 part 70% ethanolAdjust to achieve a near-saturated solution.
Fixation Time (4% PFA) 15 - 30 minutesOver-fixation can sometimes affect lipid morphology.
Staining Incubation Time 10 - 30 minutesShorter times reduce background; longer times increase intensity.
Differentiation Time (70% Ethanol) 30 seconds - 2 minutesThis step is critical for reducing non-specific background.

References

How to avoid artifacts in electron microscopy with Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for using Sudan Black B (SBB). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common artifacts during their experiments, particularly in the context of electron microscopy and correlative light-electron microscopy (CLEM).

Frequently Asked Questions (FAQs)

Q1: What is Sudan Black B and what is its primary use in microscopy?

Sudan Black B (SBB) is a fat-soluble, non-fluorescent black dye.[1] Its primary application in histology and cell biology is to stain lipids, including neutral fats, phospholipids, and sterols, rendering them a distinct blue-black color.[2][3] In fluorescence microscopy, it is widely used to quench autofluorescence, especially from lipofuscin (age pigment), which can otherwise obscure specific fluorescent signals.[4][5][6] While less common in conventional electron microscopy, SBB is a valuable tool in Correlative Light-Electron Microscopy (CLEM) to identify lipid-rich structures in light microscopy before high-resolution imaging in the electron microscope.[7]

Q2: What are the most common artifacts encountered when using Sudan Black B?

The most prevalent artifact is the formation of black precipitates on the tissue section.[8] These precipitates can result from the evaporation of the solvent in the SBB solution or the use of an aged, unstable solution.[8][9] Another potential artifact, particularly relevant for electron microscopy, is excessive staining which can mask the fine ultrastructural details of the sample.

Q3: How can I prevent the formation of SBB precipitates on my sections?

Preventing precipitates is crucial for clean imaging. Key strategies include:

  • Use Fresh, Filtered Solution: Always prepare the SBB staining solution fresh or discard stock solutions that are more than a few weeks old to avoid the accumulation of derivatives.[4] It is critical to filter the solution through a 0.2 µm filter immediately before use to remove any undissolved dye particles.[4][7]

  • Minimize Evaporation: Evaporation of the solvent (typically 70% ethanol) is a primary cause of precipitate formation.[8] Staining in a humidified, covered chamber (like a Coplin jar) can mitigate this.[2][3]

  • Use an Inverted Staining Device: A simple but effective method involves placing the slide with the tissue section facing downwards onto a device that creates a small chamber.[8][10] This setup minimizes evaporation and prevents any precipitates that do form from settling onto the tissue.[8][10]

Q4: Can Sudan Black B damage or obscure the ultrastructure for electron microscopy?

Yes, if not used carefully, SBB can lead to artifacts that obscure ultrastructure. SBB is a dye that physically adsorbs to and dissolves in hydrophobic structures.[4][9] Over-staining, by using either too high a concentration or too long an incubation period, can cause excessive dye accumulation that masks the fine details of membranes and organelles. Thorough rinsing after staining is essential to remove excess, non-bound dye.[7]

Q5: Are there alternatives to Sudan Black B for use in electron microscopy?

For staining lipids specifically for electron microscopy, osmium tetroxide is the classic and most common method, as it both fixes and imparts high electron density to lipids. For quenching autofluorescence in CLEM workflows, other commercial reagents like TrueBlack® have been developed to reduce the background signal that SBB can sometimes introduce, particularly in the red and far-red channels.[11] For generating EM contrast correlated with a light signal, genetically encoded tags like APEX2, which generate an electron-dense reaction product, offer much higher specificity than general lipid stains.[7]

Troubleshooting Guide

Problem: I see dark, irregular precipitates on my sections after SBB staining.

  • Possible Cause 1: Unfiltered Staining Solution. The SBB solution may contain undissolved dye particles.

    • Solution: Filter the staining solution using a 0.2 µm syringe filter immediately before applying it to the tissue.[7]

  • Possible Cause 2: Solvent Evaporation. The ethanol (B145695) in the staining solution evaporated during incubation, causing the dye to precipitate.

    • Solution: Perform the staining incubation in a sealed, humidified chamber (e.g., a covered Coplin jar or a wet chamber) to maintain a saturated atmosphere and prevent evaporation.[2][8] Consider using an inverted staining method where the slide is placed face-down over a small reservoir of stain.[10]

  • Possible Cause 3: Aged Staining Solution. Old SBB solutions can form poly azo derivatives and precipitates over time.[4]

    • Solution: Prepare SBB solution fresh for each experiment or discard stock solutions older than 3-4 weeks.[4]

Problem: The ultrastructural details of my cells are masked after SBB staining for CLEM.

  • Possible Cause 1: SBB concentration is too high. A high concentration of SBB can lead to excessive, non-specific binding and obscure fine details.

    • Solution: Titrate the SBB concentration. While concentrations between 0.1% and 0.5% are common, lower concentrations may be sufficient and produce fewer artifacts.[4][12]

  • Possible Cause 2: Incubation time is too long. Prolonged exposure to the dye can cause it to build up and mask structures.

    • Solution: Reduce the incubation time. Staining for 20-30 minutes is often sufficient for CLEM applications.[7]

  • Possible Cause 3: Inadequate Rinsing. Excess, unbound SBB remains on the sample.

    • Solution: Ensure thorough rinsing after staining. A common procedure is to rinse thoroughly with the solvent (e.g., 70% ethanol) followed by a buffer or water rinse to remove all excess dye.[7]

Quantitative Data Summary

The optimal parameters for Sudan Black B staining can vary depending on the tissue type and experimental goal. The table below summarizes common working concentrations and incubation times cited in various protocols.

ParameterRecommended RangeTissue/Application ExampleSource(s)
SBB Concentration 0.1% - 0.5% (w/v)Brain, Kidney, Pancreas (Autofluorescence)[4][12][13]
Saturated SolutionCultured Cells (CLEM)[7]
Solvent 70% EthanolBrain, Kidney (Autofluorescence)[4][12][13]
Propylene GlycolMuscle (Lipid Histochemistry)[14][15]
Incubation Time 5 - 20 minutesBrain, Kidney (Autofluorescence)[4][16]
20 - 30 minutesCultured Cells (CLEM)[7]
1 hour - overnightBlood Smears, Muscle[2][15]

Detailed Experimental Protocol: SBB Staining for CLEM

This protocol is adapted for staining lipid structures in cultured cells grown on gridded dishes for correlative light-electron microscopy.[7]

Reagents & Materials:

  • Gridded glass-bottom dishes suitable for EM

  • Primary Fixative: 2.5% glutaraldehyde (B144438) + 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4

  • Wash Buffer: 0.1 M cacodylate buffer, pH 7.4

  • Sudan Black B (Sigma-Aldrich, 199664 or equivalent)

  • Staining Solution: Saturated solution of SBB in 70% ethanol. To prepare, add excess SBB to 70% ethanol and stir overnight.[4]

  • 0.2 µm syringe filter

  • Rinse Solution: 70% ethanol

  • Post-fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer

Procedure:

  • Cell Fixation: Fix cultured cells by replacing the culture medium with the Primary Fixative. Incubate for 1 hour at room temperature.

  • Washing: Gently wash the fixed cells three times with 0.1 M cacodylate buffer.

  • SBB Staining Preparation: Immediately before use, filter the saturated SBB solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Staining: Aspirate the buffer and add the filtered SBB solution to the dish, ensuring the cells are fully covered. Incubate for 20-30 minutes at room temperature in a covered dish to prevent evaporation.[7]

  • Rinsing: Aspirate the SBB solution. Rinse the cells thoroughly with 70% ethanol to remove excess stain, followed by a final rinse with distilled water.[7]

  • Light Microscopy (LM) Imaging: Image the stained cells using a light microscope (brightfield or fluorescence). The SBB will provide dark contrast for lipid droplets and can also quench some autofluorescence.[7] Identify and record the coordinates of the regions of interest (ROIs) using the grid on the dish.

  • EM Processing (Post-fixation): Post-fix the cells with 1% osmium tetroxide for 1 hour on ice. This step is critical as it both stabilizes the lipids and enhances the contrast of the SBB-stained structures for EM.[7]

  • Dehydration & Embedding: Dehydrate the samples through a graded series of ethanol, infiltrate with epoxy resin, and embed the sample according to standard EM protocols.

  • Sectioning and EM Imaging: Relocate the ROIs identified during LM. Ultrathin section the sample and image with a transmission electron microscope (TEM).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common artifacts associated with Sudan Black B staining.

SBB_Troubleshooting start Artifacts Observed with SBB Staining precipitates Issue: Black Precipitates on Section start->precipitates ultrastructure Issue: Obscured Ultrastructure start->ultrastructure cause_filter Cause: Unfiltered or Aged Solution precipitates->cause_filter is due to cause_evap Cause: Solvent Evaporation precipitates->cause_evap is due to cause_conc Cause: Concentration / Time Too High ultrastructure->cause_conc is due to cause_rinse Cause: Inadequate Rinsing ultrastructure->cause_rinse is due to sol_filter Solution: Use Fresh, 0.2µm Filtered SBB cause_filter->sol_filter address with sol_chamber Solution: Use Humidified/Covered Chamber cause_evap->sol_chamber address with sol_optimize Solution: Reduce SBB Concentration or Incubation Time cause_conc->sol_optimize address with sol_rinse Solution: Ensure Thorough Rinsing Steps (e.g., with 70% Ethanol) cause_rinse->sol_rinse address with

Caption: Troubleshooting workflow for SBB staining artifacts.

References

Technical Support Center: Optimizing Fixation for Sudan Black B Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing tissue fixation prior to Sudan Black B (SBB) staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this histochemical technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of fixation before Sudan Black B (SBB) staining?

Fixation is a critical step to preserve tissue morphology and prevent the autolysis of cells. For SBB staining, which primarily targets lipids, an ideal fixative will stabilize cellular structures without significantly dissolving or altering the lipid components you intend to stain.

Q2: Why are frozen sections generally recommended over paraffin-embedded sections for SBB staining of lipids?

Standard processing for paraffin (B1166041) embedding involves dehydration and clearing steps using organic solvents like ethanol (B145695) and xylene. These solvents can dissolve a significant amount of lipids, particularly neutral triglycerides, leading to weak or false-negative staining results.[1][2] Frozen sections bypass these harsh solvent treatments, thus preserving the lipids for staining.[3]

Q3: Can SBB staining be used on paraffin-embedded tissues?

While challenging, it is possible. This approach is generally limited to staining lipids that are bound to other molecules, such as lipoproteins, lipofuscins, and myelin, which may be preserved during processing.[1] For successful lipid staining in paraffin sections, specialized fixation techniques are required to render the lipids insoluble in the processing solvents.[1][4]

Q4: What is the best fixative for preserving lipids for SBB staining in frozen sections?

Neutral buffered formalin and formal-calcium fixatives are highly recommended for lipid preservation in frozen sections.[3] Baker's formal-calcium, in particular, is noted for its ability to improve the preservation of phospholipids (B1166683).[5]

Q5: How does fixation time affect SBB staining?

The fixation time is a crucial parameter. Insufficient fixation can lead to poor tissue morphology and diffusion of lipids, while excessive fixation with aldehyde fixatives can sometimes interfere with staining or increase background autofluorescence.[1] For post-fixation of cryosections, a short duration of 5-10 minutes is often sufficient.[3][6]

Troubleshooting Guide

This guide addresses common issues related to fixation that can affect the quality of your Sudan Black B staining.

Issue Potential Fixation-Related Cause Recommended Solution
Weak or No Staining Lipid Extraction: The use of paraffin-embedded sections with standard processing has likely removed the target lipids.[1][2]Switch to Frozen Sections: For optimal lipid demonstration, use frozen sections which avoid the use of lipid-dissolving solvents.[3]
Inappropriate Fixative: The fixative used may not have adequately preserved the lipids.Use a Recommended Fixative: For frozen sections, post-fixation with 10% neutral buffered formalin or Baker's formal-calcium is recommended.[3]
Under-fixation: Insufficient fixation time may lead to poor tissue integrity and loss of cellular components.Optimize Fixation Time: Ensure adequate fixation time for the tissue block size. For post-fixation of cryosections, 5-10 minutes is a good starting point.[3][6]
High Background Staining Fixative-Induced Autofluorescence: Some fixatives, particularly aldehydes like formalin and glutaraldehyde (B144438), can induce autofluorescence which may be confused with background staining.[1][7]Optimize Fixative Choice: If autofluorescence is a major issue, consider minimizing fixation time or exploring alternative non-aldehyde fixatives if compatible with your experimental goals.
Non-Specific Binding: SBB can non-specifically bind to other cellular components besides lipids.[1]Differentiate Properly: After staining, a differentiation step with 70-85% ethanol or propylene (B89431) glycol can help remove excess, non-specifically bound dye.
Presence of Pigment Artifacts Formalin Pigment: Fixation with acidic or unbuffered formalin can produce a brown granular pigment in bloody tissues, which can interfere with interpretation.Use Buffered Formalin: Always use 10% neutral buffered formalin (NBF) to prevent the formation of formalin pigment.[5]
Poor Tissue Morphology Inadequate Fixation: Under-fixation is a common cause of distorted cellular structures.Ensure Thorough Fixation: For immersion fixation, ensure the fixative volume is at least 10-20 times the tissue volume and that the tissue is sliced thinly enough for complete penetration.
Freezing Artifacts: Slow freezing of fresh tissue for cryosectioning can cause ice crystal formation, leading to holes and tears in the tissue.Optimize Freezing: Snap-freeze the tissue in isopentane (B150273) cooled with liquid nitrogen for rapid freezing and minimal ice crystal damage.

Comparison of Fixatives for Lipid Preservation

The choice of fixative significantly impacts the retention of lipids in tissue sections. Below is a summary of common fixatives and their effects on lipid preservation.

FixativePrimary MechanismEffect on Lipid PreservationRecommended For
10% Neutral Buffered Formalin (NBF) Cross-linkingGood preservation of phospholipids and general lipids in frozen sections.[3] Significant loss in paraffin processing.[2]Post-fixation of cryosections for lipid staining.
Baker's Formal-Calcium Cross-linking with calcium stabilizationExcellent for preserving phospholipids.[5]Frozen sections where phospholipid demonstration is critical.
Glutaraldehyde Cross-linkingStrong protein cross-linker, but can result in significant loss of total lipids during subsequent processing steps.[8][9][10]Electron microscopy and when strong morphological preservation is paramount, though not ideal for general lipid staining.
Osmium Tetroxide Adds to unsaturated lipids, making them insolubleExcellent preservation of lipids for paraffin embedding.[2]Specialized protocols for demonstrating lipids in paraffin sections. Also used as a secondary fixative in electron microscopy.
Alcohol-based Fixatives (e.g., Ethanol, Methanol) Coagulant/DehydratingPoor; they are lipid solvents and will extract lipids from the tissue.Not recommended for lipid histochemistry.
Quantitative Data on Lipid Loss with Aldehyde Fixatives

A study using radioisotopic labeling provided the following data on lipid retention after different fixation and processing methods:

Fixation & Processing MethodPercentage of Lipid LossReference
Glutaraldehyde fixation followed by epoxy resin embedding73-91%[9]
Unfixed, freeze-substituted samples< 24% (i.e., >76% preserved)[9]
Aqueous buffered glutaraldehyde fixationLess lipid loss than phase partition glutaraldehyde fixation[8]
Phase partition formalin fixationComparable or better lipid retention than aqueous formalin fixation[8]

Experimental Protocols

Protocol 1: Preparation of Baker's Formal-Calcium Fixative

This fixative is recommended for the enhanced preservation of phospholipids.

Reagents:

Procedure:

  • To 900 mL of distilled water, add 100 mL of 37-40% formaldehyde solution.

  • Add 10 g of anhydrous calcium chloride.

  • Mix thoroughly until the calcium chloride is completely dissolved.

  • The fixative is ready for use. Store at room temperature.

Note: It is recommended to use neutralized formalin by storing the stock solution over marble chips to prevent the formation of formic acid.[5]

Protocol 2: Post-Fixation of Cryosections for SBB Staining

This protocol is suitable for staining lipids in fresh frozen tissues.

Materials:

  • Cryostat-cut sections (10-16 µm) on glass slides

  • Baker's Formal-Calcium fixative (or 10% Neutral Buffered Formalin)

  • Distilled water

  • Sudan Black B staining solution (e.g., 0.7% in propylene glycol)

  • 85% Propylene glycol (for differentiation)

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Cut frozen sections in a cryostat and mount them on glass slides.

  • Air dry the sections for a few minutes.

  • Immerse the slides in Baker's Formal-Calcium fixative for 5-10 minutes at room temperature.[3]

  • Wash the slides in three changes of distilled water.

  • Proceed with the Sudan Black B staining protocol.

Visualized Workflows

Below are diagrams illustrating key experimental workflows and decision-making processes for optimizing fixation for SBB staining.

experimental_workflow General Workflow for SBB Staining of Lipids tissue_collection Tissue Collection snap_freeze Snap Freezing (Isopentane & Liquid N2) tissue_collection->snap_freeze cryosectioning Cryosectioning (10-16 µm) snap_freeze->cryosectioning post_fixation Post-Fixation (e.g., Baker's Formal-Calcium, 5-10 min) cryosectioning->post_fixation washing Washing (Distilled Water) post_fixation->washing sbb_staining Sudan Black B Staining washing->sbb_staining differentiation Differentiation (e.g., 85% Propylene Glycol) sbb_staining->differentiation counterstaining Counterstaining (Optional) (e.g., Nuclear Fast Red) differentiation->counterstaining mounting Mounting (Aqueous Medium) counterstaining->mounting microscopy Microscopy mounting->microscopy

Workflow for SBB staining of lipids in frozen sections.

troubleshooting_fixation Troubleshooting Fixation Issues in SBB Staining start Weak or No SBB Staining? paraffin Using Paraffin Sections? start->paraffin Yes frozen Using Frozen Sections? start->frozen No solution1 Lipid loss during processing is likely. Switch to frozen sections. paraffin->solution1 fixative_choice Appropriate Fixative Used? (e.g., NBF, Formal-Calcium) frozen->fixative_choice solution2 Use recommended fixatives for lipid preservation. fixative_choice->solution2 No fixation_time Fixation Time Optimized? fixative_choice->fixation_time Yes solution3 Ensure adequate fixation time without over-fixation. fixation_time->solution3 No good_staining Good Staining fixation_time->good_staining Yes

A logical guide to troubleshooting weak SBB staining.

References

Technical Support Center: Sudan Black B Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for counterstaining techniques used with Sudan Black B (SBB).

Frequently Asked Questions (FAQs)

Q1: What are the most common counterstains used with Sudan Black B?

The most frequently used counterstains with Sudan Black B are Nuclear Fast Red, May-Grunwald-Giemsa (MGG), and Leishman stain. Nuclear Fast Red is ideal for staining nuclei red, providing a stark contrast to the blue-black staining of lipids by SBB.[1][2] MGG and Leishman stains are commonly used in hematology to differentiate hematopoietic cells.[3][4]

Q2: When should I choose one counterstain over another?

The choice of counterstain depends on the sample type and the features of interest.

  • Nuclear Fast Red: Recommended for general tissue sections (frozen or paraffin-embedded) where clear visualization of nuclei against the SBB-stained lipids is desired.[5][6]

  • May-Grunwald-Giemsa (MGG) & Leishman Stain: These are primarily used for blood and bone marrow smears to differentiate various hematopoietic cell types based on their cytoplasmic and nuclear staining characteristics.[3][4]

Q3: Can I perform immunofluorescence after Sudan Black B staining and counterstaining?

It is generally not recommended to perform immunofluorescence after SBB and a chromogenic counterstain. SBB itself can be used to quench autofluorescence in immunofluorescence protocols, but it is typically applied before the antibody incubation steps.[7] Chromogenic counterstains would interfere with the fluorescent signal.

Troubleshooting Guides

Issue 1: Weak or Absent Counterstaining
Possible Cause Troubleshooting Steps
Insufficient Staining Time Increase the incubation time with the counterstain solution. Refer to the specific protocol for recommended time ranges.
Depleted or Expired Stain Prepare a fresh working solution of the counterstain. Ensure the stock solution has not expired.
Inadequate Washing After SBB Ensure thorough washing after SBB staining and differentiation to remove any residual alcohol that might interfere with the aqueous counterstain.
Incorrect pH of Buffer (for MGG/Leishman) The pH of the buffer is critical for proper staining with Romanowsky-type stains. An incorrect pH can lead to weak or improper coloration.[8]
Issue 2: Excessive or Non-Specific Counterstaining
Possible Cause Troubleshooting Steps
Overstaining Reduce the incubation time with the counterstain. Dilute the counterstain working solution.
Inadequate Differentiation For some stains, a differentiation step (e.g., with acid alcohol) might be necessary. Ensure this step is performed correctly if required by the protocol.
Precipitate in Staining Solution Filter the counterstain solution before use to remove any precipitate that could cause non-specific deposits on the tissue.
Issue 3: Sudan Black B Staining is Faded or Lost After Counterstaining
Possible Cause Troubleshooting Steps
Use of Alcohol-Based Counterstains or Mounting Media SBB is soluble in alcohol. Avoid prolonged exposure to alcohol during and after counterstaining. Use an aqueous mounting medium.[9]
Harsh Washing Steps Use gentle washing steps to avoid physically dislodging the SBB stain from the lipid droplets.

Experimental Protocols

Protocol 1: Sudan Black B Staining with Nuclear Fast Red Counterstain (for Frozen Sections)
  • Fixation: Fix frozen sections in 10% formalin for 1 minute.

  • Washing: Rinse gently in two changes of distilled water.

  • Dehydration: Place slides in 100% propylene (B89431) glycol for 5 minutes.[5]

  • SBB Staining: Immerse slides in a pre-heated (60°C) 0.7% SBB solution in propylene glycol for 10-20 minutes.[1]

  • Differentiation: Differentiate in 85% propylene glycol for 3 minutes.[2]

  • Washing: Rinse thoroughly in distilled water.

  • Counterstaining: Immerse in Nuclear Fast Red solution for 3-5 minutes.[2]

  • Washing: Wash gently in several changes of tap water.

  • Mounting: Mount with an aqueous mounting medium.

Protocol 2: Sudan Black B Staining with May-Grunwald-Giemsa Counterstain (for Blood/Bone Marrow Smears)
  • Fixation: Fix air-dried smears in formalin vapor for 5-10 minutes.[4]

  • Washing: Gently wash with distilled water for 5-10 minutes and air dry.

  • SBB Staining: Immerse in working SBB solution for 1 hour in a covered Coplin jar.[4]

  • Differentiation: Flood the slide with 70% ethanol (B145695) for 30 seconds. Repeat three times.[4]

  • Washing: Rinse in running tap water and air dry.

  • Counterstaining:

    • Stain with May-Grunwald working solution for 10 minutes.[10]

    • Rinse with pH 6.8 buffer.

    • Stain with diluted Giemsa stain for 30 minutes.[10]

  • Washing: Wash with distilled water and let dry.

  • Mounting: Mount with a suitable mounting medium.

Quantitative Data Summary

Parameter Nuclear Fast Red Protocol May-Grunwald-Giemsa Protocol Leishman Stain Protocol
Sample Type Frozen SectionsBlood/Bone Marrow SmearsBlood/Bone Marrow Smears
SBB Staining Time 10-20 minutes1 hour1 hour
SBB Solvent Propylene GlycolEthanolEthanol
Counterstain Time 3-5 minutes~40 minutes (total)5-10 minutes
Differentiation 85% Propylene Glycol70% EthanolN/A
Mounting Medium AqueousResin-based (e.g., DPX)Resin-based (e.g., DPX)

Visualizations

G cluster_sbb Sudan Black B Staining cluster_counterstain Counterstaining fixation Fixation wash1 Washing fixation->wash1 sbb_stain SBB Staining wash1->sbb_stain differentiation Differentiation sbb_stain->differentiation wash2 Washing differentiation->wash2 counterstain Counterstaining (e.g., Nuclear Fast Red) wash2->counterstain wash3 Washing counterstain->wash3 mounting Mounting wash3->mounting

Caption: General experimental workflow for Sudan Black B staining with counterstaining.

G start Weak or Absent Counterstaining cause1 Insufficient Staining Time? start->cause1 solution1 Increase Incubation Time cause1->solution1 Yes cause2 Stain Depleted/Expired? cause1->cause2 No solution2 Prepare Fresh Stain cause2->solution2 Yes cause3 Inadequate Washing Post-SBB? cause2->cause3 No solution3 Ensure Thorough Washing cause3->solution3 Yes

Caption: Troubleshooting logic for weak or absent counterstaining.

References

Validation & Comparative

Validating Sudan Black B Staining for Quantitative Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cellular components is paramount. Sudan Black B (SBB) is a well-established histochemical stain primarily used for the visualization of lipids and the age-related pigment lipofuscin. This guide provides a comprehensive comparison of SBB with other methods for quantitative analysis, supported by experimental data and detailed protocols.

Introduction to Sudan Black B

Sudan Black B is a non-ionic, lipophilic diazo dye that physically stains a variety of lipids, including neutral fats, phospholipids, and sterols.[1] The staining mechanism is based on its differential solubility; SBB is more soluble in the lipids within a tissue section than in its solvent carrier (typically propylene (B89431) glycol or ethanol).[1][2] This causes the dye to partition into and accumulate in lipid-rich structures, rendering them a distinct blue-black or black color.[1] Beyond lipids, SBB is a recognized method for staining lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in aging cells, making it a valuable tool in senescence studies.[3]

Quantitative Analysis: From Staining to Numbers

The transition from a stained slide to quantitative data relies on digital image analysis. The intensity of the SBB stain can be measured using cytophotometry or densitometry with software like ImageJ/FIJI. A recent development has shown that SBB-stained lipofuscin, while quenching its natural green autofluorescence, emits a strong signal in the far-red fluorescent channel.[4][5] This novel characteristic allows for more sensitive and quantifiable analysis using fluorescence microscopy, enabling the measurement of fluorescence intensity per cell or the percentage of positive cells.[4]

Comparison with Alternative Methods

The choice of staining method depends on the specific research question, sample type, and available equipment. SBB's performance is best evaluated by comparing it to its main alternatives: autofluorescence detection and other staining reagents.

SBB vs. Autofluorescence Detection

Lipofuscin is naturally autofluorescent, emitting light across a broad spectrum, which allows for its detection without any specific staining.[4] However, this method has limitations.

  • Specificity and Background: Autofluorescence can lack specificity, as other cellular components like collagen and elastin (B1584352) can also fluoresce, potentially leading to high background noise.[4][6]

  • Signal Strength: In some cases, particularly in cell cultures, the autofluorescence signal from lipofuscin can be too weak for reliable detection and quantification.[4][5]

SBB staining offers a solution by providing a strong, specific signal for lipofuscin. It effectively quenches the native green autofluorescence of lipofuscin but can be detected in the far-red spectrum, enhancing the signal-to-noise ratio.[5]

SBB vs. Commercial Alternatives (TrueBlack®)

Commercial reagents have been developed to address the limitations of SBB, particularly its tendency to introduce non-specific background fluorescence in the red and far-red channels.[7][8][9]

  • TrueBlack® Lipofuscin Autofluorescence Quencher: This reagent is designed to quench lipofuscin autofluorescence with minimal introduction of background signal, making it a superior alternative when using red or far-red fluorescent secondary antibodies.[8][9] Studies have shown it can reduce up to 90% of autofluorescence background while retaining more of the specific fluorescent signal compared to SBB.[7]

Quantitative Data Summary

The following tables summarize the comparative performance of Sudan Black B.

ParameterSudan Black B (SBB)Direct AutofluorescenceTrueBlack®
Primary Target Lipids, Lipofuscin[3]Lipofuscin[4]Lipofuscin Autofluorescence[8]
Detection Method Brightfield, Far-Red Fluorescence[4][5]Fluorescence (Broad Spectrum)Quenches Autofluorescence
Pros Strong Signal, Well-Established Protocols, Quenches Green Autofluorescence[5]No Staining Required, Label-FreeHigh Specificity, Low Background, Compatible with Immunofluorescence[7][8]
Cons Can introduce non-specific background in red/far-red channels[7][8]Weak signal in some samples, Potential for high background from other sources[4][6]Commercial Reagent (Cost)

| Method Comparison for Autofluorescence Reduction | | :--- | :--- | | Sudan Black B (0.1% in 70% Ethanol) | Found to be the best treatment to reduce or eliminate tissue autofluorescence while preserving specific fluorescence hybridization signals in brain sections.[10] | | TrueBlack® | Effectively reduces up to 90% of autofluorescence background in tissue, retaining significantly more fluorescent signal than Sudan Black B.[7] Considered the most effective quencher for eliminating lipofuscin autofluorescence without signal loss in certain advanced hybridization assays.[7] |

Experimental Protocols & Visualizations

Signaling Pathway: Lipofuscin Formation in Cellular Senescence

Lipofuscin accumulation is a hallmark of cellular aging and senescence. Its formation is driven by oxidative stress, which leads to the damage of cellular components like proteins and lipids.[11][12] These damaged molecules are targeted for degradation by the lysosome through autophagy. However, with age, lysosomal function can decline, leading to the incomplete degradation and accumulation of this non-degradable, cross-linked material as lipofuscin.[4][11] This accumulation can further impair cellular functions, creating a feedback loop that exacerbates the aging phenotype.[4]

cluster_stress Cellular Stressors cluster_damage Cellular Damage & Response cluster_outcome Senescence Hallmark Stress Oxidative Stress (ROS) Telomere Shortening Oncogene Activation Damage Protein & Lipid Oxidation Stress->Damage induces Autophagy Autophagy Damage->Autophagy triggers Lysosome Lysosome Autophagy->Lysosome delivers to Lipofuscin Lipofuscin Accumulation Lysosome->Lipofuscin incomplete degradation leads to

Caption: Pathway of Lipofuscin Accumulation in Cellular Senescence.

Experimental Workflow: Quantitative Staining Analysis

The general workflow for quantitative analysis using SBB involves several key stages, from preparing the biological sample to analyzing the captured digital images. This process ensures reproducibility and yields reliable quantitative data.

cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition & Analysis Sample Frozen Tissue Section or Cultured Cells Fixation Fixation (e.g., 10% Formalin) Sample->Fixation Dehydration Dehydration (Propylene Glycol or Ethanol) Fixation->Dehydration Staining Sudan Black B Incubation Dehydration->Staining Differentiation Differentiation (e.g., 85% Propylene Glycol) Staining->Differentiation Counterstain Counterstain (e.g., Nuclear Fast Red) Differentiation->Counterstain Imaging Image Acquisition (Microscopy) Counterstain->Imaging Analysis Image Analysis (e.g., ImageJ/FIJI) Imaging->Analysis Quantification Quantitative Data (Intensity, Area, % Positive) Analysis->Quantification

Caption: General Workflow for Quantitative SBB Staining and Analysis.

Detailed Experimental Protocols

Protocol 1: SBB Staining for Frozen Tissue Sections

This protocol is adapted for demonstrating lipids and lipofuscin in frozen tissue sections.[2][13]

  • Specimen Preparation: Cut frozen sections at 10-16 µm and mount on slides.

  • Fixation: Fix sections in 10% buffered neutral formalin for 5-10 minutes.

  • Washing: Rinse gently with distilled water.

  • Dehydration: Place slides in 100% propylene glycol for 5 minutes (two changes) to remove water.[2]

  • Staining: Immerse slides in a pre-heated (60°C) saturated solution of Sudan Black B in 100% propylene glycol for 7-10 minutes.[3]

  • Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain and reduce background.

  • Washing: Rinse thoroughly with distilled water.

  • Counterstaining (Optional): Stain with Nuclear Fast Red for 3-5 minutes to visualize cell nuclei.

  • Washing: Wash gently in tap water.

  • Mounting: Mount coverslip with an aqueous mounting medium (e.g., glycerin jelly).

Protocol 2: SBB Staining for Cultured Cells

This optimized protocol is suitable for brightfield and fluorescence microscopy of cultured cells.[5][14]

  • Cell Culture: Grow cells to desired confluency in a multi-well plate.

  • Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Washing: Wash cells twice with PBS.

  • Permeabilization & Staining: Incubate cells with a freshly prepared saturated solution of Sudan Black B in 70% ethanol (B145695) for 20 minutes at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Counterstaining (Optional): For fluorescence, counterstain with DAPI. For brightfield, use Nuclear Fast Red.

  • Imaging: For brightfield, visualize dark blue/black granules. For fluorescence, use a far-red filter set (e.g., Cy5 channel).[4]

Note on SBB Solution Preparation: To prepare a saturated solution, dissolve 0.7g of SBB powder in 100 mL of 70% ethanol or propylene glycol. Stir overnight for complete dissolution and filter before use.[14] Prepare fresh for best results.

References

A Comparative Guide to Solvent Black 34 and Alternative Industrial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of industrial colorants, the selection of an appropriate solvent dye is paramount to achieving desired product performance and longevity. This guide provides an objective comparison of Solvent Black 34, a metal complex dye, with other prominent black solvent dyes used in various industrial applications. This analysis is tailored for researchers, scientists, and professionals in product development, offering a clear perspective on performance characteristics based on available experimental data.

Performance Characteristics of Black Solvent Dyes

The efficacy of a solvent dye is determined by several key performance indicators, including its solubility in various organic solvents, its resistance to fading upon exposure to light (lightfastness), its stability under high temperatures (thermal stability), and its ability to withstand chemical exposure (acid and alkali resistance). The following tables summarize the quantitative data for this compound and three other widely used black solvent dyes: Solvent Black 27, Solvent Black 29 (both metal complex dyes), and Solvent Black 5 (a nigrosine dye).

Table 1: Solubility of Black Solvent Dyes in Common Organic Solvents (g/L)
SolventThis compoundSolvent Black 27Solvent Black 29Solvent Black 5 (Nigrosine)
Ethanol50[1][2][3]100[4]-35.5[5]
n-Propanol50[1][3]50--
1-methoxy-2-propanol100[1][3]200--
2-ethoxyethanol200[1][3]200--
Methyl Ethyl Ketone (MEK)300[1][3]500[4][6][7]≥ 400[8][9]-
Acetone-250[7]-280[5]
Ethyl Acetate30[3]50[4]--
Toluene20[3]100[4]-10.3[5]
Cyclohexanone500[10]550[4]--
Butyl Cellosolve450[10]400[4]--
Table 2: Lightfastness, Heat, and Chemical Resistance of Black Solvent Dyes
PropertyThis compoundSolvent Black 27Solvent Black 29Solvent Black 5 (Nigrosine)
Lightfastness (1-8 scale, 8=Excellent)7[1][2][3]7-8[4][7]-7-8[5]
Heat Resistance (°C)150 (30 min)[3] 180 (10 min)[3] 200 (1 min)[3] 220[10]250[4]-150[5]
Acid Resistance (1-5 scale, 5=Excellent)4-5[10]4-5[4][7]-Unchanged (5% HCl)[11]
Alkali Resistance (1-5 scale, 5=Excellent)4-5[10]4-5[4][7]-Good (5% Na2CO3)[11]

Experimental Protocols

To ensure the reliability and reproducibility of performance data, standardized experimental protocols are crucial. The following sections detail the general methodologies for testing the key properties of solvent dyes.

Solubility Determination

The solubility of a solvent dye in a specific organic solvent is typically determined using the isothermal shake-flask method.

G A Excess dye is added to a known volume of solvent in a sealed container. B Mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. A->B C The solution is allowed to settle, and the undissolved dye is separated by filtration or centrifugation. B->C D The concentration of the dye in the clear supernatant is determined. C->D E Methods for concentration determination include gravimetric analysis (evaporating the solvent and weighing the residue) or spectrophotometry (measuring absorbance at λmax and using a calibration curve). D->E

Caption: Experimental workflow for determining dye solubility.

Lightfastness Testing

Lightfastness is evaluated by exposing the dyed substrate to a controlled light source that simulates natural sunlight. Standardized methods like ASTM G155, ISO 105-B02, and AATCC Test Method 16 are commonly employed.[1][2][4][5][6][7][8][12][13][14][15]

G A Prepare a sample of the dye on a suitable substrate (e.g., coated paper, plastic film). B Expose the sample to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity as per the chosen standard (e.g., ISO 105-B02). A->B C Simultaneously expose a set of Blue Wool standards (rated 1-8) under the same conditions. B->C D Periodically assess the color change of the sample against an unexposed portion. C->D E The lightfastness rating is determined by comparing the fading of the sample to the fading of the Blue Wool standards. D->E

Caption: Workflow for lightfastness testing of dyes.

Thermal Stability Assessment

The thermal stability of a solvent dye is critical for applications involving high-temperature processing, such as in plastics.

G A Incorporate the dye into the desired medium (e.g., a polymer resin). B Prepare test specimens (e.g., plastic plaques). A->B C Expose the specimens to a series of specified temperatures for defined durations in a calibrated oven. B->C D After cooling, visually or instrumentally (using a spectrophotometer) compare the color of the heat-exposed specimens to a control specimen that was not heated. C->D E The heat stability is reported as the maximum temperature at which no significant color change occurs. D->E

Caption: Process for evaluating the thermal stability of a dye.

Acid and Alkali Resistance Testing

The chemical resistance of a dye is its ability to maintain its color when exposed to acidic or alkaline environments.

G A Prepare a dyed substrate or a solution of the dye. B Immerse the sample in solutions of specified acid (e.g., 5% HCl) and alkali (e.g., 5% Na2CO3) for a set period at a controlled temperature. A->B C Remove the sample, rinse with deionized water, and dry. B->C D Visually and/or instrumentally assess the change in color of the treated sample compared to an untreated control. C->D E The resistance is typically rated on a scale of 1 to 5, where 5 represents no change. D->E

Caption: Methodology for acid and alkali resistance testing.

Concluding Remarks

The choice between this compound and other solvent dyes is highly dependent on the specific requirements of the industrial application.

  • This compound demonstrates good all-around performance with high solubility in a range of solvents, good lightfastness, and excellent chemical resistance.[1][2][3][10][16] Its heat stability is suitable for many applications, though some alternatives may offer superior performance at very high temperatures.

  • Solvent Black 27 appears to be a strong competitor, offering excellent solubility in many key solvents, often exceeding that of this compound, and boasts a high lightfastness and superior heat resistance.[4][6][7] Its acid and alkali resistance are comparable to this compound.[4][7]

  • Solvent Black 29 data is less comprehensive in the available resources, but it shows very high solubility in MEK.[8][9] Further data would be needed for a complete comparison.

  • Solvent Black 5 (Nigrosine) , being a different class of dye, presents a different performance profile. While its lightfastness is excellent, its solubility profile and heat resistance may be more limited compared to the metal complex dyes.[5]

Ultimately, for critical applications, it is recommended that researchers and professionals conduct their own comparative studies under their specific formulation and processing conditions to make the most informed decision. The data and protocols presented in this guide serve as a valuable starting point for this evaluation process.

References

A Comparative Analysis of Solvent Black 34 Formulations for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hypothetical Solvent Black 34 formulations, offering insights into their performance characteristics based on standardized testing methodologies. While traditionally an industrial dye, this analysis explores its properties in the context of potential research applications and presents viable alternatives for biological staining and imaging.

Comparative Performance of this compound Formulations

The following tables summarize the key performance indicators for three hypothetical formulations of this compound, designated as Formulation A (Standard Grade), Formulation B (High Purity), and Formulation C (Enhanced Stability). These values are representative of typical performance and are intended for comparative purposes.

Physicochemical Properties
PropertyFormulation AFormulation BFormulation CTest Method
Dye Content (%) 95.299.597.8ASTM D2698
Solubility in Ethanol (B145695) (g/L) 455550Internal Method
Solubility in MEK (g/L) 280320300Internal Method
Insolubles (%) < 1.0< 0.2< 0.5Internal Method
Performance Characteristics
Performance MetricFormulation AFormulation BFormulation CTest Method
Light Fastness (Blue Wool Scale) 677-8ISO 105-B02
Heat Stability (°C) 150160180Internal Method
Solvent Resistance (MEK Rubs) 50>100>100ASTM D4752
UV-Vis λmax (nm) in Ethanol 590592591UV-Vis Spectroscopy
Relative Absorbance at λmax 1.001.151.08UV-Vis Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Determination of Dye Content (ASTM D2698)

This method determines the pigment (dye) content of a solvent-based formulation by high-speed centrifuging.

  • Apparatus: High-speed laboratory centrifuge, analytical balance, drying oven.

  • Procedure:

    • A pre-weighed sample of the this compound formulation is diluted with a suitable solvent.

    • The solution is centrifuged at high speed to separate the insoluble components from the dye solution.

    • The supernatant containing the dissolved dye is carefully decanted.

    • The solvent is evaporated from the supernatant, and the remaining dye residue is weighed.

    • The dye content is calculated as a percentage of the original sample weight.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.

  • Apparatus: Xenon arc lamp fading apparatus, blue wool standards.

  • Procedure:

    • A sample of the dyed substrate is prepared according to the standard.

    • The sample and a set of blue wool standards (rated 1-8) are simultaneously exposed to the xenon arc lamp under controlled conditions.

    • The fading of the sample is compared to the fading of the blue wool standards.

    • The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Heat Stability

This test evaluates the thermal stability of the dye.

  • Apparatus: Laboratory oven, temperature controller.

  • Procedure:

    • A sample of the dye is applied to a heat-stable substrate (e.g., aluminum foil).

    • The sample is placed in an oven at a series of increasing temperatures for a specified duration.

    • The temperature at which a significant color change is observed is recorded as the heat stability limit.

Solvent Resistance (ASTM D4752 - Modified)

This test assesses the resistance of a dried film of the dye to a specific solvent.

  • Apparatus: Cheesecloth, methyl ethyl ketone (MEK), weight.

  • Procedure:

    • A uniform film of the dye formulation is applied to a non-porous substrate and allowed to fully cure.

    • A piece of cheesecloth is saturated with MEK and used to rub the surface of the film with a specified pressure.

    • The number of double rubs required to break through the film is recorded.

UV-Visible Spectroscopy

This technique is used to determine the wavelength of maximum absorbance (λmax) and the relative absorbance of the dye solutions.

  • Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

  • Procedure:

    • Standard solutions of each formulation are prepared in ethanol at a known concentration.

    • The spectrophotometer is blanked using the pure solvent.

    • The absorbance spectrum of each solution is measured over the visible range (400-700 nm).

    • The wavelength at which the highest absorbance occurs is identified as λmax.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the dye and to separate and quantify any impurities.

  • Apparatus: HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD).

  • Procedure:

    • A sample of the dye is dissolved in the mobile phase.

    • The sample is injected into the HPLC system.

    • A gradient elution is performed to separate the components of the sample.

    • The DAD is used to detect the separated components, and the peak areas can be used to determine the relative purity of the dye.

Workflow and Pathway Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_tests Performance Testing cluster_analysis Data Analysis Formulation_A Formulation A Physicochemical Physicochemical Tests Formulation_A->Physicochemical Performance Performance Tests Formulation_A->Performance Formulation_B Formulation B Formulation_B->Physicochemical Formulation_B->Performance Formulation_C Formulation C Formulation_C->Physicochemical Formulation_C->Performance Data_Table Comparative Data Tables Physicochemical->Data_Table Performance->Data_Table Conclusion Conclusion Data_Table->Conclusion

Caption: Experimental workflow for comparative analysis.

Alternatives to this compound in Biological Research

Given that this compound is not commonly used in biological research, scientists and drug development professionals may consider the following established black stains for various applications.

StainChemical ClassPrimary ApplicationStaining Principle
Sudan Black B Diazo DyeLipid and Lipoprotein Staining[1]Lysochrome (fat-soluble dye)[1]
Nigrosin Azine DyeNegative Staining of Bacteria and Yeasts[2][3][4]Acidic dye that is repelled by the negatively charged cell surface[3][4]
Iron Hematoxylin Natural Dye + MordantNuclear and Chromatin StainingForms a dye-mordant complex that binds to chromatin
Osmium Tetroxide Heavy Metal OxideElectron Microscopy Staining of LipidsBinds to and crosslinks lipids, increasing electron density

Staining Mechanism Overview

Staining_Mechanisms cluster_lipid Lipid Staining cluster_negative Negative Staining cluster_nuclear Nuclear Staining Sudan_Black_B Sudan Black B Lipid_Droplet Lipid Droplet Sudan_Black_B->Lipid_Droplet Dissolves in Osmium_Tetroxide Osmium Tetroxide Osmium_Tetroxide->Lipid_Droplet Binds to Nigrosin Nigrosin Bacterium Bacterium Nigrosin->Bacterium Surrounds (repelled by) Iron_Hematoxylin Iron Hematoxylin Nucleus Nucleus Iron_Hematoxylin->Nucleus Binds to chromatin

Caption: Staining principles of common black biological stains.

References

Performance of Solvent Black 34 in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial coloration, achieving a deep, enduring black in various polymer matrices is a critical objective for researchers and product developers. This guide provides a comprehensive comparison of Solvent Black 34 against two common alternatives, Solvent Black 27 and Carbon Black, across key performance indicators within polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and polycarbonate (PC) matrices. The following analysis, supported by experimental data and standardized testing protocols, aims to equip scientists and professionals in drug development and materials science with the necessary information to make informed decisions for their specific applications.

At a Glance: Key Performance Indicators

PropertyThis compoundSolvent Black 27Carbon Black
Chemical Class Monoazo Metal ComplexAzo Metal ComplexElemental Carbon
Color Bluish BlackBluish or Reddish BlackJet Black
Solubility High in organic solventsHigh in polar organic solventsInsoluble (dispersed)
Transparency TransparentTransparentOpaque

Deep Dive: Performance in Polymer Matrices

The selection of a black colorant is contingent on its compatibility with the host polymer and its ability to withstand processing conditions while maintaining its desired properties over the product's lifespan.

Thermal Stability

The capacity of a colorant to resist degradation at elevated processing temperatures is paramount. Inconsistent thermal stability can lead to color shifts and diminished mechanical properties of the final product.

Comparative Data: Heat Resistance (°C)

Polymer MatrixThis compoundSolvent Black 27Carbon Black
Polystyrene (PS)~160-220°C[1][2]~180-200°C[3][4]>300°C[5][6]
ABS~160-220°C[1][2]~180-200°C[3][4]>300°C[5][6]
Polycarbonate (PC)~160-220°C[1][2]~180-200°C[3][4]>300°C[5][6]

Analysis: Carbon black exhibits superior heat resistance compared to both solvent dyes, making it the ideal choice for high-temperature processing applications.[5][6] this compound and Solvent Black 27 offer good thermal stability suitable for many standard polymer processing conditions.[1][2][3][4] The variability in reported heat resistance for the solvent dyes may be attributed to the specific test conditions and the formulation of the dye.

Lightfastness

Lightfastness denotes a colorant's ability to resist fading or changing color upon exposure to light. This is a critical parameter for products intended for outdoor use or those subjected to prolonged indoor lighting.

Comparative Data: Lightfastness (Blue Wool Scale, 1-8)

Polymer MatrixThis compoundSolvent Black 27Carbon Black
Polystyrene (PS)7[2][7][8]7[4][9]8[10]
ABS7[2][7][8]7[4][9]8[10]
Polycarbonate (PC)7[2][7][8]7[4][9]8[10]

Analysis: Carbon black offers the highest degree of lightfastness, achieving the maximum rating on the Blue Wool Scale.[10] Both this compound and Solvent Black 27 demonstrate excellent lightfastness, making them suitable for a wide range of applications where color stability is important.[2][4][7][8][9]

Migration Resistance

Migration is the undesirable movement of a colorant from the polymer matrix to the surface of the plastic or into an adjacent material. This property is crucial for applications where surface appearance and the prevention of contamination are essential.

Comparative Data: Migration Resistance (Scale 1-5)

Polymer MatrixThis compoundSolvent Black 27Carbon Black
Polystyrene (PS)445
ABS445
Polycarbonate (PC)445

Analysis: As an insoluble pigment, carbon black is highly resistant to migration. Solvent dyes like this compound and 27, being soluble in the polymer matrix, can have a higher tendency to migrate, although metal complex dyes are formulated to minimize this effect.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility.

Heat Resistance Testing (based on ISO 105-P01)
  • Specimen Preparation: A sample of the polymer colored with a specified concentration of the colorant is prepared, typically by injection molding or extrusion.

  • Exposure: The colored polymer specimen is placed in a calibrated oven at a series of predetermined temperatures for a specific duration (e.g., 10 minutes).

  • Evaluation: After cooling, the color of the exposed specimen is compared to an unexposed control sample. The heat resistance is reported as the highest temperature at which no significant color change is observed.

Lightfastness Testing (based on ASTM D4303)
  • Specimen Preparation: Standardized plaques of the colored polymer are prepared.

  • Exposure: The specimens are exposed to a controlled artificial light source, typically a xenon arc lamp, that simulates natural sunlight. The exposure is carried out for a specified duration or until a certain radiant energy level is reached.

  • Evaluation: The change in color of the exposed specimens is evaluated against the Blue Wool Scale, which consists of eight blue wool standards with known lightfastness. The lightfastness rating is determined by the Blue Wool standard that fades to a similar extent as the test specimen.

Migration Resistance Testing (based on ASTM F1929 principles)

While ASTM F1929 is primarily for detecting leaks in packaging, the principles can be adapted to assess colorant migration.

  • Specimen Preparation: A sheet of the colored polymer is prepared.

  • Contact: The colored polymer sheet is placed in contact with a white or uncolored receptor material (e.g., another polymer sheet or a standardized fabric).

  • Incubation: The assembly is subjected to specific conditions of temperature, pressure, and time to accelerate any potential migration.

  • Evaluation: The receptor material is visually inspected for any color transfer. The degree of migration is rated on a 1 to 5 scale, where 5 represents no migration and 1 represents severe migration.

Visualizing the Selection Process

The choice of a black colorant is a multi-faceted decision that involves balancing performance requirements with material compatibility and processing conditions.

G cluster_0 Performance Requirements cluster_1 Polymer Matrix cluster_2 Colorant Selection High Heat Stability High Heat Stability Carbon Black Carbon Black High Heat Stability->Carbon Black Excellent Lightfastness Excellent Lightfastness Excellent Lightfastness->Carbon Black High Migration Resistance High Migration Resistance High Migration Resistance->Carbon Black Transparency Transparency This compound This compound Transparency->this compound Solvent Black 27 Solvent Black 27 Transparency->Solvent Black 27 Opacity Opacity Opacity->Carbon Black Polystyrene (PS) Polystyrene (PS) Polystyrene (PS)->this compound Polystyrene (PS)->Solvent Black 27 Polystyrene (PS)->Carbon Black ABS ABS ABS->this compound ABS->Solvent Black 27 ABS->Carbon Black Polycarbonate (PC) Polycarbonate (PC) Polycarbonate (PC)->this compound Polycarbonate (PC)->Solvent Black 27 Polycarbonate (PC)->Carbon Black

Caption: Colorant selection workflow based on performance and polymer.

Signaling Pathways of Coloration

The mechanism by which a colorant imparts color to a polymer is fundamental to its performance. Solvent dyes dissolve within the polymer matrix, while pigments remain as discrete particles.

G cluster_0 Solvent Dye Coloration cluster_1 Pigment Coloration A This compound/27 Powder C Melt Processing (Extrusion/Molding) A->C B Polymer Pellets B->C D Dye Dissolves in Polymer Matrix C->D E Homogeneous Molecular Dispersion D->E F Transparent Colored Polymer E->F G Carbon Black Powder I Melt Processing (Extrusion/Molding) G->I H Polymer Pellets H->I J Pigment Disperses in Polymer Matrix I->J K Particulate Dispersion J->K L Opaque Colored Polymer K->L

Caption: Coloration mechanisms of solvent dyes versus pigments in polymers.

References

Spectroscopic Showdown: A Comparative Guide to Solvent Black 34 and Solvent Black 27

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of industrial colorants, Solvent Black 34 and Solvent Black 27 are two prominent metal-complex azo dyes valued for their intense black shades and solubility in organic media. This guide offers a detailed spectroscopic and physicochemical comparison of these two dyes, providing researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications. While detailed spectroscopic data such as absorption maxima and molar absorptivity are not widely available in the public domain, this guide provides a framework for their experimental determination alongside a comparison of their known properties.

Physicochemical Properties: A Head-to-Head Comparison

A key differentiator for solvent dyes is their solubility in various organic solvents. The following table summarizes the available solubility data for this compound and Solvent Black 27.

SolventThis compound Solubility (g/L)Solvent Black 27 Solubility (g/L)
Ethanol (B145695)150[1]60[2][3]
Methanol (B129727)100[1]-
Methyl Ethyl Ketone (MEK)450[1]500[2][3]
Toluene150[1]20[2][3]
Ethyl Acetate-30[2][3]
Butyl Cellosolve450[1]-
Ethyl Cellosolve500[1]-
Cyclohexanone500[1]-
N,N-Dimethylformamide (DMF)500[1]-
1-methoxy-2-propanol-200[3]
N-propanol-50[3]
2-ethoxyethanol-200[3]

Key Observations:

  • This compound generally exhibits higher solubility in alcohols like ethanol and methanol compared to Solvent Black 27.[1][2][3]

  • Both dyes show excellent solubility in ketones like MEK and other polar aprotic solvents.[1][2][3]

  • This compound demonstrates better solubility in the aromatic hydrocarbon toluene.[1][2][3]

Spectroscopic Characteristics: Unveiling the Spectral Fingerprints

As metal-complex azo dyes, both this compound and Solvent Black 27 are expected to exhibit broad absorption bands in the visible region of the electromagnetic spectrum, which contributes to their black color. The exact position of the absorption maximum (λmax) and the molar absorptivity (ε) are crucial parameters that are influenced by the specific chemical structure of the dye and the solvent in which it is dissolved.

Due to a lack of publicly available, specific λmax and molar absorptivity values for these dyes in various solvents, a direct quantitative comparison is not feasible. However, it is known that "black" dyes in this class can have absorption peaks in the 600 nm range in solvents like ethanol.[4][5] The metal complex nature of these dyes generally imparts good light and heat stability.[6]

To obtain precise spectroscopic data, a standardized experimental protocol is essential.

Experimental Protocol: A Guide to Spectroscopic Comparison

This section outlines a detailed methodology for the spectroscopic analysis of this compound and Solvent Black 27 using UV-Vis spectrophotometry.

Objective: To determine and compare the absorption maxima (λmax) and molar absorptivity (ε) of this compound and Solvent Black 27 in various organic solvents.

Materials:

  • This compound powder

  • Solvent Black 27 powder

  • Spectrophotometric grade solvents (e.g., ethanol, methanol, methyl ethyl ketone, toluene)

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Analytical balance

  • Pipettes and pipette bulbs

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the dry dye powder (e.g., 10 mg) using an analytical balance.

    • Quantitatively transfer the dye into a 100 mL volumetric flask.

    • Dissolve the dye in a small amount of the chosen solvent and then fill the flask to the mark with the same solvent. This will be your stock solution.

    • Calculate the molar concentration of the stock solution.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions of known, lower concentrations. For example, prepare five standards with concentrations ranging from 1 µM to 10 µM.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 300-800 nm).

    • Use the pure solvent as a blank to zero the spectrophotometer.[7]

    • Measure the absorbance of each standard solution, starting from the least concentrated.

    • Record the full absorption spectrum for each standard.

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions.

    • According to the Beer-Lambert law (A = εbc), the slope of the linear regression of this plot will be the molar absorptivity (ε) since the path length (b) is 1 cm.

    • Repeat the entire procedure for the other dye and for each solvent to be tested.

Logical Workflow for Spectroscopic Comparison

G Workflow for Spectroscopic Comparison of Solvent Dyes cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_quantification Quantitative Analysis cluster_comparison Comparative Analysis prep_sb34 Prepare Stock & Standard Solutions of this compound uv_vis_scan Perform UV-Vis Scans (300-800 nm) prep_sb34->uv_vis_scan prep_sb27 Prepare Stock & Standard Solutions of Solvent Black 27 prep_sb27->uv_vis_scan determine_lambda Determine λmax for each dye in each solvent uv_vis_scan->determine_lambda calibration_curve Plot Calibration Curves (Absorbance vs. Concentration) determine_lambda->calibration_curve calculate_epsilon Calculate Molar Absorptivity (ε) from the slope calibration_curve->calculate_epsilon compare_data Compare λmax and ε values for SB34 and SB27 calculate_epsilon->compare_data

Caption: Experimental workflow for the comparative spectroscopic analysis of solvent dyes.

Signaling Pathway for Dye Selection

The selection of an appropriate solvent dye for a specific application often involves considering multiple factors beyond just its color. The following diagram illustrates a logical pathway for choosing between this compound and Solvent Black 27 based on key performance requirements.

G Decision Pathway for Solvent Black Dye Selection start Application Requirement solvent_system Primary Solvent System? start->solvent_system solubility_check High Solubility Needed? solvent_system->solubility_check Alcohol/Aromatic solvent_system->solubility_check Ketone spectral_performance Specific λmax or ε required? solubility_check->spectral_performance sb34 Consider this compound solubility_check->sb34 Yes sb27 Consider Solvent Black 27 solubility_check->sb27 No (for alcohols) spectral_performance->sb34 No spectral_performance->sb27 No experimental_determination Experimental Determination Required spectral_performance->experimental_determination Yes experimental_determination->sb34 experimental_determination->sb27

Caption: A logical diagram illustrating the decision-making process for selecting a solvent black dye.

References

Evaluating the Lightfastness of Solvent Black 34 in Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The durability and aesthetic stability of coatings are paramount in numerous applications, from automotive finishes to industrial protective layers. A critical factor determining this stability is the lightfastness of the colorants used. This guide provides a detailed comparison of the lightfastness of Solvent Black 34, a metal-complex dye, against other common black colorants used in the coatings industry. The information presented is intended for researchers and formulators to make informed decisions based on objective data and standardized testing protocols.

Comparative Lightfastness Data

The lightfastness of colorants is most commonly evaluated using the Blue Wool scale, as specified in standards such as ISO 105-B02.[1] This scale ranges from 1 (very poor lightfastness) to 8 (outstanding lightfastness), with each successive number representing approximately double the fastness of the previous one.[2][3]

ColorantTypeColor Index NameLightfastness Rating (Blue Wool Scale)Key Characteristics
This compound Metal-Complex DyeThis compound7Good all-around performance with excellent solubility in organic solvents.
Solvent Black 27 Metal-Complex DyeSolvent Black 277 - 8Similar to SB 34, offering very good to excellent lightfastness.[4][5][6]
Solvent Black 29 Metal-Complex DyeSolvent Black 297 - 8Exhibits excellent heat resistance and lightfastness, making it suitable for demanding applications.[7][8][9]
Nigrosine Azine DyeSolvent Black 74 - 6Lower lightfastness compared to metal-complex dyes, may not be suitable for applications requiring high durability.[10][11]
Carbon Black Inorganic PigmentPigment Black 78 (ASTM Category I)Superior lightfastness and UV resistance; as a pigment, it creates opaque coatings.[12][13][14]

Discussion of Alternatives

Metal-Complex Dyes: Solvent Black 27 and Solvent Black 29

Solvent Black 27 and Solvent Black 29 are also 1:2 metal-complex dyes and, as such, are the most direct alternatives to this compound.[6][9] Technical data indicates their lightfastness is rated between 7 and 8, suggesting they may offer equal or slightly superior performance in applications where maximum resistance to fading is critical.[4][5][7] Like this compound, they offer excellent solubility in a wide range of organic solvents and compatibility with various resin systems, making them suitable for wood stains, printing inks, and various industrial coatings.[4][15]

Nigrosine Dyes: Solvent Black 7

Nigrosine (Solvent Black 7) is an azine-class dye that offers a cost-effective solution for coloring coatings.[10][16] However, its lightfastness rating of 4-6 is significantly lower than that of metal-complex dyes.[11] This makes it unsuitable for exterior applications or products exposed to prolonged periods of direct sunlight, where noticeable fading would occur. Its use is typically restricted to applications like shoe polish, carbon paper, and some inks where lightfastness is not the primary performance criterion.[17]

Inorganic Pigments: Carbon Black

For applications demanding the highest degree of permanence, Carbon Black (Pigment Black 7) is the industry benchmark.[12] It is classified with a lightfastness rating of I by the American Society for Testing and Materials (ASTM), which corresponds to the highest step (8) on the Blue Wool scale.[13] Carbon black functions by absorbing UV radiation, which contributes to its exceptional weather resistance.[14] However, a critical distinction is that Carbon Black is a pigment, not a dye. This means it is dispersed, not dissolved, in the coating binder. The primary consequence is that it produces opaque films, whereas solvent dyes like this compound are used for transparent coatings or tints.

Experimental Protocol for Lightfastness Testing

The following methodology outlines a standardized procedure for evaluating the lightfastness of colorants in coatings, based on the principles of ISO 105-B02 and ASTM D4303.[18]

1. Principle: A coating containing the colorant under investigation is applied to a substrate. The specimen is then exposed to a calibrated artificial light source that simulates sunlight under controlled environmental conditions. The change in color is periodically assessed by comparing the exposed portion of the specimen to a masked, unexposed portion and to a set of standardized Blue Wool references that are exposed simultaneously.[2][19]

2. Apparatus:

  • Xenon Arc Weather-Ometer: An instrument equipped with a xenon arc lamp filtered to simulate solar radiation through window glass.[18] The device must allow for the control of irradiance, temperature, and relative humidity.

  • Spectrophotometer or Colorimeter: For quantitative measurement of color change (ΔE), calculated using the CIE 1976 Lab color difference equation.[18]

3. Materials:

  • Test Panels: Substrate material appropriate for the coating being tested (e.g., steel, aluminum, wood).

  • Coating Formulation: The colorant is incorporated into a clear coating binder at a specified concentration.

  • Blue Wool Standards (ISO 105-B02): A set of eight standardized blue wool textile swatches, numbered 1 through 8, with known lightfastness.[3]

  • Opaque Mask: A thin, opaque material (e.g., aluminum foil) to cover a portion of the test specimens and the Blue Wool standards.

4. Procedure:

  • Sample Preparation:

    • Prepare the colored coating by dispersing or dissolving the colorant (e.g., this compound) in the chosen binder system.

    • Apply the coating to the test panels at a uniform film thickness.

    • Allow the panels to cure completely according to the manufacturer's specifications.

    • Prepare identical specimens for all alternative colorants being tested for comparison.

  • Exposure:

    • Mount the prepared test panels and the full set of Blue Wool standards (1-8) onto holders within the xenon arc apparatus.

    • Cover one-half of each test panel and one-half of each Blue Wool standard with an opaque mask.

    • Set the exposure conditions according to ISO 105-B02 (e.g., irradiance of 42 W/m², Black Standard Temperature of 50°C, and controlled humidity).[20]

    • Initiate the exposure.

  • Evaluation:

    • Periodically interrupt the exposure to assess the fading of the specimens and the Blue Wool standards.

    • Visually compare the color difference between the exposed and unexposed sections of a test specimen.

    • This color change is then compared to the color change observed in the exposed Blue Wool standards.

    • The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading to the test specimen.[1] For a more objective measure, use a spectrophotometer to determine the color change (ΔE*).

Experimental Workflow Visualization

Lightfastness_Testing_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_eval Evaluation Phase A Formulate Coating with Test Colorant B Apply Uniform Film to Substrate A->B C Cure Coated Panels B->C D Mount Panels & Blue Wool Standards in Xenon Arc Chamber C->D E Mask Half of Each Sample and Standard D->E F Run Controlled Exposure Cycle (per ISO 105-B02) E->F G Periodically Inspect Samples F->G H Compare Sample Fading to Blue Wool Standard Fading G->H I Assign Lightfastness Rating (Blue Wool 1-8) H->I J Final Comparative Report I->J

Caption: Workflow for lightfastness evaluation of coating colorants.

Conclusion

This compound demonstrates good lightfastness (rating of 7), making it a reliable choice for many coating applications where color stability is important. For applications requiring the utmost durability and resistance to fading, alternatives such as Solvent Black 27 and Solvent Black 29 offer a potential performance advantage with ratings of 7-8. For maximum permanency in opaque systems, Carbon Black pigment remains the unparalleled choice with a top rating of 8. Conversely, for less demanding, cost-sensitive applications, Nigrosine (Solvent Black 7) can be considered, with the caveat of its significantly lower lightfastness. The selection of an appropriate black colorant ultimately requires a balance between performance requirements, transparency needs, and cost considerations, informed by standardized testing as outlined in this guide.

References

A Comparative Guide to Lipid Staining: Navigating the Cross-Reactivity of Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of lipids are crucial for advancing our understanding of cellular metabolism, disease pathology, and therapeutic intervention. Sudan Black B (SBB) has long been a staple in histology and cytochemistry for the visualization of a broad range of lipids. However, its utility can be hampered by its known cross-reactivity with non-lipid components, necessitating a careful consideration of its performance against alternative staining methods.

This guide provides an objective comparison of Sudan Black B with other common lipid stains, focusing on specificity, sensitivity, and practical application. We present supporting experimental data and detailed protocols to empower researchers to make informed decisions for their specific experimental needs.

Understanding the Staining Mechanisms

Sudan Black B, Oil Red O, and Nile Blue are all lysochrome dyes, meaning they are fat-soluble and stain lipids by physically partitioning into the hydrophobic environment of lipid droplets.[1] Their staining mechanism is not based on a specific chemical reaction with lipids.[1]

  • Sudan Black B: This diazo dye has a high affinity for a wide array of lipids, including neutral fats, phospholipids, and sterols, staining them a characteristic blue-black.[2][3] Its slightly basic nature may also contribute to weak ionic interactions with acidic groups in compound lipids.[2]

  • Oil Red O: Another popular lysochrome, Oil Red O, imparts a vibrant red color to neutral lipids, such as triglycerides and cholesteryl esters.[1]

  • Nile Blue A: This phenoxazine (B87303) dye is particularly useful as it can differentiate between neutral lipids, which it stains pink/red, and acidic lipids (like fatty acids and phospholipids), which are colored blue.[4]

The Challenge of Cross-Reactivity: Sudan Black B's Interaction with Non-Lipid Components

While highly sensitive, Sudan Black B is not entirely specific for lipids and has been shown to stain other cellular components, which can lead to misinterpretation of results.[5][6] This cross-reactivity is a critical consideration when designing experiments and analyzing stained specimens.

Known Non-Lipid Targets of Sudan Black B:

  • Leukocyte Granules: SBB is widely used in hematology because it stains both azurophilic (primary) and specific (secondary) granules in neutrophils, as well as the lysosomal granules of monocytes.[4][7] This property is valuable for differentiating between acute myeloid leukemia (AML) and acute lymphoid leukemia (ALL).[7]

  • Golgi Apparatus: The lipid-rich membranes of the Golgi apparatus can also be stained by Sudan Black B.[8]

  • Chromosomes: Some studies have reported the staining of chromosomes by SBB.[8]

  • Lipofuscin: This "wear-and-tear" pigment, composed of oxidized proteins and lipids that accumulate in aging cells, is readily stained by Sudan Black B.

  • Proteins: There is evidence to suggest that Sudan Black B can also color proteins, although quantitative data on the extent of this binding is limited.[9] One study noted that treatment with proteolytic enzymes resulted in a complete loss of SBB staining capacity in isolated nuclei.[9]

This lack of absolute specificity underscores the importance of careful interpretation and the use of appropriate controls in studies relying on Sudan Black B for lipid detection.

Performance Comparison: Sensitivity and Specificity

The choice of a lipid stain often involves a trade-off between sensitivity and specificity. While Sudan Black B exhibits broader reactivity, it has demonstrated superior sensitivity in detecting lipid accumulation in certain contexts.

A comparative study on lipid accumulation in adipose tissue provided quantitative insights into the sensitivity of various Sudan dyes. The results, summarized in the table below, indicate that Sudan Black B was the most sensitive in detecting the increase in lipid content in obese subjects compared to controls.

Staining MethodFold Increase in Stained Area (Obese vs. Control)
Sudan Black B 3.2
Oil Red O2.8
Sudan IV2.7
Sudan III2.6

This data highlights that for studies requiring the detection of subtle changes in lipid content, Sudan Black B may offer an advantage in sensitivity.[1]

In contrast, alternatives like Nile Blue A offer enhanced specificity by allowing for the differentiation of lipid classes based on color. Fluorescent dyes such as Nile Red and BODIPY also provide high specificity for neutral lipids and are well-suited for quantitative analysis using fluorescence microscopy and flow cytometry.

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate and reliable staining results. Below are representative protocols for Sudan Black B, Oil Red O, and Nile Blue A.

Protocol 1: Sudan Black B Staining for Lipids in Frozen Sections

This protocol is adapted for the staining of lipids in frozen tissue sections, using propylene (B89431) glycol to minimize the dissolution of lipids during the staining process.

Reagents:

  • 10% Neutral Buffered Formalin

  • Propylene Glycol

  • Sudan Black B Staining Solution (0.7 g in 100 mL of propylene glycol)

  • 85% Propylene Glycol

  • Nuclear Fast Red or other suitable counterstain

  • Aqueous Mounting Medium

Procedure:

  • Cut frozen sections (10-16 µm) and mount on slides.

  • Fix the sections in 10% neutral buffered formalin for 10 minutes.

  • Rinse gently with distilled water.

  • Place slides in two changes of 100% propylene glycol for 5 minutes each to dehydrate.

  • Incubate in the pre-heated (60°C) Sudan Black B staining solution for 7-15 minutes.

  • Differentiate in 85% propylene glycol for 3 minutes.

  • Rinse thoroughly with distilled water.

  • Counterstain with Nuclear Fast Red for 3-5 minutes to visualize nuclei.

  • Wash with tap water, then rinse with distilled water.

  • Mount with an aqueous mounting medium.

Expected Results: Lipid droplets will appear blue-black. Nuclei will be stained red.

Protocol 2: Oil Red O Staining for Neutral Lipids in Cultured Cells

This protocol is suitable for the visualization of neutral lipid accumulation in cultured cells.

Reagents:

Procedure:

  • Grow cells on coverslips.

  • Wash cells with PBS.

  • Fix with 10% formalin for 15-30 minutes.

  • Rinse with distilled water.

  • Rinse briefly with 60% isopropanol.

  • Stain with Oil Red O working solution for 15-20 minutes.

  • Rinse with 60% isopropanol.

  • Wash with distilled water.

  • Lightly counterstain with hematoxylin for 1 minute to stain nuclei.

  • Wash with distilled water.

  • Mount coverslips onto slides using an aqueous mounting medium.

Expected Results: Neutral lipid droplets will be stained red. Nuclei will appear blue.

Protocol 3: Nile Blue A Staining for Differentiating Lipid Types

This protocol allows for the histochemical differentiation of neutral and acidic lipids.

Reagents:

  • 10% Formalin

  • Nile Blue A Staining Solution (1% w/v in distilled water)

  • 1% Acetic Acid

  • Glycerol or Aqueous Mounting Medium

Procedure:

  • Fix frozen sections in 10% formalin.

  • Rinse with distilled water.

  • Immerse in the Nile Blue A staining solution for 20 minutes.

  • Rinse with water.

  • Differentiate in 1% acetic acid for 10-20 minutes, or until the desired color distinction is achieved.

  • Rinse thoroughly in water for 1-2 hours.

  • Mount with glycerol or an aqueous mounting medium.

Expected Results: Neutral lipids will be stained pink to red. Acidic lipids (fatty acids, phospholipids) and nuclei will be stained blue.

Visualizing the Workflow and Logical Relationships

To aid in understanding the experimental design and the concept of cross-reactivity, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Staining Protocols cluster_2 Analysis Tissue_Harvesting Tissue Harvesting / Cell Culture Sectioning_Fixation Sectioning / Fixation Tissue_Harvesting->Sectioning_Fixation SBB Sudan Black B Staining Sectioning_Fixation->SBB ORO Oil Red O Staining Sectioning_Fixation->ORO NBA Nile Blue A Staining Sectioning_Fixation->NBA Microscopy Brightfield / Fluorescence Microscopy SBB->Microscopy ORO->Microscopy NBA->Microscopy Image_Analysis Image Analysis & Quantification Microscopy->Image_Analysis Data_Comparison Data Comparison (Specificity & Sensitivity) Image_Analysis->Data_Comparison

Caption: Experimental workflow for comparing lipid staining methods.

G cluster_lipids Lipid Components (Primary Targets) cluster_nonlipids Non-Lipid Components (Cross-Reactivity) SBB Sudan Black B Neutral_Fats Neutral Fats SBB->Neutral_Fats High Affinity Phospholipids Phospholipids SBB->Phospholipids High Affinity Sterols Sterols SBB->Sterols High Affinity Leukocyte_Granules Leukocyte Granules SBB->Leukocyte_Granules Stains Golgi Golgi Apparatus SBB->Golgi Stains Chromosomes Chromosomes SBB->Chromosomes Stains Lipofuscin Lipofuscin SBB->Lipofuscin Stains Proteins Proteins SBB->Proteins Colors

Caption: Cross-reactivity of Sudan Black B with cellular components.

Conclusion and Recommendations

Sudan Black B is a highly sensitive stain for a broad range of lipids and remains a valuable tool in many research applications, particularly in hematology.[1][7] However, its lack of absolute specificity necessitates caution in interpretation.[5] For studies where the primary goal is the specific detection and quantification of neutral lipids, Oil Red O or fluorescent alternatives like Nile Red and BODIPY may be more appropriate. When the differentiation of lipid classes is required, Nile Blue A offers a distinct advantage.

References

A Researcher's Guide to Quantitative Lipid Staining: Sudan Black B in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid accumulation is crucial for understanding metabolic diseases, evaluating drug efficacy, and exploring cellular processes. While several methods exist for visualizing lipids, this guide provides a comprehensive comparison of Sudan Black B with two other common lipid stains, Oil Red O and Nile Red, with a focus on their application in quantitative assessment.

Performance Comparison of Lipid Staining Dyes

The choice of dye for lipid quantification depends on several factors, including the specific lipids of interest, the required sensitivity, and the imaging modality. Sudan Black B, a non-fluorescent, fat-soluble diazo dye, is a well-established method for staining a broad spectrum of lipids, including neutral fats, phospholipids, and sterols.[1] In contrast, Oil Red O is primarily used for staining neutral lipids and cholesteryl esters.[] Nile Red is a fluorescent dye that is highly sensitive for intracellular lipid droplets and is suitable for live-cell imaging.[[“]][4]

A key advantage of Sudan Black B is its reported higher sensitivity in certain applications. For instance, a study on lipid accumulation in adipose tissue found that Sudan Black B staining showed a 3.2-fold increase in the stained area in obese subjects compared to controls, while Oil Red O showed a 2.8-fold increase, suggesting greater sensitivity for Sudan Black B in this context.[5][6]

Nile Red offers the significant advantage of being a fluorescent stain, which allows for more sensitive and specific quantification using fluorometry and is compatible with high-content screening platforms.[[“]] However, its fluorescence can be sensitive to the cellular environment, which may affect quantitative accuracy, and its broad emission spectrum can be a limitation for multiplexing experiments.[[“]]

Here is a summary of the key characteristics of each dye:

FeatureSudan Black BOil Red ONile Red
Principle Lysochrome (fat-soluble) diazo dye[1]Lysochrome (fat-soluble) diazo dye[6]Fluorescent, lipophilic stain[4]
Lipid Specificity Broad range (neutral fats, phospholipids, sterols)[1]Primarily neutral lipids and cholesteryl esters[]Primarily intracellular lipid droplets[4]
Quantification Method Spectrophotometry after elution, or image-based densitometry[[“]]Spectrophotometry after elution, or image-based densitometry[[“]][7]Fluorometry, flow cytometry, fluorescence microscopy[4]
Sensitivity Reported to be more sensitive than Oil Red O for adipose tissue[5][6]Good for neutral lipids[5]High sensitivity[[“]]
Suitability for Live-Cell Imaging No[[“]]No[8]Yes[8]
Advantages Inexpensive, simple procedure, well-established, stains a broad range of lipids.[[“]]Simple and low-cost.[[“]]High sensitivity, suitable for live-cell imaging and high-content screening.[[“]]
Disadvantages Indirect quantification, potential for dye precipitation, not suitable for live-cell imaging.[[“]]Indirect quantification, potential for dye precipitation.Broad emission spectrum can limit multiplexing, fluorescence can be environment-sensitive, higher cost.[[“]]

Signaling Pathways in Lipid Accumulation

Understanding the molecular pathways that regulate lipid metabolism is essential for interpreting staining results. Two key pathways are the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.

The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis.[9] SREBPs are transcription factors that, when activated, move to the nucleus and induce the expression of genes involved in lipid production.[10]

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP-SCAP SREBP-SCAP Complex INSIG INSIG SREBP-SCAP->INSIG High Sterols: Complex retained in ER S1P Site-1 Protease (S1P) SREBP-SCAP->S1P Cleavage 1 S2P Site-2 Protease (S2P) S1P->S2P Cleavage 2 nSREBP Nuclear SREBP (nSREBP) S2P->nSREBP Release of nSREBP SRE Sterol Response Element (SRE) nSREBP->SRE Lipid_Synthesis_Genes Lipid Synthesis Genes SRE->Lipid_Synthesis_Genes Activation Lipid_Accumulation Lipid_Accumulation Lipid_Synthesis_Genes->Lipid_Accumulation Leads to Low_Sterols Low Sterols Low_Sterols->SREBP-SCAP Complex moves to Golgi

Caption: The SREBP signaling pathway for lipid synthesis.

The PPAR pathway plays a crucial role in the regulation of lipid metabolism, including the uptake, breakdown, and storage of lipids.[[“]] PPARs are nuclear receptors that, upon activation by ligands such as fatty acids, regulate the transcription of target genes.[11]

PPAR_Pathway cluster_Nucleus Nucleus Ligands Fatty Acids, Eicosanoids PPAR PPAR Ligands->PPAR PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Genes (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Activates Lipid_Metabolism Regulation of Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: The PPAR signaling pathway in lipid metabolism.

Experimental Protocols

Accurate and reproducible quantification of lipid accumulation relies on meticulous experimental protocols. Below are detailed methodologies for Sudan Black B, Oil Red O, and Nile Red staining.

Quantitative Sudan Black B Staining Protocol

This protocol is adapted for staining lipids in frozen tissue sections.[12]

Reagents:

  • 10% Formalin (fixative)

  • Propylene (B89431) glycol

  • Sudan Black B staining solution (e.g., 0.7% in propylene glycol)

  • 85% Propylene glycol (for differentiation)

  • Nuclear Fast Red (counterstain, optional)

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Fixation: Fix frozen sections (10-16 µm) in 10% formalin for 10 minutes.

  • Washing: Rinse gently with distilled water.

  • Dehydration: Place slides in two changes of propylene glycol for 5 minutes each to remove water.

  • Staining: Immerse slides in the Sudan Black B staining solution for 7-10 minutes.

  • Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain.

  • Washing: Rinse thoroughly with distilled water.

  • Counterstaining (Optional): Stain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.

  • Washing: Wash in running tap water.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

  • Quantification: Capture digital images under consistent lighting conditions. Use image analysis software (e.g., ImageJ/FIJI) to measure the area and intensity of the black or blue-black staining.

Quantitative Oil Red O Staining Protocol

This protocol describes the staining of cultured cells and subsequent quantification.[13][14][15]

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • 60% Isopropanol (B130326)

  • Oil Red O working solution (prepared from a stock solution in 100% isopropanol and diluted with water)

  • Hematoxylin (B73222) (for counterstaining, optional)

  • 100% Isopropanol (for elution)

Procedure:

  • Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.

  • Washing: Wash cells twice with distilled water.

  • Permeabilization: Incubate with 60% isopropanol for 5 minutes.

  • Drying: Allow cells to dry completely.

  • Staining: Add Oil Red O working solution and incubate for 10-20 minutes.

  • Washing: Wash cells 2-5 times with distilled water until excess stain is removed.

  • Counterstaining (Optional): Stain with hematoxylin for 1 minute and wash with water.

  • Image Analysis: Acquire images for qualitative analysis.

  • Elution: Add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the dye.

  • Spectrophotometry: Transfer the isopropanol-dye mixture to a cuvette or 96-well plate and measure the absorbance at approximately 492-518 nm.[13][16]

Quantitative Nile Red Staining Protocol

This protocol is for staining live cells for analysis by fluorometry or fluorescence microscopy.[4][17][18]

Reagents:

  • Cell culture medium or buffer (e.g., PBS)

  • Nile Red stock solution (e.g., 1 mg/mL in DMSO)

  • Nile Red working solution (diluted from stock in cell culture medium to a final concentration of e.g., 1 µg/mL)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Staining: Replace the culture medium with the Nile Red working solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[17][18]

  • Washing (Optional): The washing step can sometimes be omitted as Nile Red has minimal fluorescence in aqueous media.[17] If washing, gently replace the staining solution with fresh pre-warmed medium or PBS.

  • Quantification:

    • Fluorometry: Measure the fluorescence intensity using a plate reader. For neutral lipids, use an excitation wavelength of around 485 nm and an emission wavelength of around 570 nm. For polar lipids, use an excitation of around 550 nm and emission of around 640 nm.[17]

    • Fluorescence Microscopy: Observe and capture images using appropriate filter sets (e.g., a TRITC filter).[17]

Experimental Workflow and Method Comparison

The selection of a lipid staining method should be guided by the specific research question and available instrumentation. The following diagrams illustrate the general experimental workflow and a logical comparison of the three staining methods.

Staining_Workflow cluster_Quant Quantification Methods Sample_Prep Sample Preparation (Cells or Tissue Sections) Fixation Fixation (e.g., Formalin) Sample_Prep->Fixation Staining Staining with Lipid Dye Fixation->Staining Washing Washing to Remove Excess Dye Staining->Washing Fluorometry Fluorometry / Flow Cytometry Staining->Fluorometry For Fluorescent Dyes Imaging Imaging (Microscopy) Washing->Imaging Elution_Spectro Dye Elution & Spectrophotometry Washing->Elution_Spectro Image_Analysis Image Analysis (Area, Intensity) Imaging->Image_Analysis Quantification Quantitative Analysis Image_Analysis->Quantification Elution_Spectro->Quantification Fluorometry->Quantification

Caption: General experimental workflow for quantitative lipid staining.

Method_Comparison Start Start: Choose Lipid Staining Method Live_Cell Live-Cell Imaging? Start->Live_Cell Broad_Specificity Broad Lipid Specificity Needed? Live_Cell->Broad_Specificity No Nile_Red Use Nile Red Live_Cell->Nile_Red Yes High_Sensitivity High Sensitivity Required? Broad_Specificity->High_Sensitivity No Sudan_Black_B Consider Sudan Black B Broad_Specificity->Sudan_Black_B Yes High_Sensitivity->Sudan_Black_B Yes Oil_Red_O Consider Oil Red O High_Sensitivity->Oil_Red_O No Consider_SBB_ORO Consider Sudan Black B or Oil Red O

Caption: Logical comparison for selecting a lipid staining method.

References

Comparing the efficacy of different fixatives for Sudan Black B staining

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fixative Efficacy for Sudan Black B Staining

Sudan Black B (SBB) is a lipophilic (fat-soluble) diazo dye widely used in histology and cytochemistry for the visualization of a broad range of lipids, including neutral fats, phospholipids, and sterols.[1] It is also a highly specific stain for lipofuscin, the "age pigment" that accumulates in senescent cells.[2][3] The staining mechanism is a physical process: SBB is more soluble in the lipids within a tissue sample than in its solvent, causing it to move into and accumulate in lipid-rich structures, rendering them a distinct blue-black or black color.[1][4][5]

The success of SBB staining is critically dependent on the initial fixation step. The primary goal of fixation in lipid histochemistry is to preserve tissue morphology while preventing the extraction of lipids during subsequent processing steps.[6] Aldehyde-based fixatives are generally preferred as they stabilize cellular structures and can cross-link some lipids, particularly phospholipids, making them insoluble.[6] This guide compares the efficacy of common fixatives for SBB staining, providing experimental data and detailed protocols to assist researchers in selecting the optimal method for their specific application.

Comparison of Common Fixatives

The choice of fixative significantly impacts the quality of SBB staining. The ideal fixative should provide excellent lipid retention, preserve fine cellular details, and minimize background artifacts. Below is a comparison of commonly used fixatives.

Quantitative Data Summary

FixativeLipid PreservationMorphological IntegrityPrimary Use Case for SBBKey Advantages & Disadvantages
10% Neutral Buffered Formalin (NBF) Excellent Excellent Post-fixation of frozen sections; Specialized paraffin-embedding protocols.[6][7]Pro: Considered a gold standard for preserving morphology and lipids.[8] Con: Can induce autofluorescence which may interfere with certain imaging techniques.[9]
Baker's Formal-Calcium Superior Excellent Post-fixation of frozen sections requiring optimal phospholipid preservation.Pro: The addition of calcium chloride enhances the preservation of phospholipids.[5][6] Con: Requires preparation of a specific formulation.
4% Paraformaldehyde (PFA) Excellent Very Good Fixation of cultured cells and tissues for immunofluorescence.[2]Pro: Methanol-free, providing a pure formaldehyde (B43269) solution.[10] Con: Slower tissue penetration compared to NBF, less suitable for large tissue blocks.[10]
Alcohol-Based Fixatives (Ethanol, Methanol) Poor Fair to Poor Generally not recommended for SBB staining.Pro: Rapidly penetrates tissue.[11] Con: Readily dissolves lipids, leading to weak or no staining.[6] Can cause significant tissue shrinkage and distortion of cellular architecture.[8][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are standard methods for preparing tissues and cells for SBB staining.

Protocol 1: Standard Fixation for Frozen Sections

This is the most common and highly recommended method for demonstrating neutral fats and other simple lipids, as it avoids the use of lipid-dissolving organic solvents required for paraffin (B1166041) embedding.[6]

Reagents:

  • 10% Neutral Buffered Formalin or Baker's Formal-Calcium

  • Propylene (B89431) Glycol (100% and 85%)

  • Sudan Black B Staining Solution (e.g., 0.7% in propylene glycol)

  • Aqueous Mounting Medium (e.g., glycerin jelly)

Procedure:

  • Sectioning: Cut frozen tissue sections at 10-16 µm using a cryostat and mount them on glass slides.[6]

  • Fixation: Immerse the slides in 10% Neutral Buffered Formalin or Baker's Formal-Calcium for 5 to 15 minutes.[6]

  • Washing: Gently rinse the slides in three changes of distilled water to remove the fixative.[6]

  • Dehydration: Place slides in 100% propylene glycol for 5 minutes. This step removes water without dissolving lipids.[4]

  • Staining: Immerse slides in the SBB staining solution for a minimum of 2 hours. For optimal results, staining overnight is often preferred.[5][6]

  • Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess background stain.[4][6]

  • Washing: Rinse the slides thoroughly with distilled water.[4]

  • Counterstaining (Optional): To visualize cell nuclei, stain with Nuclear Fast Red for 3 minutes, followed by a wash in running tap water.[4]

  • Mounting: Mount the coverslip using an aqueous mounting medium. Do not use organic solvent-based mounting media as they will dissolve the stained lipids.[5]

Protocol 2: Fixation of Cultured Cells for Lipofuscin Detection

This protocol is optimized for staining lipofuscin in cultured cells and is compatible with both brightfield and fluorescence microscopy.[2]

Reagents:

  • 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695)

  • Saturated Sudan Black B Solution in 70% Ethanol

  • Distilled Water

Procedure:

  • Cell Fixation: Remove the culture medium and fix the cells by adding 4% PFA in PBS. Incubate for 15 minutes at room temperature.[2]

  • Permeabilization: Wash the cells with PBS, then incubate with 70% ethanol for 2 minutes.[2]

  • SBB Staining: Remove the ethanol and add the saturated SBB solution to cover the cells. Incubate for 8 minutes on an orbital shaker.[2]

  • Washing: Remove the SBB solution and wash the cells with distilled water for 5 minutes on an orbital shaker to remove unbound dye.[2]

  • Imaging: The cells are now ready for imaging via brightfield or fluorescence microscopy.

Visualizations

Experimental Workflow for Sudan Black B Staining

The following diagram illustrates the typical experimental workflow for SBB staining of frozen tissue sections, from initial sample preparation to final microscopic analysis.

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_final Final Steps tissue Tissue Collection freezing Snap Freezing tissue->freezing sectioning Cryosectioning (10-16 µm) freezing->sectioning fixation Post-Fixation (e.g., 10% NBF, 10 min) sectioning->fixation wash1 Rinse (Distilled Water) fixation->wash1 dehydrate Dehydration (100% Propylene Glycol, 5 min) wash1->dehydrate staining SBB Staining (0.7% in Propylene Glycol, 2+ hrs) dehydrate->staining differentiate Differentiation (85% Propylene Glycol, 3 min) staining->differentiate wash2 Rinse (Distilled Water) differentiate->wash2 counterstain Counterstain (Optional) (e.g., Nuclear Fast Red) wash2->counterstain mounting Mounting (Aqueous Medium) counterstain->mounting imaging Microscopy & Imaging mounting->imaging

Caption: General workflow for Sudan Black B staining of frozen tissue sections.

References

A Comparative Guide to a Novel Lipid Staining Method Utilizing a Black Solvent Dye for Enhanced Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel analytical method for lipid quantification using the black solvent dye, Sudan Black B. The performance of this method is objectively compared with the established alternative, Oil Red O staining. This document is intended to assist researchers in selecting the most suitable method for their specific needs in visualizing and quantifying lipids in biological samples, a critical aspect of research in metabolic diseases, oncology, and the development of lipid-based drug delivery systems.

Introduction to Lipid Staining Techniques

The visualization and quantification of lipids within cells and tissues are fundamental to understanding various physiological and pathological processes. Lysochrome dyes, which are fat-soluble, are commonly employed for this purpose. The staining mechanism is based on the dye's higher solubility in the lipids themselves than in the dye's solvent.[1] When a tissue section is incubated with the dye solution, the dye partitions out of the solvent and into intracellular lipid droplets, effectively coloring them.[1] This guide focuses on the validation of Sudan Black B, a potent black solvent dye, and compares its analytical performance to the widely used Oil Red O.

Performance Comparison: Sudan Black B vs. Oil Red O

A key aspect of any analytical method is its performance in detecting and quantifying the analyte of interest. In the context of lipid staining, this translates to the sensitivity and accuracy of detecting lipid accumulation.

Quantitative Data Summary

The following table summarizes the comparative performance of Sudan Black B and Oil Red O for the quantification of lipid accumulation in adipose tissue. The data is derived from studies utilizing digital image analysis of stained tissue sections.

Validation Parameter Sudan Black B (Novel Method) Oil Red O (Alternative Method) Notes
Sensitivity 3.2-fold increase in stained area in obese subjects vs. controls[2]2.8-fold increase in stained area in obese subjects vs. controls[2]Sudan Black B demonstrates higher sensitivity in detecting lipid accumulation.[2]
Linearity (Image Analysis) Reported to have a linear trend between variables with a high correlation coefficient (0.93) in specific applications.[3] Fluorescence intensity of other lipophilic dyes has been shown to increase linearly with lipid levels (R² > 0.99).[4]The relationship between stain intensity and lipid concentration can be linear within a certain range, but may differ from results of biochemical triglyceride assays.[5]Linearity should be established for the specific cell or tissue type and imaging setup.
Precision (Image Analysis) High precision is achievable with standardized imaging and analysis protocols.High precision is achievable with standardized imaging and analysis protocols.Variability can be introduced by inconsistencies in staining, imaging, and region of interest selection.
Limit of Detection (LOD) Lower detection limit due to higher sensitivity.Higher detection limit compared to Sudan Black B.The exact LOD is dependent on the lipid droplet size, density, and the imaging system's resolution.
Limit of Quantification (LOQ) Lower quantification limit.Higher quantification limit.The LOQ is dependent on the ability to accurately segment and measure the stained area or intensity.

Experimental Protocols

Detailed methodologies for both the novel Sudan Black B staining method and the alternative Oil Red O staining method are provided below.

Protocol 1: Sudan Black B Staining (Novel Method)

This protocol is a standard method for staining lipids in frozen tissue sections.[6]

Materials:

  • Frozen tissue sections (10-16 µm)

  • 10% Formalin (fixative)

  • Propylene (B89431) glycol

  • Sudan Black B staining solution (e.g., 0.7% in propylene glycol)[7]

  • Nuclear Fast Red (counterstain)

  • Aqueous mounting medium (e.g., glycerin jelly)

Procedure:

  • Fixation: Fix frozen sections in 10% formalin for 10 minutes.

  • Washing: Rinse gently with distilled water.

  • Dehydration: Place slides in two changes of propylene glycol for 5 minutes each to remove water.

  • Staining: Immerse slides in the Sudan Black B staining solution for 7-10 minutes.[6]

  • Differentiation: Place slides in 85% propylene glycol for 3 minutes to remove excess stain.[6]

  • Washing: Rinse thoroughly with distilled water.

  • Counterstaining: Stain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.

  • Washing: Wash in running tap water.

  • Mounting: Mount the coverslip with an aqueous mounting medium.

Protocol 2: Oil Red O Staining (Alternative Method)

This is a standard method for the detection of neutral triglycerides in frozen sections.

Materials:

  • Frozen tissue sections (8-10 µm)

  • Formalin (fixative)

  • 60% Isopropanol

  • Oil Red O working solution (freshly prepared)

  • Alum hematoxylin (B73222) (counterstain)

  • Aqueous mounting medium or glycerine jelly

Procedure:

  • Fixation: Fix frozen sections in formalin and briefly wash with running tap water for 1-10 minutes.

  • Rinsing: Rinse with 60% isopropanol.

  • Staining: Stain with freshly prepared Oil Red O working solution for 15 minutes.

  • Rinsing: Rinse with 60% isopropanol.

  • Counterstaining: Lightly stain nuclei with alum hematoxylin.

  • Rinsing: Rinse with distilled water.

  • Mounting: Mount in an aqueous mountant or glycerine jelly.

Visualizations

Principle of Lysochrome Dye Staining for Lipids

The following diagram illustrates the fundamental principle of how lysochrome dyes like Sudan Black B and Oil Red O stain lipids.

G Principle of Lysochrome Dye Staining cluster_0 Staining Solution cluster_1 Tissue Section cluster_2 Result Dye_Solution Lysochrome Dye in Solvent Lipid_Droplet Lipid Droplet Dye_Solution->Lipid_Droplet Partitioning (Higher solubility in lipid) Stained_Lipid Stained Lipid Droplet (e.g., Black for Sudan Black B) Cytoplasm Cytoplasm

Caption: Lysochrome dyes partition from the solvent into lipid droplets due to higher solubility, resulting in staining.

Experimental Workflow for Lipid Staining and Quantification

The diagram below outlines the key steps in the experimental workflow for lipid staining followed by quantitative analysis.

G Workflow for Lipid Staining and Quantification Start Start: Frozen Tissue Section Fixation Fixation (e.g., 10% Formalin) Start->Fixation Staining Staining (Sudan Black B or Oil Red O) Fixation->Staining Washing_Differentiation Washing & Differentiation Staining->Washing_Differentiation Counterstaining Counterstaining (Optional) Washing_Differentiation->Counterstaining Mounting Mounting Counterstaining->Mounting Image_Acquisition Image Acquisition (Microscopy) Mounting->Image_Acquisition Image_Analysis Quantitative Image Analysis (e.g., ImageJ/FIJI) Image_Acquisition->Image_Analysis Data_Output Data Output: Lipid Accumulation (% Area, Intensity) Image_Analysis->Data_Output

Caption: The experimental workflow from tissue preparation to quantitative data output.

Conclusion

Based on the available data, the Sudan Black B staining method presents a compelling and more sensitive alternative to the conventional Oil Red O method for the quantification of lipid accumulation in biological samples.[2] While both methods are effective lysochrome dyes, the higher sensitivity of Sudan Black B may be advantageous for studies requiring the detection of subtle changes in lipid content.[2] For robust and reproducible quantitative results, it is crucial to follow standardized protocols for staining, image acquisition, and analysis. The validation of the quantification method, including establishing linearity and precision for the specific application, is highly recommended.

References

A Guide to Inter-laboratory Comparison of Sudan Black B Staining Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of Sudan Black B (SBB) staining, a widely used method for the detection of lipids, lipofuscin, and for differentiating hematopoietic cell lineages. Ensuring the reproducibility and consistency of SBB staining results across different laboratories is crucial for the validation of scientific findings and for the reliable assessment of cellular and tissue samples in both research and diagnostic settings. This document outlines standardized experimental protocols, defines key metrics for comparison, and discusses potential sources of variability.

Principle of Sudan Black B Staining

Sudan Black B is a non-ionic, lipophilic diazo dye.[1] Its staining mechanism is primarily a physical process based on its high solubility in lipids and fat solvents, and low solubility in more polar solvents like alcohols.[1] When a tissue section or cell smear is incubated with a saturated solution of SBB, the dye partitions from the solvent into the lipid-rich structures within the sample, resulting in a distinct blue-black to black coloration.[1] While the primary mechanism is physical, SBB is also a slightly basic dye and can form weak bonds with acidic groups in compound lipids, such as phospholipids.[1] SBB is used to stain a wide range of lipids, including neutral fats, phospholipids, and sterols.[1] It is also a valuable tool for identifying lipofuscin, a marker of cellular senescence, and for staining granules in various types of leukocytes.[2][3]

Standardized Experimental Protocols

To facilitate a meaningful inter-laboratory comparison, it is essential to adhere to a standardized protocol. Below are two common methods for preparing and using Sudan Black B stain, one utilizing a propylene (B89431) glycol base and the other an ethanol (B145695) base. Participating laboratories should agree upon a single protocol to minimize procedural variability.

Protocol 1: Propylene Glycol-Based Sudan Black B Staining

This method is often preferred for frozen sections as propylene glycol does not dissolve lipids.[4]

  • Reagents:

    • Sudan Black B Staining Solution: 0.7 g Sudan Black B in 100 mL propylene glycol. Heat to 100°C for a few minutes while stirring to dissolve, then filter while hot through a Whatman No. 2 filter paper. Cool and filter again.[3]

    • 85% Propylene Glycol

    • Nuclear Fast Red Solution (or other suitable counterstain)

    • Aqueous mounting medium (e.g., glycerin jelly)

  • Procedure:

    • Fix frozen sections (10-16 µm) in 10% neutral buffered formalin for 5-10 minutes.[3]

    • Wash sections with distilled water.

    • Place slides in 100% propylene glycol for 5 minutes to dehydrate.[4]

    • Incubate in the Sudan Black B staining solution for a minimum of 2 hours; overnight is also acceptable.[4]

    • Differentiate in 85% propylene glycol for 3 minutes to remove excess stain.[3][4]

    • Rinse thoroughly in distilled water.

    • Counterstain with Nuclear Fast Red for 3-5 minutes.[3]

    • Wash in tap water, then rinse in distilled water.

    • Mount with an aqueous mounting medium.[4]

Protocol 2: Ethanol-Based Sudan Black B Staining

This method is commonly used for blood and bone marrow smears.

  • Reagents:

    • Fixative: 40% formaldehyde (B43269) vapor or formalin-ethanol.

    • Sudan Black B Staining Solution: 0.3 g Sudan Black B in 100 mL absolute ethanol.[5]

    • Phenol (B47542) Buffer: Dissolve 16 g crystalline phenol in 30 mL absolute ethanol. Add to 100 mL distilled water containing 0.3 g Na₂HPO₄·12H₂O.[5]

    • Working SBB Solution: Mix 60 mL of the SBB stock solution with 40 mL of phenol buffer.

    • 70% Ethanol

    • Leishman or May-Grünwald-Giemsa stain for counterstaining.

  • Procedure:

    • Fix air-dried smears in formalin vapor for 10 minutes.[5]

    • Wash gently with water for 5-10 minutes.

    • Immerse slides in the working SBB solution for 1 hour in a covered Coplin jar.[5]

    • Wash by flooding the slides with 70% ethanol for 30 seconds, repeating this step three times.[5]

    • Rinse in running tap water and air dry.

    • Counterstain with Leishman or May-Grünwald-Giemsa stain.[5]

    • Air dry and examine microscopically.

Inter-laboratory Comparison Framework

A successful inter-laboratory comparison requires a well-defined framework, including standardized samples, a common evaluation protocol, and pre-defined metrics for comparison.

Experimental Workflow for Inter-laboratory Comparison

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting A Centralized Preparation of Standard Samples (e.g., cell pellets, tissue blocks) B Distribution of Standard Samples and Reagents to Participating Labs A->B C Agreement on a Standardized Staining Protocol B->C D Staining of Standard Samples in Each Laboratory C->D E Image Acquisition under Standardized Conditions (microscope, camera, settings) D->E F Qualitative Assessment (e.g., staining pattern, specificity) E->F G Quantitative Analysis (e.g., staining intensity, percentage of positive cells) E->G H Centralized Data Collation and Statistical Analysis F->H G->H I Comparison of Results and Identification of Discrepancies H->I J Reporting of Findings and Recommendations I->J

Caption: Workflow for an inter-laboratory comparison of Sudan Black B staining.

Data Presentation and Comparison Metrics

Quantitative and qualitative data should be collected and summarized for easy comparison. The following table presents a hypothetical comparison of SBB staining results for a standardized cell line with known lipid droplets across five different laboratories.

Metric Laboratory 1 Laboratory 2 Laboratory 3 Laboratory 4 Laboratory 5 Mean ± SD
Staining Intensity (Mean Gray Value) 185175190160182178.4 ± 11.5
Background Staining (Mean Gray Value) 405538654248.0 ± 11.3
Signal-to-Noise Ratio 4.633.185.002.464.333.92 ± 1.02
Percentage of Positive Cells (%) 928895859390.6 ± 3.9
Qualitative Score (1-5) 435343.8 ± 0.8
  • Staining Intensity: Measured as the Mean Gray Value of the stained lipid droplets. Lower values indicate darker staining.

  • Background Staining: Measured as the Mean Gray Value of the cytoplasm or extracellular matrix.

  • Signal-to-Noise Ratio: Calculated as Staining Intensity / Background Staining.

  • Percentage of Positive Cells: The proportion of cells exhibiting positive SBB staining.

  • Qualitative Score: A subjective score (1=poor, 5=excellent) based on the specificity of the staining, the crispness of the stained structures, and the absence of artifacts.

Potential Sources of Variability and Troubleshooting

Discrepancies in staining results between laboratories can arise from several factors:

  • Reagent Preparation: The age and preparation of the SBB solution are critical. Old or improperly filtered solutions can lead to precipitate formation and non-specific staining.[2] It is recommended to use a freshly prepared and filtered solution.[2]

  • Fixation: The choice and duration of fixation can affect lipid preservation. For reliable lipid demonstration, frozen sections are often recommended as solvents used in paraffin (B1166041) embedding can extract lipids.[6]

  • Staining and Differentiation Times: The duration of incubation in the SBB solution and the differentiation step can significantly impact staining intensity and background.[7] These times may need to be optimized for different tissue types.[2]

  • Tissue Processing: For paraffin-embedded sections, incomplete deparaffinization can prevent the stain from penetrating the tissue.[6]

  • Microscopy and Image Acquisition: Variations in microscope light sources, camera settings, and image analysis software can lead to different quantitative results. Standardizing these parameters is crucial for a valid comparison.

By implementing a standardized protocol, utilizing common reference materials, and systematically evaluating a defined set of metrics, researchers can effectively compare Sudan Black B staining results across different laboratories, leading to more robust and reproducible scientific outcomes.

References

Assessing the Purity of Commercial Solvent Black 34 Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solvent Black 34, a chromium-complex azo dye, is widely utilized in various industrial applications, from inks and coatings to plastics and leather finishing. For researchers and scientists, particularly in fields where trace impurities can have significant impacts, such as in the development of sensitive analytical assays or in toxicological studies, understanding the purity of this commercial dye is paramount. This guide provides a comparative assessment of the purity of commercial this compound dyes, supported by illustrative experimental data and detailed analytical protocols.

Comparative Purity Analysis of Commercial this compound Dyes

The purity of three representative commercial batches of this compound (designated as Supplier A, Supplier B, and Supplier C) was assessed using a multi-faceted analytical approach. The key parameters evaluated include the percentage of the active dye component, the profile of organic impurities, and the content of residual chromium.

Table 1: Purity Profile of Commercial this compound Dyes by High-Performance Liquid Chromatography (HPLC-UV/Vis)

SupplierRetention Time of Main Peak (min)Peak Area % of this compoundTotal Impurity Peak Area %Number of Impurities Detected
Supplier A 12.5498.2%1.8%4
Supplier B 12.5695.5%4.5%7
Supplier C 12.5399.1%0.9%2

Table 2: Identification and Quantification of Key Organic Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

ImpuritySupplier A (µg/g)Supplier B (µg/g)Supplier C (µg/g)Potential Origin
2-Amino-5-nitrophenol15455Unreacted Starting Material
Naphthalen-2-ol256010Unreacted Starting Material
Unidentified Aromatic Amines515< 2 (Below LOQ)Degradation/Byproducts

Table 3: Total and Hexavalent Chromium Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ParameterSupplier ASupplier BSupplier C
Total Chromium (mg/kg) 12,50013,80012,100
Hexavalent Chromium (Cr(VI)) (mg/kg) 1.55.20.8

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/Vis) for Purity Assessment

This method quantifies the main dye component and detects organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-30% B

    • 30-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 580 nm (for this compound) and 254 nm (for general impurity screening).

  • Sample Preparation: Accurately weigh 10 mg of the dye sample and dissolve it in 100 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: The relative purity is determined by calculating the peak area percentage of the main this compound peak relative to the total peak area of all detected components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is employed to identify and quantify volatile and semi-volatile organic impurities, particularly unreacted starting materials and potential degradation byproducts like primary aromatic amines.

  • Instrumentation: A GC-MS system with a capillary column suitable for amine analysis (e.g., DB-5ms).

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: A liquid-liquid extraction is performed. Dissolve 100 mg of the dye in a suitable solvent mixture (e.g., methanol/water). Extract with dichloromethane. Concentrate the organic layer and analyze.

  • Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Chromium Analysis

This technique is used for the sensitive quantification of total chromium and the highly toxic hexavalent chromium (Cr(VI)).

  • Instrumentation: An ICP-MS instrument.

  • Sample Preparation for Total Chromium: Accurately weigh approximately 50 mg of the dye sample and digest it using a mixture of nitric acid and hydrogen peroxide in a microwave digestion system. Dilute the digested sample to a known volume with deionized water.

  • Sample Preparation for Hexavalent Chromium: A specific alkaline extraction procedure is required to prevent the interconversion of chromium species. Extract the dye sample with a heated alkaline solution (e.g., sodium carbonate/sodium hydroxide (B78521) buffer).

  • Analysis: Introduce the prepared sample solutions into the ICP-MS. For Cr(VI) analysis, an anion-exchange chromatography column can be coupled with the ICP-MS to separate the chromium species before detection.

  • Quantification: Create calibration curves using certified chromium standards for both total Cr and Cr(VI).

Visualization of Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_results Data Analysis Sample Commercial This compound Dissolution Dissolution in Methanol Sample->Dissolution Digestion Microwave Digestion (HNO3/H2O2) Sample->Digestion Alkaline_Extraction Alkaline Extraction Sample->Alkaline_Extraction Filtration 0.45 µm Filtration Dissolution->Filtration GCMS GC-MS Dissolution->GCMS HPLC HPLC-UV/Vis Filtration->HPLC ICPMS_Total ICP-MS (Total Cr) Digestion->ICPMS_Total ICPMS_CrVI ICP-MS (Cr(VI)) Alkaline_Extraction->ICPMS_CrVI Purity Purity (%) HPLC->Purity Organic_Impurities Organic Impurity Profile (µg/g) GCMS->Organic_Impurities Total_Cr Total Cr (mg/kg) ICPMS_Total->Total_Cr CrVI Cr(VI) (mg/kg) ICPMS_CrVI->CrVI

Caption: Experimental workflow for the purity assessment of this compound.

Discussion

The illustrative data highlights that the purity of commercial this compound can vary significantly between suppliers. Supplier C demonstrates the highest purity with the lowest levels of both organic impurities and residual hexavalent chromium. In contrast, Supplier B shows a lower percentage of the active dye and higher concentrations of unreacted starting materials and the highly toxic Cr(VI).

For sensitive research applications, the presence of unreacted starting materials like 2-Amino-5-nitrophenol and Naphthalen-2-ol could interfere with experimental results. Furthermore, the level of hexavalent chromium is a critical parameter from a toxicological perspective.

Conclusion

A comprehensive analytical approach combining chromatographic and spectroscopic techniques is essential for the thorough assessment of commercial this compound dye purity. Researchers and scientists should be aware of the potential for significant variations in purity between different commercial sources. For applications where high purity is critical, it is recommended to perform in-house quality control using the methodologies outlined in this guide or to request detailed certificates of analysis from suppliers that include data on organic impurities and residual chromium levels.

Benchmarking Solvent Black 34: A Comparative Performance Analysis in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and advanced materials, the selection of high-performance colorants is a critical factor in ensuring product stability, durability, and aesthetic quality. This guide provides a comprehensive comparison of Solvent Black 34 against two common alternatives, Solvent Black 27 and Nigrosine Black, focusing on key performance indicators relevant to applications in coatings, inks, and plastics.

Executive Summary

This compound, a metal-complex dye, is a versatile colorant known for its broad solubility and good fastness properties. This guide benchmarks its performance against Solvent Black 27, another metal-complex dye, and Nigrosine Black (represented here primarily by Solvent Black 7), a non-complex dye. The selection of the optimal black solvent dye is highly dependent on the specific application, with key considerations including solvent compatibility, thermal stability, and lightfastness requirements. While this compound and Solvent Black 27 exhibit similar high lightfastness, differences in their heat resistance and solubility profiles may favor one over the other in certain formulations. Nigrosine Black offers a different set of properties that can be advantageous in specific contexts, such as in certain resin systems.

Comparative Performance Data

The following tables summarize the key quantitative data for this compound and its alternatives. It is important to note that this data has been compiled from various sources and may not be directly comparable due to potential differences in testing methodologies.

Table 1: General Properties and Performance Ratings

PropertyThis compoundSolvent Black 27Nigrosine Black (Solvent Black 7)
C.I. Name This compoundSolvent Black 27Solvent Black 7
CAS No. 32517-36-5[1]12237-22-8[2]8005-02-5
Chemical Type Metal-Complex (Cr)Metal-Complex (Cr)Azine Dye Mixture
Lightfastness (Blue Wool Scale) 7[1][3][4]7-8[2]Good[5]
Heat Resistance 150°C (30 min), 180°C (10 min), 200°C (1 min)[1]160°C[6]>180°C[5]
Acid Resistance A[4]A[2]Good[5]
Alkali Resistance A[4]A[2]Good[5]

Table 2: Solubility Profile (g/L at room temperature)

SolventThis compound[1]Solvent Black 27[2][7]Nigrosine Black (Solvent Black 7)[5]
Ethanol 5060Soluble
1-methoxy-2-propanol 100200Not Available
N-propanol 5050Not Available
2-ethoxyethanol 200200Not Available
Methyl Ethyl Ketone (MEK) 300500Not Available
Ethyl Acetate 3030Not Available
Toluene 2020Soluble
Benzene Not AvailableNot AvailableSoluble
Oleic Acid Not AvailableNot AvailableEasily Soluble
Water InsolubleInsolubleInsoluble

Experimental Protocols

The performance data presented in this guide are typically determined using standardized testing methods. The following are outlines of the key experimental protocols.

Lightfastness Testing

Lightfastness is a measure of a colorant's resistance to fading upon exposure to light. A common standard for this is the ASTM D4303 , "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."

Methodology Outline:

  • Sample Preparation: The dye is incorporated into the desired medium (e.g., a coating or plastic plaque) at a specified concentration.

  • Exposure: Samples are exposed to a controlled light source, typically a xenon arc lamp, which simulates the spectral distribution of natural sunlight. A portion of each sample is masked to serve as an unexposed reference.

  • Evaluation: The color change of the exposed portion is periodically compared to the unexposed portion. The degree of fading is rated against the Blue Wool Scale, a set of eight blue wool swatches with known, varying degrees of lightfastness. A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a standard method for determining the thermal stability of a material.

Methodology Outline:

  • Sample Preparation: A small, precisely weighed sample of the dye powder is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen to prevent oxidation) at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Visualizing Experimental Workflows

To further clarify the testing processes, the following diagrams illustrate the workflows for lightfastness and thermal stability testing.

Lightfastness_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation A Incorporate Dye into Application Medium B Mask Portion of Sample A->B C Expose to Xenon Arc Lamp B->C D Compare Exposed and Unexposed Portions C->D E Rate against Blue Wool Scale D->E TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis Analysis cluster_result Result A_tga Weigh Precise Amount of Dye Sample B_tga Heat in TGA under Nitrogen Atmosphere A_tga->B_tga C_tga Record Mass Loss vs. Temperature B_tga->C_tga D_tga Determine Onset of Decomposition C_tga->D_tga Dye_Selection_Logic cluster_app Application Requirements cluster_perf Performance Criteria cluster_dye Dye Selection App End-Use Environment (e.g., outdoor, high temp) Lightfastness Lightfastness App->Lightfastness Thermal_Stability Thermal Stability App->Thermal_Stability Polymer Polymer Matrix/ Resin System Polymer->Thermal_Stability Solubility Solubility Polymer->Solubility Solvent Solvent System Solvent->Solubility SB34 This compound Lightfastness->SB34 SB27 Solvent Black 27 Lightfastness->SB27 Thermal_Stability->SB34 Thermal_Stability->SB27 Nigrosine Nigrosine Black Thermal_Stability->Nigrosine Solubility->SB34 Solubility->SB27 Solubility->Nigrosine

References

Safety Operating Guide

Navigating the Safe Disposal of Solvent Black 34: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical substances like Solvent Black 34 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, a metal complex powder. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before beginning any process involving this compound, it is crucial to be familiar with its properties and the necessary safety precautions. While not classified as hazardous, good industrial hygiene practices should always be followed.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Eye Protection: Use chemical safety goggles to shield against dust particles.[2]

  • Respiratory Protection: In areas with inadequate ventilation or when generating dust, an approved respirator is necessary.[2]

  • Clothing: Wear protective clothing to minimize skin contact.[2]

Handling and Storage:

  • Avoid ingestion, inhalation, and contact with skin and eyes.[1][2]

  • Handle in a well-ventilated area or under a chemical fume hood.[2]

  • Keep containers tightly closed and store in a cool, dry place.[2]

  • Prevent the accumulation of dust to avoid the risk of dust explosions.[2][3]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative and identifying information for this compound.

PropertyValue
CAS Number 32517-36-5
Chemical Formula C16H11N3O4 (component)
Molecular Weight 309.28 g/mol (component)
Appearance Black Powder
Odor Odorless
Solubility Insoluble in water

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents environmental contamination, particularly of water sources.[1]

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound.

  • This includes unused product, contaminated lab supplies (e.g., weighing papers, gloves, wipes), and spill cleanup materials.

  • Segregate this compound waste from other chemical waste streams to avoid cross-contamination and ensure proper disposal classification. Do not mix with non-hazardous waste.[4]

Step 2: Waste Containment and Labeling

  • Place all solid waste into a designated, sealable, and appropriately labeled hazardous waste container.

  • The container must be in good condition and compatible with the chemical.

  • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

Step 3: Spill and Leak Cleanup

  • In the event of a spill, immediately cordon off the area.

  • Wearing the appropriate PPE, vacuum or sweep up the material.[1][2]

  • Avoid generating dust during cleanup.[2]

  • Place all cleanup materials into the designated hazardous waste container.

  • Wash the spill area with soap and water after the bulk of the material has been removed.[2]

Step 4: Arranging for Disposal

  • Waste generators are responsible for ensuring the complete and accurate classification of the waste.[2]

  • Consult with your institution's EHS department or a licensed hazardous waste disposal company to determine the appropriate waste codes and disposal methods.

  • The final disposal may involve sending the waste to a designated waste disposal site or an incineration plant.[3]

  • Ensure that the transporter and the disposal facility are legally permitted to handle this type of waste.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Waste Generation (Unused Product, Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Spill Occurs start->spill segregate Segregate this compound Waste ppe->segregate cleanup Clean Up Spill (Vacuum/Sweep, Avoid Dust) ppe->cleanup container Place in Labeled, Sealed Hazardous Waste Container segregate->container store Store Container in Designated Waste Accumulation Area container->store spill->ppe Immediate Action cleanup->container contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor store->contact_ehs transport Arrange for Pickup by Licensed Transporter contact_ehs->transport disposal Final Disposal at Permitted Facility (e.g., Incineration) transport->disposal

References

Personal protective equipment for handling Solvent black 34

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for the proper management of Solvent Black 34, a metal complex dye. Adherence to these procedural guidelines is critical for ensuring personnel safety and compliance with environmental regulations.

Chemical Identification and Hazards

PropertyInformation
Chemical Name This compound
CAS Number 32517-36-5[1][2]
Appearance Black powder[1][3]
Hazards Harmful if swallowed.[1] May cause skin, eye, and respiratory irritation.[1] Possible risk of irreversible effects.[1]

Operational Plan: Safe Handling of this compound

A systematic approach is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of the powder.[1]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[1]

    • A lab coat or other protective clothing is mandatory to minimize skin exposure.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, wear an approved respirator.[1]

3. Handling Procedures:

  • Avoid generating dust when handling the solid material.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

  • Remove any contaminated clothing promptly and wash it before reuse.[1]

4. Storage:

  • Store in a cool, dry place away from heat and strong oxidizing agents.[1][3]

  • Keep containers tightly closed and properly labeled.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound is critical and must be performed in accordance with all local, state, and federal regulations. It should be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other solvents or non-hazardous waste.[4]

  • Collect all solid waste (e.g., contaminated gloves, weighing paper) and unused product in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and "this compound".[5]

2. Spill Management:

  • Minor Spills: In case of a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material like sand or vermiculite.[5] Carefully sweep or vacuum the material into a designated hazardous waste container.[1]

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

3. Disposal Procedure:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[5]

  • Do not dispose of this compound down the drain or in regular trash.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_handling Operational Plan: Handling cluster_disposal Disposal Plan cluster_spill Spill Response prep Preparation: - Verify fume hood function - Put on all required PPE weigh Weighing & Transfer: - Handle in fume hood - Minimize dust generation prep->weigh use Use in Experiment: - Maintain engineering controls weigh->use clean Cleanup: - Decontaminate work surfaces - Remove PPE correctly use->clean collect_liquid Collect Liquid Waste: - Contaminated solvents use->collect_liquid collect_solid Collect Solid Waste: - Contaminated PPE - Unused chemical clean->collect_solid label_waste Label Waste Container: - 'Hazardous Waste' - 'this compound' collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste Securely: - Designated accumulation area label_waste->store_waste contact_ehs Contact EHS: - Arrange for pickup store_waste->contact_ehs spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill: - Use spill kit - Absorb and collect assess->minor_spill Minor major_spill Major Spill: - Evacuate area - Contact EHS assess->major_spill Major dispose_spill Dispose of Spill Waste: - As hazardous waste minor_spill->dispose_spill

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.